molecular formula C25H47NO9 B1664906 Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine CAS No. 175724-30-8

Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine

カタログ番号: B1664906
CAS番号: 175724-30-8
分子量: 505.6 g/mol
InChIキー: KPXODPHVWBQJEG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Amino-Tri-(t-butoxycarbonylethoxymethyl)-methane is a PEG derivative containing an amine group with three t-butyl esters. The amine groups is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The t-butyl protected carboxyl group can be deprotected under acidic conditions. PEG Linkers may be useful in the development of antibody drug conjugates.

特性

IUPAC Name

tert-butyl 3-[2-amino-3-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]-2-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]methyl]propoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H47NO9/c1-22(2,3)33-19(27)10-13-30-16-25(26,17-31-14-11-20(28)34-23(4,5)6)18-32-15-12-21(29)35-24(7,8)9/h10-18,26H2,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXODPHVWBQJEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCC(COCCC(=O)OC(C)(C)C)(COCCC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H47NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30460037
Record name Di-tert-butyl 3,3'-[{2-amino-2-[(3-tert-butoxy-3-oxopropoxy)methyl]propane-1,3-diyl}bis(oxy)]dipropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175724-30-8
Record name Di-tert-butyl 3,3'-[{2-amino-2-[(3-tert-butoxy-3-oxopropoxy)methyl]propane-1,3-diyl}bis(oxy)]dipropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine" chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine: Properties and Applications in Advanced Bioconjugation

Introduction

This compound is a sophisticated chemical entity primarily utilized as a multifunctional, cleavable linker in the field of bioconjugation.[][2][][][5][6] Its unique branched architecture, featuring a central primary amine and three arms terminating in tert-butyloxycarbonyl (Boc) protected carboxylic acid groups, makes it an invaluable tool for researchers in drug development. This guide provides a comprehensive overview of its chemical properties, reactivity, and core applications, with a focus on its role in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[][2][][6]

The molecule's design offers several distinct advantages. The polyethylene glycol (PEG)-like ethoxy spacers enhance aqueous solubility and provide steric shielding, which can mitigate aggregation of the final bioconjugate.[][7] The three Boc-protected termini allow for a controlled, high-payload conjugation strategy, enabling precise engineering of the drug-to-antibody ratio (DAR) in ADCs.[][7] Understanding the chemistry of this linker is paramount for its effective implementation in the design of next-generation targeted therapeutics.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These characteristics are critical for planning synthesis, purification, and storage strategies.

PropertyValueSource(s)
CAS Number 175724-30-8[][][][9][10]
Molecular Formula C₂₅H₄₇NO₉[][][9][10]
Molecular Weight 505.64 g/mol [][2][][9][10][11]
Appearance Colorless to light yellow liquid or oil[2][][9]
IUPAC Name tert-butyl 3-[2-amino-3-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]-2-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]methyl]propoxy]propanoate[][]
Synonyms Amino-Tri-(t-butoxycarbonylethoxymethyl)-methane; tert-butyl 3,3'-(2-amino-2-((3-tert-butoxy-3-oxopropoxy)methyl)propane-1,3-diyl)bis(oxy)dipropanoate[][]
Solubility Soluble in DMSO (e.g., 10 mM)[]
Storage (Neat) Store at -20°C, keep dry and protected from light. May also be stored at 4°C.[][][9][10]
Storage (In Solvent) -80°C for up to 6 months; -20°C for up to 1 month.[2][9]

Core Chemistry and Reactivity

The utility of this linker is defined by two key reactive features: the central primary amine and the acid-labile Boc-protecting groups at the termini of its three arms.

The tert-Butyloxycarbonyl (Boc) Protecting Group

The Boc group is one of the most common protecting groups for amines in organic synthesis, but in this molecule, it serves to mask three carboxylic acid functionalities as their tert-butyl esters.[12][13][14][15] The primary function of this protection is to prevent the carboxyl groups from undergoing undesired reactions during the initial conjugation step involving the linker's central amine.

Key characteristics of the Boc-protected esters include:

  • Stability: They are highly stable to basic conditions, nucleophilic attack, and catalytic hydrogenolysis, allowing for a wide range of reaction conditions to be employed without premature cleavage.[13][14][16]

  • Acid Lability: The defining feature of the Boc group is its susceptibility to cleavage under acidic conditions.[12][13] This orthogonality to base-labile protecting groups (like Fmoc) is a cornerstone of modern multi-step synthesis.[13]

cluster_structure Molecular Structure Core Central Methylamine (H₂N-C) Arm1 -(CH₂)O(CH₂)₂COOBoc Core->Arm1 Covalent Bonds Arm2 -(CH₂)O(CH₂)₂COOBoc Core->Arm2 Covalent Bonds Arm3 -(CH₂)O(CH₂)₂COOBoc Core->Arm3 Covalent Bonds

Caption: Molecular architecture of the linker.

Deprotection Mechanism and Considerations

The removal of the Boc groups is an acid-catalyzed process that proceeds via the formation of a stable tertiary carbocation (the tert-butyl cation).[12][13][17] This reaction liberates the free carboxylic acids, making them available for subsequent conjugation.

A 1. Activate Payload (e.g., Payload-COOH -> Payload-NHS) B 2. Conjugate Linker Linker-NH₂ + Payload-NHS A->B C 3. Purify Intermediate Payload-Linker-(Boc)₃ B->C D 4. Deprotect Linker Arms (Protocol 1: TFA/DCM) C->D E 5. Activate Carboxyl Groups (e.g., using EDC/NHS) D->E F 6. Conjugate to Antibody Activated Linker + Antibody-NH₂ (Lys) E->F G 7. Purify Final ADC F->G

References

"Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine" structure and synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure and Synthesis of Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]aminomethane

Introduction

In the rapidly advancing fields of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule plays a pivotal role. It bridges the targeting moiety (e.g., an antibody) and the payload (e.g., a cytotoxic drug), critically influencing the overall efficacy, stability, and pharmacokinetic profile of the conjugate. This guide provides a detailed examination of Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]aminomethane , a branched, PEG-based linker valued for its utility in constructing these complex therapeutic agents.[1][2][3]

This document serves as a technical resource for researchers, chemists, and drug development professionals. It delineates the molecular architecture of this linker, provides a plausible and detailed synthetic pathway grounded in fundamental organic chemistry principles, and explains the rationale behind the experimental design.

Molecular Structure and Properties

The structure of Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]aminomethane is built upon a central core of Tris(hydroxymethyl)aminomethane (TRIS).[4] This core provides a primary amine, which serves as a key conjugation point, and three hydroxyl groups that are functionalized to create the extended linker arms. Each arm consists of an ethoxy group terminating in a tert-butoxycarbonyl (Boc) protected carboxylic acid. This trifurcated design imparts desirable properties such as increased solubility and precise spatial arrangement of the payload.[2]

The IUPAC name for this compound is tert-butyl 3-[2-amino-3-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]-2-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]methyl]propoxy]propanoate.[3] The common name used in this guide reflects the core structure: a central aminomethane with three identical [2-(tert-butoxycarbonyl)ethoxy]methyl substituents.

Caption: Molecular structure of Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]aminomethane.

Table 1: Chemical Identifiers and Properties

PropertyValueReference(s)
CAS Number 175724-30-8[2][3]
Molecular Formula C₂₅H₄₇NO₉[2][5]
Molecular Weight 505.64 g/mol [2][5]
Appearance Colorless oil or solid[3][5]
Solubility Soluble in DMSO, Dichloromethane[3]
Storage Store at -20 °C, protect from light and moisture[2][3]

Synthesis of Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]aminomethane

Synthetic Principle: The Aza-Michael Addition

The most logical and efficient synthetic route to this molecule is a base-catalyzed conjugate addition, specifically an aza-Michael addition.[6][7][8] This reaction involves the addition of a nucleophile—in this case, the hydroxyl groups of Tris(hydroxymethyl)aminomethane (TRIS)—to an α,β-unsaturated carbonyl compound, tert-butyl acrylate.

Causality Behind Experimental Choices:

  • Starting Material : Tris(hydroxymethyl)aminomethane (TRIS) is selected as the ideal starting scaffold because it provides the central quaternary carbon, the primary amine for future conjugation, and three primary hydroxyl groups perfectly positioned for symmetrical functionalization.[4]

  • Reagent : Tert-butyl acrylate serves as the source for the three ethoxy-Boc arms. The acrylate group is an excellent Michael acceptor, readily undergoing nucleophilic attack. The tert-butyl ester provides robust protection for the carboxylic acid, which is stable to the basic reaction conditions but can be selectively removed later under acidic conditions.[6]

  • Catalyst : A strong, non-nucleophilic base such as sodium hydride (NaH) or a strong base like sodium tert-butoxide is used to deprotonate the hydroxyl groups of TRIS, forming the corresponding alkoxides. These alkoxides are significantly more nucleophilic than the neutral hydroxyl groups, which is essential for driving the Michael addition to completion.[5] Using a catalytic amount of base is often sufficient as the reaction generates an enolate intermediate that can perpetuate the catalytic cycle.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product & Purification TRIS Tris(hydroxymethyl)aminomethane (TRIS) Reaction Base-Catalyzed Michael Addition TRIS->Reaction TBA tert-Butyl Acrylate TBA->Reaction Crude Crude Product Reaction->Crude Work-up Purification Column Chromatography Crude->Purification Final Pure Product Purification->Final

Caption: Overall workflow for the synthesis of the target linker molecule.

Detailed Experimental Protocol

This protocol is a representative procedure based on established chemical principles for the Michael addition reaction and should be adapted and optimized based on laboratory conditions.

Materials:

  • Tris(hydroxymethyl)aminomethane (TRIS)

  • tert-Butyl acrylate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add Tris(hydroxymethyl)aminomethane (1.0 eq).

  • Solvent Addition: Add anhydrous THF to dissolve the TRIS. Cool the flask to 0 °C in an ice bath.

  • Base Addition: Carefully add sodium hydride (0.1 - 0.3 eq) portion-wise to the stirred solution at 0 °C. Allow the mixture to stir for 30 minutes at this temperature. Expertise Note: The addition of a sub-stoichiometric amount of a strong base is often sufficient to catalyze the reaction. The in-situ generated alkoxide is a potent nucleophile for the initial addition.

  • Reagent Addition: Add tert-butyl acrylate (3.3 eq), dissolved in a small amount of anhydrous THF, dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete (as indicated by the consumption of TRIS), carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Work-up: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]aminomethane as a colorless oil.

Quantitative Data Summary

Table 2: Representative Synthesis Parameters

ParameterValueRationale
Stoichiometry (TRIS:TBA) 1 : 3.3A slight excess of the acrylate ensures complete conversion of the trifunctional TRIS starting material.
Catalyst Loading (NaH) 10-30 mol%Catalytic amounts are sufficient to initiate and sustain the Michael addition chain reaction.
Solvent Anhydrous THFA polar aprotic solvent that effectively dissolves reactants and intermediates without interfering with the reaction.[5]
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction, followed by stirring at room temperature to ensure completion.
Typical Yield 70-85% (Post-purification)This is a high-yielding reaction, but yield is dependent on careful purification to remove side products.
Purity (Post-Chroma.) >98%As determined by NMR and LC-MS analysis.[5]

Conclusion

Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]aminomethane stands out as a well-designed linker for advanced therapeutic applications. Its synthesis, achievable through a robust and high-yielding Michael addition, is accessible and scalable. The trifurcated structure, featuring a primary amine for conjugation and three Boc-protected arms, offers a unique combination of properties that enhance solubility and provide spatial diversity for attached payloads. Understanding the rationale behind its structure and synthesis empowers researchers to effectively utilize and potentially modify this versatile molecule for the development of next-generation ADCs and PROTACs.

References

A Senior Application Scientist's Guide to Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine: A Trifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Significance of a Core Building Block

In the landscape of sophisticated therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule is not merely a passive connector but a critical determinant of efficacy, stability, and therapeutic index. Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine (CAS 175724-30-8) has emerged as a pivotal building block in this domain. It is a trifunctional, polyethylene glycol (PEG)-based linker valued for its unique architecture: a central primary amine serving as an initial conjugation point, and three radiating arms terminating in tert-butoxycarbonyl (Boc)-protected carboxyl groups.[][]

This guide provides an in-depth technical exploration of this linker, moving beyond simple descriptions to elucidate the chemical principles that govern its application. We will dissect its structure, detail protocols for its use, and explain the causal relationships between its properties and its performance in the synthesis of complex bioconjugates.

Physicochemical Properties and Strategic Handling

A thorough understanding of a reagent's properties is the foundation of its effective and safe use in any experimental workflow.

PropertyValueSource(s)
CAS Number 175724-30-8[3][4][5]
Molecular Formula C₂₅H₄₇NO₉[][][6]
Molecular Weight 505.64 g/mol [][][6]
Appearance Colourless to light yellow oil/liquid[][][7]
Purity Typically ≥96-98%[6][7][8]
Solubility Soluble in DMSO (e.g., 10 mM)[][]
Synonyms Amino-Tri-(t-butoxycarbonylethoxymethyl)-methane; tert-butyl 3,3'-(2-amino-2-((3-tert-butoxy-3-oxopropoxy)methyl)propane-1,3-diyl)bis(oxy)dipropanoate[][4]
Safe Handling and Storage: A Self-Validating System

Trustworthiness in experimental design begins with reagent integrity. The stability of this compound is paramount for reproducible results.

  • Storage: The compound should be stored at -20°C, kept dry, and protected from light.[][] For long-term storage (up to 3 years), it should be maintained as a powder or neat oil.[] Once dissolved in a solvent like DMSO, stock solutions should be stored at -80°C and used within 6 months to prevent degradation.[9]

  • Handling: Safety data sheets (SDS) indicate that the compound may cause skin, eye, and respiratory irritation and is harmful if swallowed.[10] Therefore, standard laboratory personal protective equipment (PPE) is required, including safety glasses, gloves, and a lab coat.[10][11] All manipulations should be performed in a well-ventilated area or a chemical fume hood.[10]

  • Inert Atmosphere: For critical applications, handling under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential oxidation or reaction with atmospheric moisture, thereby ensuring the integrity of the primary amine.

The Chemistry of a Trifunctional Linker: Structure and Reactivity

The utility of this linker is derived directly from its distinct functional domains. Understanding the chemistry of these domains allows for precise and controlled manipulation in multi-step syntheses.

cluster_molecule Core Structure of this compound cluster_arm1 Arm 1 cluster_arm2 Arm 2 cluster_arm3 Arm 3 N Primary Amine (H₂N) C_central Quaternary Carbon Core N->C_central Nucleophilic Conjugation Site CH2_1 CH₂ C_central->CH2_1 CH2_3 CH₂ C_central->CH2_3 CH2_5 CH₂ C_central->CH2_5 O_1 O (PEG Spacer) CH2_1->O_1 CH2_2 CH₂CH₂ O_1->CH2_2 COO_1 C=O CH2_2->COO_1 OtBu_1 O-tBu (Boc Group) COO_1->OtBu_1 Acid-Labile Ester Bond O_2 O (PEG Spacer) CH2_3->O_2 CH2_4 CH₂CH₂ O_2->CH2_4 COO_2 C=O CH2_4->COO_2 OtBu_2 O-tBu (Boc Group) COO_2->OtBu_2 Acid-Labile Ester Bond O_3 O (PEG Spacer) CH2_5->O_3 CH2_6 CH₂CH₂ O_3->CH2_6 COO_3 C=O CH2_6->COO_3 OtBu_3 O-tBu (Boc Group) COO_3->OtBu_3 Acid-Labile Ester Bond

Caption: Molecular architecture highlighting the key functional groups.

The Lability of the Boc Protecting Group

The three tert-butyl esters function as protecting groups for the terminal carboxylic acids. The tert-butoxycarbonyl (Boc) group is renowned for its stability in a wide range of chemical conditions, yet its clean removal under acidic conditions is the cornerstone of its utility.[] This acid-catalyzed deprotection unmasks the carboxyl groups, making them available for subsequent conjugation, typically via amide bond formation.[]

The mechanism involves protonation of the ester's carbonyl oxygen by a strong acid, followed by the loss of the stable tert-butyl cation.[12] This cation can then be quenched or may fragment into isobutylene.[13] The resulting carboxylic acid is then ready for activation.

Experimental Protocol: Acid-Catalyzed Deprotection

This protocol provides a self-validating system for the complete and clean removal of the Boc groups.

Objective: To deprotect the three terminal tert-butyl esters to yield the corresponding tri-carboxylic acid derivative.

Materials:

  • This compound derivative

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Nitrogen or Argon gas

  • Rotary evaporator

Step-by-Step Methodology:

  • Preparation: Dissolve the Boc-protected compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Purge the flask with nitrogen or argon. This is crucial to prevent side reactions if other sensitive functional groups are present.

  • Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add an excess of TFA, typically in a 1:1 to 1:4 ratio of DCM:TFA (v/v).[12][14] The use of excess acid drives the equilibrium towards the deprotected product.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM. The crude product, often as a TFA salt, can be used directly or purified further. Co-evaporation with a solvent like toluene can help remove residual TFA.

start Start: Boc-Protected Linker in Anhydrous DCM add_tfa Add Trifluoroacetic Acid (TFA) at 0°C start->add_tfa react Stir at Room Temperature (2-4 hours) add_tfa->react monitor Monitor Reaction (TLC or LC-MS) react->monitor complete Reaction Complete? monitor->complete complete->react No workup Concentrate Under Reduced Pressure complete->workup Yes end End: Deprotected Tri-Acid (TFA Salt) workup->end

Caption: Workflow for the Boc-deprotection of the linker.

Application Workflow: Synthesis of an Antibody-Drug Conjugate (ADC)

This linker is exceptionally well-suited for constructing ADCs, where a cytotoxic payload is attached to a monoclonal antibody.[15] The linker's structure enhances solubility and allows for a controlled Drug-to-Antibody Ratio (DAR), which is critical for therapeutic success.[]

Causality: The trifunctional nature allows for the attachment of up to three payload molecules per linker. When conjugated to an antibody, this architecture can increase the DAR without requiring modification of numerous sites on the antibody itself, which could compromise its antigen-binding affinity. The PEG-like spacers further ensure that the hydrophobic payload is spatially separated from the antibody surface, reducing the risk of aggregation.[]

Experimental Workflow:

  • Step A: Payload Conjugation: The central primary amine of the linker is reacted with an activated payload molecule (e.g., a cytotoxic drug with a carboxylic acid activated as an NHS ester). This forms a stable amide bond, creating a linker-payload intermediate.

  • Step B: Boc Deprotection: The linker-payload intermediate is subjected to the acid-catalyzed deprotection protocol described in Section 3.2. This unmasks the three terminal carboxylic acid groups.

  • Step C: Antibody Conjugation: The three newly exposed carboxylic acids are activated using carbodiimide chemistry, typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This activated linker-payload construct is then reacted with the antibody. The activated esters form stable amide bonds with the ε-amino groups of lysine residues on the antibody surface.

cluster_workflow ADC Synthesis Workflow linker Tris-Boc-Linker H₂N-(Linker)-(COOH-Boc)₃ step1 Step A: Amide Bond Formation linker->step1 payload Activated Payload Payload-CO-NHS payload->step1 intermediate1 Payload-Linker Conjugate Payload-NH-(Linker)-(COOH-Boc)₃ step1->intermediate1 step2 Step B: Boc Deprotection (TFA) intermediate1->step2 intermediate2 Deprotected Conjugate Payload-NH-(Linker)-(COOH)₃ step2->intermediate2 step3 Step C: Activation & Antibody Conjugation (EDC/NHS) intermediate2->step3 final_adc Final ADC Ab-(NH-CO-Linker-Payload)ₘ step3->final_adc antibody Antibody Ab-(Lys-NH₂)ₙ antibody->step3

Caption: Logical workflow for ADC synthesis using the trifunctional linker.

Application in PROTAC Synthesis

The same structural features make this molecule an effective linker for PROTACs.[][9] A PROTAC consists of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a linker.[9] The linker's role is to position the two proteins in proximity to facilitate ubiquitination and subsequent degradation of the target protein.

The central amine and the three deprotected carboxyl groups provide multiple attachment points, offering synthetic flexibility to connect the two distinct ligands while optimizing the crucial spatial distance between them.

e3_ligand E3 Ligase Ligand linker Trifunctional Linker (Post-Conjugation & Deprotection) e3_ligand->linker Attachment Point 1 (e.g., Amide Bond) target_ligand Target Protein Ligand target_ligand->linker Attachment Point 2 (e.g., Amide Bond)

Caption: Conceptual structure of a PROTAC utilizing the linker.

Conclusion and Future Perspectives

This compound is more than a simple chemical; it is a sophisticated tool for molecular engineering. Its well-defined structure, featuring a central amine for initial coupling and three orthogonally protected carboxyl groups, provides a robust platform for the construction of complex, multi-component therapeutics. The inherent PEG-like character further imparts favorable physicochemical properties, such as enhanced solubility and reduced aggregation.[] For the drug development professional, this linker offers a reliable and versatile solution to the challenges of conjugating multiple molecular entities with precision and control, making it a cornerstone reagent in the development of next-generation ADCs, PROTACs, and other targeted therapies.

References

An In-Depth Technical Guide to Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine: A Versatile Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine, a trifunctional linker molecule pivotal in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). We will delve into its chemical properties, synthesis, and multifaceted applications, with a focus on the mechanistic rationale behind its use in targeted drug delivery and protein degradation. This guide offers detailed protocols for its synthesis and subsequent conjugation, providing a practical resource for researchers in the fields of medicinal chemistry, chemical biology, and drug development.

Introduction: The Pivotal Role of Linkers in Modern Therapeutics

The advent of targeted therapies has revolutionized medicine, offering the potential to selectively act on diseased cells while sparing healthy tissues. At the heart of many of these sophisticated therapeutic modalities lies the linker, a molecular bridge that connects a targeting moiety to a payload. The properties of this linker are not merely passive; they are critical determinants of the overall efficacy, safety, and pharmacokinetic profile of the therapeutic agent.[1] this compound has emerged as a key player in this field, offering a unique combination of features that address many of the challenges in the design of ADCs and PROTACs.

Core Properties of this compound

This trifunctional molecule is distinguished by a central amine and three polyethylene glycol (PEG)-based arms, each terminating in a tert-butoxycarbonyl (Boc)-protected carboxylic acid. This unique architecture imparts several advantageous properties.

PropertyValueSource(s)
Molecular Formula C25H47NO9[][3][]
Molecular Weight 505.64 g/mol [][3][]
Appearance Colorless oil or solid[3][]
Solubility Soluble in DMSO (10 mM)[]
Storage Store at -20°C, protected from light and moisture.[][]

The PEG component enhances hydrophilicity, which can improve the solubility and reduce aggregation of the final conjugate, a common challenge with hydrophobic payloads.[5] The Boc protecting groups offer stability during synthesis and can be selectively removed under acidic conditions to reveal the terminal carboxylic acids for payload attachment.[]

Synthesis of this compound

The synthesis of this compound is typically achieved through a Michael addition reaction, a versatile method for forming carbon-carbon and carbon-heteroatom bonds. In this case, the primary amine of tris(hydroxymethyl)aminomethane (TRIS) acts as the nucleophile, adding to the electron-deficient alkene of tert-butyl acrylate.

G cluster_reactants Reactants TRIS Tris(hydroxymethyl)aminomethane (TRIS) Reaction Michael Addition TRIS->Reaction Nucleophilic Attack TBA tert-Butyl Acrylate (3 equivalents) TBA->Reaction Base Base (e.g., NaOH) Base->Reaction Catalyst Product This compound Reaction->Product G cluster_components ADC Components Antibody Monoclonal Antibody Conjugation Conjugation Reaction Antibody->Conjugation Amide Bond Formation (e.g., via Lysine residues) Linker This compound (Functionalized) Linker->Conjugation Payload Cytotoxic Payload Payload->Linker Ester/Amide Bond Formation (after Boc deprotection) ADC Antibody-Drug Conjugate (ADC) Conjugation->ADC Forms Internalization Internalization into Cancer Cell ADC->Internalization Binds to Target Antigen on Cancer Cell Cleavage Linker Cleavage (e.g., low pH, enzymes) Internalization->Cleavage Trafficking to Lysosome Drug_Release Active Cytotoxic Drug Cleavage->Drug_Release Releases Cell_Death Cancer Cell Death Drug_Release->Cell_Death Induces G cluster_components PROTAC Components POI_Ligand Protein of Interest (POI) Ligand Synthesis PROTAC Synthesis POI_Ligand->Synthesis Amide Bond Formation Linker This compound Linker->Synthesis E3_Ligand E3 Ligase Ligand E3_Ligand->Linker Amide Bond Formation PROTAC PROTAC Molecule Synthesis->PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Induces Formation of Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Facilitates POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Degradation Proteasomal Degradation Ubiquitination->Degradation Tags POI for

References

An In-depth Technical Guide to the Solubility and Stability of Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine

Author: BenchChem Technical Support Team. Date: January 2026

January 2, 2026

Introduction

Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine is a critical trifunctional linker molecule increasingly utilized in the advanced development of targeted therapeutics, specifically in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[][] Its unique structure, featuring a central primary amine scaffolded by three polyethylene glycol (PEG)-based arms terminating in tert-butoxycarbonyl (Boc) protected amines, imparts desirable physicochemical properties to the resulting bioconjugates. These properties include enhanced solubility, reduced steric hindrance, and the ability to precisely control the drug-to-antibody ratio (DAR).[] This guide provides a comprehensive overview of the solubility and stability of this compound, offering a foundational understanding for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C25H47NO9[]
Molecular Weight 505.64 g/mol []
Appearance Colorless to light yellow liquid/oil[]
Purity Typically >95-98%[][][]
Storage -20°C, protect from light[]

Solubility Profile

The solubility of a linker is a critical parameter that influences its handling, reactivity in conjugation reactions, and the overall properties of the final ADC or PROTAC. Boc-protected amines, in general, exhibit good solubility in a wide range of common organic solvents due to the lipophilic nature of the tert-butyl group and the polar carbamate moiety.[6] The PEGylated nature of this compound further enhances its solubility profile, a key advantage in bioconjugation where aqueous and organic co-solvent systems are often employed.[7][8][9][]

Qualitative Solubility

Based on the general properties of Boc-protected amines and PEGylated compounds, this compound is expected to be soluble in a range of polar organic solvents.

SolventExpected SolubilityRationale
Dimethyl Sulfoxide (DMSO)HighSupported by vendor data and the polar aprotic nature of DMSO.
Dimethylformamide (DMF)HighSimilar to DMSO, a polar aprotic solvent suitable for dissolving polar organic molecules.
Dichloromethane (DCM)SolubleA common solvent for organic synthesis, expected to solubilize the molecule.
Tetrahydrofuran (THF)SolubleA polar aprotic ether that is a good solvent for many organic compounds.
Methanol (MeOH)SolubleA polar protic solvent that should solubilize the PEGylated structure.
Ethanol (EtOH)SolubleSimilar to methanol, a polar protic solvent.
WaterSparingly Soluble to InsolubleThe bulky, nonpolar Boc groups are likely to limit solubility in purely aqueous solutions.[11]
Quantitative Solubility Data

Quantitative solubility data for this compound is limited in publicly available literature. However, some vendor-provided data indicates a high solubility in DMSO. It is crucial to note that the hygroscopic nature of DMSO can impact solubility, and the use of fresh, anhydrous DMSO is recommended.

SolventConcentrationConditionsSource
DMSO10 mM-[]
DMSO175 mg/mL (approx. 346 mM)Requires sonicationNot specified in snippets
Experimental Protocol for Solubility Determination

To establish a comprehensive solubility profile, a systematic experimental approach is necessary. The following protocol outlines a method for determining the solubility of this compound in various solvents.

Caption: Workflow for quantitative solubility determination.

Stability Profile

The stability of this compound is a critical attribute, as it dictates its shelf-life, handling requirements, and behavior during conjugation and in biological systems. The primary determinant of its stability is the acid-labile nature of the tert-butoxycarbonyl (Boc) protecting group.[12]

pH Stability

The Boc group is notoriously sensitive to acidic conditions, which readily cleave the carbamate to reveal the free amine. Conversely, it is generally stable to basic and nucleophilic conditions.[11][13]

pH RangeExpected StabilityDegradation Pathway
Acidic (pH < 5) UnstableAcid-catalyzed hydrolysis of the Boc-carbamate, leading to the formation of the corresponding amine, isobutylene, and carbon dioxide.[12]
Neutral (pH 6-8) Generally StableMinimal degradation is expected under neutral conditions.[12]
Basic (pH > 8) Generally StableThe Boc group is resistant to hydrolysis under most basic conditions.[11][12]

The cleavage of the Boc group under acidic conditions is a fundamental aspect of its utility as a protecting group and is the basis for the "cleavable" nature of linkers employing this moiety in ADCs. This cleavage is intended to occur in the acidic environment of the endosomes and lysosomes of target cells.[]

References

An In-depth Technical Guide to Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine: A pH-Sensitive Linker for Advanced Bioconjugates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the trifunctional linker, Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine, a key enabling technology in the development of advanced bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). We will dissect its core mechanism of action, which hinges on the pH-dependent cleavage of its tert-butoxycarbonyl (Boc) protecting groups, leading to a significant alteration of molecular properties within the acidic microenvironment of cellular endosomes and lysosomes. This guide offers researchers, scientists, and drug development professionals a deep dive into the strategic application of this linker, complete with detailed mechanistic diagrams, experimental protocols for conjugation and cleavage, and a discussion of its role in enhancing the therapeutic potential of targeted therapies.

Introduction: The Critical Role of Linkers in Targeted Therapeutics

The efficacy and safety of targeted therapies like ADCs and PROTACs are critically dependent on the sophisticated interplay between their three core components: the targeting moiety (e.g., an antibody), the bioactive payload (e.g., a cytotoxic drug or an E3 ligase ligand), and the chemical linker that connects them.[1][2] The linker is far from a passive spacer; it is a dynamic element that must maintain stability in systemic circulation to prevent premature payload release and off-target toxicity, while enabling controlled payload liberation or activation at the site of action.[]

This compound has emerged as a valuable tool in this context. It is a cleavable, polyethylene glycol (PEG)-based linker designed to respond to the pH differential between the extracellular environment (pH ~7.4) and the acidic compartments of the cell, such as late endosomes (pH 5.0–6.5) and lysosomes (pH 4.5–5.0).[4][5][] Its unique trifurcated structure, featuring a central primary amine for payload conjugation and three terminal carboxylic acids masked by acid-labile Boc groups, offers distinct advantages in the design of next-generation bioconjugates.[]

Core Mechanism of Action: A Two-Stage Process

The utility of the this compound linker is defined by a two-stage mechanism: 1) Stable Payload Conjugation via its primary amine, and 2) pH-Triggered Physicochemical Transformation through the acid-catalyzed hydrolysis of its terminal tert-butyl ester groups.

Stage 1: Payload Conjugation via Amide Bond Formation

The linker's single primary amine serves as the conjugation handle for attaching a payload molecule that possesses a carboxylic acid functional group. This is achieved through standard amide bond formation, a robust and widely used reaction in bioconjugation. The direct reaction between an amine and a carboxylic acid is generally inefficient.[7] Therefore, the carboxylic acid on the payload must first be "activated" to a more reactive intermediate that is susceptible to nucleophilic attack by the linker's amine.

Commonly employed activating agents include carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) to form a more stable amine-reactive ester. This strategy minimizes side reactions and improves coupling efficiency.

The resulting amide bond is highly stable under physiological conditions, ensuring that the payload remains securely attached to the linker and, by extension, the targeting moiety during circulation.[]

Diagram: Conjugation Workflow

The following diagram illustrates the logical workflow for conjugating a carboxylic acid-containing payload to the this compound linker.

Conjugation_Workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amide Bond Formation Payload_COOH Payload-COOH Activator EDC / NHS Payload_COOH->Activator Activated_Payload Payload-CO-NHS (Amine-Reactive Ester) Activator->Activated_Payload Linker_NH2 Linker-NH2 (Tris-Boc-Linker) Activated_Payload->Linker_NH2 Conjugate Payload-Linker Conjugate (Stable Amide Bond) Linker_NH2->Conjugate Nucleophilic Attack

Caption: Workflow for payload conjugation to the linker.

Stage 2: pH-Triggered Deprotection and Functional Transformation

Upon internalization of the bioconjugate into a target cell and trafficking to acidic compartments like the lysosome, the linker undergoes a profound structural and functional change. The tert-butyl ester groups are highly susceptible to acid-catalyzed hydrolysis.[9][10]

The mechanism proceeds via protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. This is followed by the departure of the stable tert-butyl carbocation, which subsequently gets neutralized, typically by forming isobutylene.[9][11] The result is the unmasking of three terminal carboxylic acid groups.

It is crucial to understand that this cleavage event does not release the payload from the linker. Instead, the "mechanism of action" is the dramatic shift in the linker's physicochemical properties. The neutral, relatively hydrophobic Boc-protected arms are converted into a highly polar, negatively charged tri-carboxylate structure at the pH of the lysosome. This transformation is hypothesized to:

  • Enhance Solubility: Increase the aqueous solubility of the payload-linker moiety within the lysosome, preventing aggregation and facilitating subsequent enzymatic processing of the antibody component of an ADC.

  • Modulate Membrane Interactions: Alter the way the bioconjugate interacts with internal lysosomal membranes, potentially influencing the eventual release and egress of the payload from the lysosome into the cytoplasm.

  • Influence Conformation: In PROTACs, the sudden introduction of three charged groups can significantly alter the conformation of the molecule, which may impact the stability and productivity of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[4][]

Diagram: Acid-Catalyzed Cleavage Mechanism

This diagram details the step-by-step chemical mechanism for the acid-catalyzed hydrolysis of one of the three tert-butyl ester arms of the linker.

Caption: Acid-catalyzed hydrolysis of a tert-butyl ester.

Experimental Protocols

The following protocols provide generalized, yet detailed, step-by-step methodologies for the key workflows involving this linker. Researchers must optimize these conditions based on the specific properties of their payload and targeting moiety.

Protocol: Conjugation of a Carboxylic Acid Payload

This protocol describes the activation of a payload's carboxylic acid using EDC/Sulfo-NHS and subsequent coupling to the linker's primary amine.

Materials:

  • Payload with a terminal carboxylic acid

  • This compound linker

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysulfosuccinimide sodium salt (Sulfo-NHS)

  • Anhydrous, amine-free Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Purification system (e.g., Reverse-Phase HPLC)

Procedure:

  • Reagent Preparation: Prepare fresh stock solutions of EDC (e.g., 100 mM in anhydrous DMF) and Sulfo-NHS (e.g., 100 mM in anhydrous DMF).

  • Payload Activation:

    • Dissolve the carboxylic acid-containing payload (1.0 equivalent) in anhydrous DMF.

    • Add Sulfo-NHS (1.2 equivalents) to the solution.

    • Add EDC (1.5 equivalents) to the solution.

    • Allow the reaction to proceed at room temperature for 30-60 minutes to form the Sulfo-NHS ester.

  • Conjugation Reaction:

    • Dissolve the Tris-Boc-linker (1.1 equivalents) in a separate vial containing anhydrous DMF. Add DIPEA (2.0 equivalents) to ensure the linker's amine is deprotonated.

    • Add the linker solution to the activated payload solution.

    • Let the reaction stir at room temperature for 2-4 hours, or overnight if necessary.

  • Monitoring: Monitor the reaction progress by LC-MS, observing the consumption of the payload and the appearance of the desired conjugate mass.

  • Purification: Upon completion, the reaction mixture can be quenched with a small amount of an amine-containing buffer (e.g., Tris buffer) to consume any remaining activated payload. The final conjugate should be purified from excess reagents using an appropriate method, such as preparative RP-HPLC.

Protocol: In Vitro Cleavage Assay

This protocol allows for the evaluation of the linker's pH-sensitivity by monitoring the deprotection of the Boc groups under simulated physiological and lysosomal conditions.

Materials:

  • Purified Payload-Linker Conjugate

  • Physiological Buffer: PBS, pH 7.4

  • Acidic Buffer: Sodium Citrate or Acetate Buffer, pH 5.0

  • Acetonitrile (ACN)

  • Formic Acid (FA)

  • LC-MS system

Procedure:

  • Sample Preparation: Prepare two sets of samples by dissolving the purified conjugate in the respective buffers (pH 7.4 and pH 5.0) to a final concentration of 1 mg/mL.

  • Incubation: Incubate both sets of samples at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction tube.

  • Quenching: Immediately quench the reaction by diluting the aliquot 1:10 in a solution of 50:50 ACN/Water with 0.1% FA. This will stop the hydrolysis and prepare the sample for analysis.

  • LC-MS Analysis: Analyze the samples by LC-MS. Monitor for the disappearance of the starting material (fully Boc-protected) and the appearance of new peaks corresponding to the partially and fully deprotected species (loss of one, two, and three Boc groups, corresponding to a mass decrease of 100.12 Da for each).

  • Data Analysis: Quantify the peak areas for each species at each time point to determine the rate of hydrolysis at each pH.

Data Presentation and Interpretation

The successful application of this linker relies on its differential stability. The results from the in vitro cleavage assay should demonstrate high stability at neutral pH and progressive, time-dependent cleavage at acidic pH.

Table 1: Representative Cleavage Data

Time (hours)% Intact Conjugate (pH 7.4)% Intact Conjugate (pH 5.0)% Fully Deprotected (pH 5.0)
0>99%>99%<1%
2>98%75%15%
8>97%20%65%
24>95%<5%>90%

Note: Data are hypothetical and for illustrative purposes. Actual cleavage kinetics will depend on the specific conjugate and exact buffer conditions.

This data clearly illustrates the desired characteristic: the linker remains stable in conditions mimicking blood plasma but efficiently undergoes deprotection in an acidic environment mimicking the lysosome.

Conclusion and Future Perspectives

This compound represents a sophisticated class of cleavable linkers that leverage a fundamental biological pH gradient to enact a specific chemical transformation. Its primary amine allows for stable conjugation to a wide variety of payloads, while the acid-labile Boc groups serve as pH-sensitive triggers. The resulting conversion from a neutral to a highly charged state within the lysosome is a key design feature intended to modulate the physicochemical properties of the bioconjugate at the target site, thereby enhancing solubility and potentially facilitating payload release and action.

As the fields of ADCs and PROTACs continue to advance, the intelligent design of linkers will remain paramount. The principles embodied by the Tris-Boc-linker—stability in circulation coupled with a specific, environmentally triggered activation mechanism—provide a powerful paradigm for the development of safer and more effective targeted therapies.

References

The Strategic Application of Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine in Advanced Antibody-Drug Conjugate Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The field of antibody-drug conjugates (ADCs) is rapidly evolving, with linker technology at the forefront of innovation to enhance therapeutic efficacy and safety. This technical guide provides a comprehensive analysis of Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine, a branched, multi-arm polyethylene glycol (PEG) linker precursor. We will delve into its pivotal role in constructing high drug-to-antibody ratio (DAR) ADCs with improved physicochemical properties. This guide will cover the underlying chemical principles, a detailed, self-validating experimental protocol for its incorporation into an ADC, and an examination of its impact on the resulting conjugate's performance.

Introduction: The Critical Role of Linker Architecture in ADC Efficacy

Antibody-drug conjugates represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potency of cytotoxic payloads.[1] The linker, which connects the antibody to the drug, is a critical determinant of an ADC's success, influencing its stability, solubility, pharmacokinetic profile, and mechanism of action.[2] Early ADC designs often faced challenges with aggregation and rapid clearance, particularly when conjugating hydrophobic payloads.[3] The development of advanced linker technologies, such as those incorporating hydrophilic spacers and branched architectures, has been instrumental in overcoming these limitations.[1][4]

This compound has emerged as a key building block in the synthesis of next-generation ADCs. Its unique trifurcated structure provides a scaffold for the attachment of multiple drug molecules, enabling the precise control of the drug-to-antibody ratio (DAR) to achieve higher drug loading in a homogeneous manner.[5][6] The incorporation of PEG elements enhances the hydrophilicity of the ADC, mitigating the aggregation issues associated with hydrophobic payloads and improving the overall pharmacokinetic properties of the conjugate.[3][7]

The Molecular Blueprint: Understanding this compound

This compound is a multifunctional linker characterized by a central amine core from which three arms extend. Each arm consists of a short PEG chain terminating in a tert-butoxycarbonyl (Boc)-protected carboxylic acid.[] The Boc protecting groups are crucial for a stepwise and controlled conjugation strategy.[9][10]

Figure 1: Structure of this compound.

The key advantages conferred by this molecular architecture include:

  • High Drug Loading: The three arms provide multiple attachment points for cytotoxic payloads, enabling the synthesis of ADCs with a defined and higher DAR (e.g., 6 or higher), which can be particularly beneficial for moderately potent payloads.[5][6]

  • Enhanced Hydrophilicity: The PEG components of the linker increase the overall hydrophilicity of the ADC, which helps to mitigate aggregation caused by hydrophobic drugs and improves the pharmacokinetic profile.[1][7]

  • Improved Homogeneity: Site-specific conjugation of a branched linker to an antibody can produce a more homogeneous ADC product with a consistent DAR, leading to a better-defined therapeutic agent with a more predictable safety and efficacy profile.[4]

The Function in Action: A Self-Validating Experimental Workflow

The synthesis of a high-DAR ADC using this compound is a multi-step process that requires careful control of reaction conditions to ensure efficiency and reproducibility. The following protocol provides a detailed, step-by-step methodology, with explanations for the critical choices made at each stage.

Step 1: Boc Deprotection of the Linker

Causality: The Boc groups mask the reactive carboxylic acid functionalities. Their removal is the essential first step to enable the subsequent conjugation of the payload. Acid-catalyzed hydrolysis using trifluoroacetic acid (TFA) is the standard and efficient method for Boc deprotection.[9][11]

Protocol:

  • Dissolve this compound in anhydrous dichloromethane (DCM) in a round-bottom flask at a concentration of 0.1-0.2 M.[11]

  • Cool the solution to 0°C using an ice bath. This is crucial to control the exothermic nature of the reaction and prevent potential side reactions.

  • Slowly add an equal volume of TFA to the solution while stirring. The use of a strong acid like TFA ensures complete and rapid deprotection.[11]

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.[9]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with toluene can aid in the removal of residual TFA.

  • The resulting deprotected linker, now with three free carboxylic acid groups, can be used directly in the next step or purified further if necessary.

Step 2: Payload Activation and Conjugation to the Deprotected Linker

Causality: To form a stable amide bond between the deprotected linker's carboxylic acid groups and an amine-containing payload, the carboxylic acids must be activated. N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) are commonly used to form an active NHS ester, which readily reacts with primary amines on the payload.[12]

Protocol:

  • Dissolve the deprotected linker and 3.3 equivalents of the amine-containing payload in anhydrous dimethylformamide (DMF).

  • Add 3.5 equivalents of EDC and 3.5 equivalents of NHS to the solution.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by LC-MS to confirm the formation of the drug-linker conjugate.

  • Purify the resulting drug-linker conjugate using preparative high-performance liquid chromatography (HPLC).

Step 3: Antibody Modification and Conjugation of the Drug-Linker Construct

Causality: For site-specific conjugation, the antibody is often engineered to have specific reactive handles, such as free cysteine residues from the reduction of interchain disulfide bonds. A maleimide-functionalized drug-linker construct can then react specifically with these thiols via a Michael addition reaction.[12]

Protocol:

  • Prepare the monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4).

  • To reduce the interchain disulfide bonds, add a 5-10 molar excess of a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP).[12] Incubate at 37°C for 1-2 hours.

  • Remove the excess TCEP using a desalting column.

  • Immediately add the maleimide-activated drug-linker construct to the reduced antibody solution in a 5-20 fold molar excess per free thiol.

  • Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

  • Quench the reaction by adding an excess of N-acetylcysteine to cap any unreacted maleimide groups.

  • Purify the final ADC product using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated drug-linker and any aggregated antibody.[12]

cluster_0 Linker Preparation cluster_1 ADC Synthesis Boc-Linker This compound Deprotection Boc Deprotection (TFA/DCM) Boc-Linker->Deprotection Deprotected Linker Linker with 3x COOH Deprotection->Deprotected Linker Payload Activation Payload Conjugation (EDC/NHS) Deprotected Linker->Payload Activation Drug-Linker Drug-Linker Construct Payload Activation->Drug-Linker Conjugation Conjugation Drug-Linker->Conjugation Antibody Monoclonal Antibody Reduction Antibody Reduction (TCEP) Antibody->Reduction Reduced Antibody Reduced Antibody (with -SH) Reduction->Reduced Antibody Reduced Antibody->Conjugation Purification Purification (SEC/HIC) Conjugation->Purification Final ADC High-DAR ADC Purification->Final ADC

Figure 2: Experimental workflow for the synthesis of a high-DAR ADC.

Impact on ADC Properties and Performance

The use of a branched linker derived from this compound has a profound impact on the resulting ADC's characteristics.

PropertyEffect of Branched PEG LinkerRationale
Drug-to-Antibody Ratio (DAR) Enables higher, homogeneous DAR (e.g., 6-8)The multi-arm structure allows for the attachment of multiple payloads per conjugation site.[5]
Solubility Significantly increasedThe hydrophilic PEG chains counteract the hydrophobicity of the payload, reducing aggregation.[3]
Pharmacokinetics Improved profile with potentially slower clearanceThe increased hydrodynamic volume due to the branched PEG structure can lead to reduced renal clearance and a longer in vivo half-life.[12]
In Vitro Cytotoxicity Potentially maintained or slightly reducedWhile higher DAR can increase potency, very long or bulky linkers may cause steric hindrance, slightly impairing binding affinity or payload release.[13]
In Vivo Efficacy Generally enhancedThe improved pharmacokinetic profile and higher drug loading often lead to greater tumor accumulation and superior anti-tumor activity in vivo.[12]

The Cleavage Mechanism: A Critical Consideration

While this compound itself does not contain a cleavable bond, it is a scaffold upon which a complete, cleavable linker is built. The "cleavable" designation for ADCs using this linker comes from the incorporation of a labile moiety between the branched core and the payload during the synthesis process.[][14] Common cleavable strategies that can be integrated with this branched linker include:

  • Enzymatically-cleavable linkers: These often incorporate a dipeptide sequence, such as valine-citrulline (Val-Cit), which is selectively cleaved by lysosomal proteases like cathepsin B that are abundant in the tumor microenvironment.[15]

  • pH-sensitive linkers: These linkers, such as those containing a hydrazone bond, are stable at the neutral pH of the bloodstream but are hydrolyzed in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[16][17]

  • Glutathione-sensitive linkers: These contain a disulfide bond that is cleaved in the reducing environment of the cytoplasm, where glutathione concentrations are significantly higher than in the bloodstream.[15]

The choice of the cleavable moiety is critical and depends on the desired mechanism of action and the specific characteristics of the target and payload.

Conclusion and Future Perspectives

This compound is a valuable and versatile tool in the design and synthesis of advanced antibody-drug conjugates. Its branched, multi-arm structure enables the creation of homogeneous, high-DAR ADCs with enhanced solubility and improved pharmacokinetic profiles. The ability to incorporate various cleavable functionalities allows for tailored drug release mechanisms, further optimizing the therapeutic window of the ADC. As the field of ADCs continues to advance, the strategic use of such sophisticated linker technologies will be paramount in developing safer and more effective cancer therapies.

References

Methodological & Application

Step-by-step guide for PROTAC synthesis with "Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine"

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins. The rational design of these heterobifunctional molecules is paramount to their success, with the linker component playing a critical role in mediating the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase. This guide provides a detailed, step-by-step protocol for the synthesis of a model PROTAC, leveraging the trifunctional PEGylated linker precursor, "Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine." This application note is designed to provide both a practical synthetic workflow and a deeper understanding of the chemical principles underpinning the construction of these complex molecules.

Introduction to PROTAC Technology and the Role of the Linker

PROTACs are heterobifunctional molecules comprised of two distinct ligands connected by a chemical linker.[1] One ligand is designed to bind to a specific protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[1] This dual binding induces the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[1][2] This catalytic mechanism allows for the elimination of target proteins at sub-stoichiometric concentrations, offering a powerful alternative to traditional occupancy-based inhibitors.

The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy. Its length, rigidity, and chemical composition influence solubility, cell permeability, and the geometric arrangement of the ternary complex.[3][4] Trifunctional linkers, such as the one featured in this guide, offer the potential for creating multivalent or dual-ligase recruiting PROTACs, which can enhance binding avidity and degradation efficiency.[5][6] "this compound" is a PEG-based, trifunctional linker precursor that provides a flexible and hydrophilic scaffold, with three orthogonally protectable arms for sequential conjugation.[7][8][]

Synthetic Strategy Overview

This guide will detail the synthesis of a model PROTAC, designated as PROTAC-Model-1 , targeting a hypothetical kinase and recruiting the Cereblon (CRBN) E3 ligase. The synthesis will proceed in a modular fashion, as outlined in the workflow diagram below. The key steps involve:

  • Functionalization of the E3 Ligase Ligand: Pomalidomide, a well-established CRBN ligand, will be functionalized with a reactive handle for conjugation to the linker.

  • First Conjugation to the Linker Core: The functionalized pomalidomide will be coupled to one of the deprotected arms of the "this compound" linker.

  • Deprotection of the Remaining Linker Arms: The Boc protecting groups on the remaining two arms of the linker will be removed to allow for conjugation of the POI ligand.

  • Conjugation of the POI Ligand: A hypothetical kinase inhibitor, functionalized with a carboxylic acid, will be coupled to the two free amines on the linker, creating a bivalent interaction with the target protein.

  • Final Purification and Characterization: The final PROTAC molecule will be purified and characterized to ensure its identity and purity.

PROTAC_Synthesis_Workflow cluster_0 Part 1: E3 Ligase Arm Synthesis cluster_1 Part 2: Linker Conjugation cluster_2 Part 3: POI Ligand Arm Synthesis & Final Assembly cluster_3 Part 4: Characterization Pomalidomide Pomalidomide Pomalidomide_Functionalized Functionalized Pomalidomide (e.g., with an amine) Pomalidomide->Pomalidomide_Functionalized Functionalization Linker_Pomalidomide Linker-Pomalidomide Conjugate Pomalidomide_Functionalized->Linker_Pomalidomide Amide Coupling Linker_Core This compound Linker_Core->Linker_Pomalidomide Deprotected_Linker Deprotected Linker-Pomalidomide Linker_Pomalidomide->Deprotected_Linker Boc Deprotection POI_Ligand POI Ligand (Kinase Inhibitor with COOH) Final_PROTAC Final PROTAC-Model-1 POI_Ligand->Final_PROTAC Amide Coupling (x2) Deprotected_Linker->Final_PROTAC Purification Purification (HPLC) Final_PROTAC->Purification Characterization Characterization (NMR, LC-MS) Purification->Characterization

Figure 1: Experimental workflow for the synthesis of PROTAC-Model-1.

Detailed Experimental Protocols

Materials:

  • This compound

  • Pomalidomide

  • Hypothetical Kinase Inhibitor with a terminal carboxylic acid

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Reagents and solvents should be of high purity and used as received from commercial suppliers.

Protocol 3.1: Synthesis of Amine-Functionalized Pomalidomide

This protocol describes the synthesis of an amine-functionalized pomalidomide derivative, which will serve as the E3 ligase-recruiting moiety of the PROTAC.

Reaction: Alkylation of the glutarimide nitrogen of pomalidomide with a protected amino-alkyl halide, followed by deprotection.

  • To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃, 2.0 eq).

  • Add N-(2-bromoethyl)phthalimide (1.2 eq) to the reaction mixture.

  • Stir the reaction at 80°C for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the phthalimide-protected intermediate.

  • Dissolve the intermediate in ethanol and add hydrazine monohydrate (4.0 eq).

  • Reflux the mixture for 4 hours.

  • Cool the reaction to room temperature, filter the precipitate, and concentrate the filtrate.

  • Purify the crude product to obtain the amine-functionalized pomalidomide.

Characterization: The product should be characterized by ¹H NMR and ESI-MS to confirm its structure and purity.

Protocol 3.2: Conjugation of Functionalized Pomalidomide to the Linker Core

This step involves the coupling of the amine-functionalized pomalidomide to one of the three arms of the linker. A key consideration here is the stoichiometry to favor mono-substitution.

Reaction: Amide bond formation.

  • Dissolve this compound (1.0 eq) and the amine-functionalized pomalidomide (0.9 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add PyBOP (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to isolate the mono-substituted linker-pomalidomide conjugate.

Characterization: The purified product should be analyzed by ¹H NMR and ESI-MS to confirm the successful conjugation and the presence of the remaining Boc-protecting groups.

Protocol 3.3: Deprotection of the Linker Arms

This protocol details the removal of the Boc protecting groups to expose the primary amines for the subsequent conjugation of the POI ligand.

Reaction: Acid-catalyzed hydrolysis of the carbamate.[10][11]

  • Dissolve the Boc-protected linker-pomalidomide conjugate from the previous step in a solution of 20-50% TFA in DCM.

  • Stir the reaction at room temperature for 1-2 hours. The reaction should be performed in a well-ventilated fume hood as CO₂ gas is evolved.[10]

  • Monitor the deprotection by LC-MS until the starting material is fully consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • The resulting amine-TFA salt is typically used in the next step without further purification.

Note: Complete removal of TFA is crucial as it can interfere with the subsequent coupling reaction. Co-evaporation with a solvent like toluene can be employed.

Protocol 3.4: Conjugation of the POI Ligand and Final PROTAC Assembly

This is the final conjugation step to assemble the complete PROTAC molecule.

Reaction: Amide bond formation.

  • To a solution of the deprotected linker-pomalidomide (1.0 eq) and the POI ligand with a terminal carboxylic acid (2.2 eq) in anhydrous DMF, add DIPEA (6.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add PyBOP (2.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours, monitoring by LC-MS.

  • Upon completion, dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

Protocol 3.5: Purification and Characterization of the Final PROTAC

Purification is critical to obtain a high-purity final compound for biological evaluation.

  • Purification: Purify the final PROTAC-Model-1 by preparative reverse-phase High-Performance Liquid Chromatography (HPLC) using a suitable gradient of acetonitrile and water with a modifier like TFA or formic acid.

  • Characterization:

    • LC-MS: To confirm the molecular weight of the final product.

    • ¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

    • Analytical HPLC: To determine the final purity of the compound (typically >95%).

Visualization of the Final PROTAC Structure

Figure 2: Schematic representation of the final PROTAC-Model-1 structure.

Data Presentation and Expected Results

The successful synthesis of PROTAC-Model-1 should be confirmed by a comprehensive analysis of the characterization data.

Analysis Intermediate 1 (Linker-Pomalidomide) Final PROTAC-Model-1
¹H NMR Resonances corresponding to the pomalidomide moiety, the linker backbone, and the Boc protecting groups should be present in the expected integrations.Disappearance of the Boc protecting group signals. Appearance of new resonances corresponding to the POI ligand. The integration of the signals should be consistent with the final structure.
LC-MS (ESI+) A prominent peak corresponding to the [M+H]⁺ or [M+Na]⁺ of the mono-substituted, Boc-protected intermediate.A prominent peak corresponding to the [M+H]⁺ or [M+Na]⁺ of the final PROTAC molecule.
HPLC Purity >95% after purification.>95% after preparative HPLC purification.

Troubleshooting and Key Considerations

  • Incomplete Reactions: If coupling reactions do not go to completion, consider increasing the reaction time, temperature, or using a different coupling reagent (e.g., HATU). Ensure all reagents and solvents are anhydrous.

  • Purification Challenges: The PEGylated nature of the linker can sometimes make purification by normal-phase chromatography challenging. Reverse-phase chromatography is often more effective for the final purification step.

  • Stoichiometry Control: In the first conjugation step (Protocol 3.2), careful control of the stoichiometry is important to maximize the yield of the mono-substituted product and minimize the formation of di- and tri-substituted byproducts.

  • Deprotection: Ensure complete removal of TFA after the Boc deprotection step, as residual acid can neutralize the amine and inhibit the subsequent coupling reaction.

Conclusion

This application note provides a comprehensive, step-by-step guide for the synthesis of a model trivalent PROTAC using "this compound" as a flexible, trifunctional linker core. The modular synthetic strategy presented herein allows for the versatile combination of different E3 ligase ligands and POI ligands, facilitating the generation of PROTAC libraries for structure-activity relationship studies. By following these detailed protocols and considering the key experimental aspects, researchers can confidently synthesize and characterize novel PROTAC molecules for targeted protein degradation.

References

Application Notes and Protocols for the Functionalization of Nanoparticles with Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise control of nanoparticle surface chemistry is paramount for the development of advanced therapeutic and diagnostic agents. This guide provides a comprehensive framework for the multi-step functionalization of nanoparticles using Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine , a versatile linker designed for creating a high density of surface carboxyl groups. This linker is particularly advantageous for subsequent bioconjugation, such as in the development of antibody-drug conjugates (ADCs) and targeted drug delivery systems.[1][2][3][4] The protocols herein detail a staged approach: initial covalent attachment of the linker to the nanoparticle surface via its central amine, followed by the deprotection of the tert-butyl ester groups to expose three carboxylic acid moieties per linker molecule, and concluding with the activation of these carboxyl groups for conjugation to biomolecules. This guide emphasizes the underlying chemical principles, provides detailed, adaptable protocols for various nanoparticle types, and outlines essential characterization techniques to validate each step of the functionalization process.

Introduction: A Strategic Approach to Nanoparticle Surface Engineering

The efficacy of nanoparticle-based technologies in medicine hinges on the ability to tailor their surface properties to interact with biological systems in a controlled manner. Surface functionalization can enhance biocompatibility, prolong circulation times, and enable specific targeting of cells and tissues.[5] The choice of surface linker is a critical design parameter. This compound is a unique linker molecule featuring a central primary amine and three tert-butoxycarbonyl (Boc)-protected carboxylic acid precursors.[1][4] This structure allows for a two-stage functionalization strategy:

  • Stage 1: Anchoring the Linker. The central primary amine serves as a reactive handle for covalent attachment to nanoparticles with complementary surface functionalities, such as carboxyl or epoxy groups.[6][7][8]

  • Stage 2: Unveiling the Reactive Surface. The Boc protecting groups on the tert-butyl esters are stable under many reaction conditions but can be efficiently removed under acidic conditions to reveal a dense layer of carboxylic acid groups on the nanoparticle surface.[9][10][11]

This staged approach provides excellent control over the functionalization process, ensuring that the reactive carboxylic acid groups are only exposed when desired, preventing unwanted side reactions during the initial linker attachment. The resulting carboxylated nanoparticle serves as a versatile platform for the covalent conjugation of a wide array of biomolecules, including antibodies, peptides, and small molecule drugs, via well-established chemistries like the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[1][12][13][14][15]

Core Principles and Workflow Overview

The functionalization process is a sequential modification of the nanoparticle surface. Each step must be carefully executed and validated to ensure the success of the subsequent stage.

Workflow Diagram

Functionalization_Workflow NP Bare Nanoparticle (e.g., Carboxylated) Boc_NP Boc-Protected Nanoparticle NP->Boc_NP EDC/NHS Coupling (via central amine) Linker This compound Linker->Boc_NP Deprotected_NP Carboxylated Nanoparticle Boc_NP->Deprotected_NP Acidic Deprotection (e.g., TFA) Activated_NP NHS-Activated Nanoparticle Deprotected_NP->Activated_NP EDC/NHS Activation Final_Conjugate Bioconjugated Nanoparticle Activated_NP->Final_Conjugate Bioconjugation Biomolecule Amine-containing Biomolecule (e.g., Antibody) Biomolecule->Final_Conjugate

Caption: A multi-step workflow for nanoparticle functionalization.

Detailed Experimental Protocols

These protocols are designed as a starting point and may require optimization based on the specific type and properties of the nanoparticles being used.

Stage 1: Covalent Attachment of the Linker

This stage focuses on attaching the this compound linker to the nanoparticle surface. The choice of protocol depends on the available functional groups on the bare nanoparticles.

This protocol utilizes the central primary amine of the linker to form a stable amide bond with surface carboxyl groups on the nanoparticle.[1][13][14][15]

Materials:

  • Carboxylated Nanoparticles (e.g., iron oxide, polymeric)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 50 mM MES buffer, pH 6.0

  • Coupling Buffer: 100 mM Borate buffer, pH 8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Washing Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20

Procedure:

  • Nanoparticle Preparation: Disperse the carboxylated nanoparticles in Activation Buffer to a concentration of 1-10 mg/mL. Sonicate briefly if necessary to ensure a uniform dispersion.

  • Activation of Carboxyl Groups:

    • Freshly prepare solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer.

    • Add EDC and NHS to the nanoparticle dispersion. A typical molar excess of EDC and NHS over the estimated surface carboxyl groups is 10-50 fold.

    • Incubate for 15-30 minutes at room temperature with gentle mixing to form NHS-activated esters on the nanoparticle surface.

  • Purification of Activated Nanoparticles:

    • Centrifuge the activated nanoparticles to pellet them. The speed and duration will depend on the nanoparticle size and density.

    • Remove the supernatant containing excess EDC and NHS.

    • Resuspend the pellet in ice-cold Coupling Buffer and repeat the centrifugation and resuspension steps twice to ensure complete removal of unreacted activation reagents.

  • Conjugation Reaction:

    • Dissolve this compound in the Coupling Buffer to a desired concentration (e.g., 5 mg/mL).

    • Add the linker solution to the purified activated nanoparticle suspension. The molar ratio of the linker to the nanoparticles should be optimized.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Washing:

    • Add Quenching Buffer to the reaction mixture to deactivate any unreacted NHS esters. Incubate for 30 minutes.

    • Pellet the functionalized nanoparticles by centrifugation.

    • Wash the nanoparticles three times with Washing Buffer to remove unreacted linker and quenching reagents.

    • After the final wash, resuspend the Boc-protected nanoparticles in an appropriate storage buffer (e.g., PBS).

This protocol leverages the nucleophilic addition of the linker's primary amine to the epoxide ring on the nanoparticle surface, forming a stable C-N bond.[7][8][16][17]

Materials:

  • Epoxy-Functionalized Nanoparticles

  • This compound

  • Reaction Buffer: 100 mM Carbonate-Bicarbonate buffer, pH 9.0-9.5

  • Washing Buffer: PBS with 0.05% Tween-20

Procedure:

  • Nanoparticle Preparation: Disperse the epoxy-functionalized nanoparticles in the Reaction Buffer to a concentration of 1-10 mg/mL.

  • Conjugation Reaction:

    • Dissolve this compound in the Reaction Buffer.

    • Add the linker solution to the nanoparticle dispersion. An excess of the linker is recommended.

    • Incubate the reaction mixture for 12-24 hours at 37°C with gentle shaking.

  • Washing:

    • Pellet the functionalized nanoparticles by centrifugation.

    • Wash the nanoparticles extensively with the Reaction Buffer followed by the Washing Buffer (at least 3-4 cycles) to remove any non-covalently bound linker.

    • Resuspend the Boc-protected nanoparticles in a suitable storage buffer.

Stage 2: Deprotection of Boc Groups to Expose Carboxylic Acids

This critical step removes the tert-butyl ester protecting groups, revealing the terminal carboxylic acid functionalities. Acidic conditions are required for this hydrolysis.[9][10][11]

Materials:

  • Boc-Protected Nanoparticles

  • Deprotection Reagent: Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Neutralization Buffer: 100 mM Phosphate buffer, pH 7.4

  • Washing Buffer: Deionized water

Procedure:

  • Nanoparticle Preparation: Lyophilize or carefully dry the Boc-protected nanoparticles to remove water.

  • Deprotection Reaction:

    • Resuspend the dry nanoparticles in anhydrous DCM.

    • In a fume hood, carefully add TFA to the nanoparticle suspension to a final concentration of 20-50% (v/v).

    • Incubate for 1-2 hours at room temperature with gentle stirring. Monitor the reaction for any signs of nanoparticle aggregation.

  • Neutralization and Purification:

    • Slowly add the Neutralization Buffer to the reaction mixture until the pH is approximately 7.

    • Pellet the carboxylated nanoparticles by centrifugation.

    • Wash the nanoparticles three times with deionized water to remove residual TFA and salts.

    • Resuspend the final carboxylated nanoparticles in the desired buffer for storage or immediate use in the next stage.

Stage 3: Activation and Bioconjugation

The newly exposed carboxylic acid groups can now be activated using EDC/NHS chemistry to conjugate amine-containing biomolecules.[1][12][13][14][15]

Materials:

  • Carboxylated Nanoparticles

  • Amine-containing Biomolecule (e.g., antibody, protein)

  • EDC and Sulfo-NHS

  • Activation Buffer: 50 mM MES buffer, pH 6.0

  • Coupling Buffer: PBS, pH 7.4

  • Quenching and Storage Buffers as in Protocol 3.1.1.

Procedure:

  • Activation of Carboxylated Nanoparticles: Follow steps 1-3 of Protocol 3.1.1, using the carboxylated nanoparticles as the starting material.

  • Bioconjugation:

    • Dissolve the amine-containing biomolecule in the Coupling Buffer.

    • Add the biomolecule solution to the purified, activated nanoparticles. The optimal ratio of biomolecule to nanoparticles must be determined empirically.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Final Purification:

    • Follow steps 5 of Protocol 3.1.1 to quench the reaction and wash the final bioconjugated nanoparticles.

    • Store the final product under appropriate conditions to maintain the stability and activity of the conjugated biomolecule.

Characterization and Validation

Thorough characterization at each stage is crucial for confirming successful functionalization and ensuring reproducibility.

Characterization Workflow Diagram

Characterization_Workflow cluster_0 Stage 1: Linker Attachment cluster_1 Stage 2: Deprotection cluster_2 Stage 3: Bioconjugation Boc_NP Boc-Protected NP DLS_Zeta1 DLS & Zeta Potential: - Increase in size - Change in surface charge Boc_NP->DLS_Zeta1 FTIR1 FTIR: - Appearance of C=O stretch (ester) and C-O stretch Boc_NP->FTIR1 XPS1 XPS: - Increase in C1s and N1s signals Boc_NP->XPS1 COOH_NP Carboxylated NP DLS_Zeta2 DLS & Zeta Potential: - Further change in size - More negative surface charge COOH_NP->DLS_Zeta2 FTIR2 FTIR: - Shift of C=O stretch (ester to carboxylic acid) COOH_NP->FTIR2 Quant Quantification Assay: - Titration or colorimetric assay to determine COOH density COOH_NP->Quant Bio_NP Bioconjugated NP DLS_Zeta3 DLS & Zeta Potential: - Significant increase in size - Surface charge approaches biomolecule's pI Bio_NP->DLS_Zeta3 Gel_Electrophoresis Gel Electrophoresis: - Shift in band mobility confirming conjugation Bio_NP->Gel_Electrophoresis Bioactivity Functional Assay: - ELISA or cell binding assay to confirm biomolecule activity Bio_NP->Bioactivity

Caption: Key characterization techniques for each functionalization stage.

Data Presentation: Physicochemical Characterization Summary
Nanoparticle StageAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Bare Nanoparticles (Carboxylated)e.g., 100 ± 5e.g., < 0.2e.g., -30 ± 5
Boc-Protected NanoparticlesExpected IncreaseShould remain lowChange towards neutral
Carboxylated NanoparticlesSlight change from Boc-NPShould remain lowSignificantly more negative
Bioconjugated NanoparticlesSignificant IncreaseMay increase slightlyDepends on biomolecule pI

Note: The values in this table are illustrative. Actual results will vary depending on the nanoparticle core, linker density, and the conjugated biomolecule.

Key Analytical Techniques:

  • Dynamic Light Scattering (DLS) and Zeta Potential: To monitor changes in nanoparticle size, aggregation state, and surface charge after each modification step.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of specific functional groups. Key vibrational bands to monitor include the C=O stretch of the tert-butyl ester (~1730 cm⁻¹), which will shift to the C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹) after deprotection, and the appearance of amide bands after bioconjugation.[18][19][20][21][22]

  • X-ray Photoelectron Spectroscopy (XPS): To provide elemental and chemical state information of the nanoparticle surface, confirming the presence of nitrogen from the linker and changes in the carbon and oxygen spectra at each stage.[18][19][20][21]

  • Quantification of Surface Groups: Techniques such as colorimetric assays (e.g., for amines or carboxylic acids) or titration can be used to estimate the density of functional groups on the nanoparticle surface.[2][3][4][5][23]

  • Gel Electrophoresis: For protein or antibody conjugates, a shift in the band migration compared to the unconjugated nanoparticles can confirm successful conjugation.

  • Functional Assays: For bioactive conjugates (e.g., antibodies), it is essential to perform functional assays (e.g., ELISA, cell-binding studies) to ensure that the conjugation process has not compromised the biomolecule's activity.

Troubleshooting and Expert Insights

  • Nanoparticle Aggregation: Aggregation can occur at several stages, particularly during buffer changes or after surface charge neutralization. To mitigate this, ensure thorough and gentle resuspension, consider the use of probe sonicators for short durations, and work with dilute nanoparticle concentrations.

  • Inefficient Conjugation: Low conjugation efficiency can result from inactive reagents (EDC is moisture-sensitive), incorrect buffer pH, or insufficient molar excess of reagents. Always use freshly prepared EDC/NHS solutions and optimize the reaction stoichiometry.

  • Loss of Biomolecule Activity: The conjugation process can sometimes denature proteins or antibodies. To minimize this, use milder reaction conditions (e.g., lower temperature, shorter incubation times) and consider the use of Sulfo-NHS for a more stable intermediate in aqueous solutions.

  • Incomplete Boc Deprotection: If characterization suggests incomplete removal of the Boc groups, increase the TFA concentration or the reaction time. However, be mindful that harsh acidic conditions can damage some nanoparticle cores.

Conclusion

The functionalization of nanoparticles with this compound offers a powerful and controlled method for creating surfaces rich in carboxylic acids, which are ideal for subsequent bioconjugation. By following the staged protocols and validation steps outlined in this guide, researchers can develop highly functionalized nanoparticles for a wide range of applications in drug delivery, diagnostics, and beyond. The key to success lies in a systematic approach, with careful optimization of reaction conditions and thorough characterization at each step of the surface modification process.

References

Application Notes & Protocols: The Strategic Application of Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine in Advanced Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: In the landscape of targeted cancer therapeutics, the precision and efficacy of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) are paramount. The linker technology underpinning these sophisticated modalities is a critical determinant of their success. Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine has emerged as a key multifunctional linker, offering a unique scaffold for the construction of next-generation oncology agents. This guide provides an in-depth exploration of its application, grounded in established bioconjugation principles, to empower researchers in the development of novel cancer therapies.

Part 1: Foundational Understanding of this compound

1.1. Chemical Identity and Strategic Advantages

This compound is a trifunctional, PEG-based linker.[][2] Its core structure, featuring a central amine with three Boc-protected ethoxy arms, provides a versatile platform for the attachment of cytotoxic payloads.[] The strategic advantages of this linker in the context of cancer research, particularly in ADC and PROTAC synthesis, are multifold:

  • Multifunctionality: The three arms allow for the potential attachment of multiple payload molecules, enabling the creation of ADCs with a high drug-to-antibody ratio (DAR) or multi-payload conjugates.[]

  • Enhanced Solubility: The polyethylene glycol (PEG) nature of the linker improves the hydrophilicity of the overall conjugate, which can mitigate aggregation issues often associated with hydrophobic drug payloads.[3]

  • Steric Hindrance Reduction: The branched structure provides spatial separation between the payload and the antibody or protein ligand, which can help to preserve the biological activity of both components.[]

  • Controlled Synthesis: The tert-butoxycarbonyl (Boc) protecting groups facilitate a controlled, stepwise synthesis, allowing for the sequential attachment of different molecules in a predictable manner.[]

PropertyValueSignificance in Cancer Research Applications
Synonyms Amino-Tri-(t-butoxycarbonylethoxymethyl)-methaneImportant for comprehensive literature and database searches.
Molecular Formula C25H47NO9Essential for calculating molar equivalents in reaction setups.
Molecular Weight 505.64 g/mol Critical for accurate preparation of stock solutions and reaction stoichiometry.
Key Feature Cleavable PEG ADC/PROTAC LinkerIndicates its primary application in creating bioconjugates that can release a payload under specific conditions.[][5]

1.2. Mechanism of Action in Antibody-Drug Conjugates

When utilized in an ADC, this compound serves as the critical bridge between a monoclonal antibody (mAb) and a potent cytotoxic agent. The overarching goal is the targeted delivery of the cytotoxin to cancer cells, thereby minimizing systemic toxicity.[6]

The mechanism unfolds in a series of orchestrated steps:

  • Systemic Circulation: Following intravenous administration, the ADC circulates in the bloodstream. The stability of the linker is crucial during this phase to prevent premature drug release.[]

  • Tumor Targeting: The mAb component of the ADC recognizes and binds to a specific antigen that is overexpressed on the surface of cancer cells.[6]

  • Internalization: Upon binding, the cancer cell internalizes the ADC-antigen complex, typically through receptor-mediated endocytosis.[8]

  • Payload Release: Inside the cell, the ADC is trafficked to lysosomes. The acidic and enzyme-rich environment of the lysosome cleaves the linker, liberating the cytotoxic payload.[]

  • Induction of Apoptosis: The released cytotoxin can then exert its cell-killing effect, for instance, by disrupting microtubule dynamics or causing DNA damage, ultimately leading to apoptosis of the cancer cell.[9]

cluster_0 Systemic Circulation cluster_1 Cancer Cell A ADC Administration B Targeting of Tumor Antigen A->B mAb Specificity C Receptor-Mediated Endocytosis B->C D Lysosomal Trafficking C->D E Linker Cleavage D->E F Payload Release E->F G Induction of Apoptosis F->G

Caption: Mechanism of action for an ADC utilizing a cleavable linker.

Part 2: Experimental Protocols and Methodologies

The following protocols are representative workflows for the synthesis and evaluation of an ADC using this compound. These should be adapted and optimized based on the specific antibody, payload, and experimental goals.

2.1. Protocol for Synthesis of a Drug-Linker Intermediate

Rationale: The initial step involves the covalent attachment of the cytotoxic payload to the central amine of the this compound linker. This is typically achieved through standard amide bond formation if the drug has a carboxylic acid group.

Materials:

  • This compound

  • Cytotoxic drug with a carboxylic acid functionality (e.g., a derivative of Camptothecin)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Reverse-phase HPLC system for purification

Procedure:

  • Reagent Preparation: Dissolve the cytotoxic drug (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

  • Activation: To this solution, add HATU (1.2 equivalents) and DIPEA (2.0 equivalents).

  • Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours. Monitor the progress of the reaction by LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by reverse-phase HPLC to obtain the pure drug-linker intermediate.

2.2. Protocol for Boc Deprotection of the Drug-Linker Intermediate

Rationale: To reveal the carboxylic acid groups necessary for subsequent conjugation to the antibody, the Boc protecting groups must be removed. This is typically achieved under acidic conditions.

Materials:

  • Drug-linker intermediate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolution: Dissolve the drug-linker intermediate in a 1:1 mixture of DCM and TFA.

  • Deprotection: Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.

  • Solvent Removal: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help to remove residual TFA. The resulting deprotected drug-linker is typically used in the next step without further purification.

2.3. Protocol for ADC Synthesis and Purification

Rationale: This protocol describes the conjugation of the deprotected drug-linker to the lysine residues of a monoclonal antibody. The resulting ADC is then purified to remove unconjugated drug-linker and antibody.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • Deprotected drug-linker

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-Hydroxysulfosuccinimide)

  • Size-exclusion chromatography (SEC) system for purification

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL.

  • Activation of Drug-Linker: In a separate tube, dissolve the deprotected drug-linker in a small amount of DMSO and then dilute with the reaction buffer. Add EDC (5-10 molar excess over the drug-linker) and Sulfo-NHS (5-10 molar excess) to activate the carboxylic acid groups.

  • Conjugation: Add the activated drug-linker solution to the antibody solution. The molar ratio of drug-linker to antibody will determine the final drug-to-antibody ratio (DAR) and should be optimized.

  • Reaction: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight.

  • Purification: Purify the ADC using a size-exclusion chromatography (SEC) column to separate the conjugated antibody from unreacted drug-linker and other small molecules.

A Drug-COOH + Linker-NH2 B Amide Bond Formation (HATU/DIPEA) A->B C Boc-Protected Drug-Linker B->C D Boc Deprotection (TFA/DCM) C->D E Deprotected Drug-Linker (-COOH)n D->E G EDC/Sulfo-NHS Activation & Conjugation E->G F Antibody-NH2 F->G H Purified ADC G->H SEC Purification

Caption: General workflow for the synthesis of an ADC.

2.4. Protocol for In Vitro Cytotoxicity Assay

Rationale: The MTT assay is a standard method to assess the cytotoxic potential of the synthesized ADC on a cancer cell line that overexpresses the target antigen.

Materials:

  • Target cancer cell line (e.g., SK-BR-3 for a HER2-targeting ADC)

  • Control cancer cell line (with low or no target antigen expression)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Synthesized ADC

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed both target and control cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours.

  • ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium and add them to the wells. Include an untreated control and a vehicle control.

  • Incubation: Incubate the plates for 72 hours.

  • MTT Assay: Add MTT reagent to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Part 3: Data Interpretation and Characterization

3.1. Drug-to-Antibody Ratio (DAR) Characterization

The DAR is a critical quality attribute of an ADC. It can be determined using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS). A representative DAR profile is shown below.

ADC BatchAverage DARHomogeneity
ADC-0013.8Heterogeneous mixture of DAR 2, 4, 6
ADC-002 (Optimized)4.1Predominantly DAR 4 species

3.2. Representative In Vitro Cytotoxicity Data

The specificity and potency of the ADC are evaluated by comparing its effect on antigen-positive and antigen-negative cell lines.

CompoundTarget Cell Line (e.g., SK-BR-3, HER2+) IC50 (nM)Control Cell Line (e.g., MCF-7, HER2-) IC50 (nM)
Synthesized ADC15.2> 1000
Unconjugated Drug5.66.1
Unconjugated AntibodyNo significant cytotoxicityNo significant cytotoxicity

The data should demonstrate potent and specific killing of the target cancer cells by the ADC, with minimal effect on the control cells.

This compound is a highly valuable and versatile linker for the construction of advanced cancer therapeutics like ADCs and PROTACs. Its unique trifunctional and PEGylated structure offers significant advantages in terms of synthetic control, solubility, and the potential for creating complex, highly effective bioconjugates. The protocols and methodologies outlined in this guide provide a solid foundation for researchers to harness the potential of this linker in their pursuit of novel and impactful cancer treatments.

References

Application Note & Protocol: Facile Deprotection of Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the protection of amine functionalities. Its widespread adoption is due to its stability across a broad spectrum of reaction conditions and its straightforward, acid-labile nature, which allows for clean and efficient removal.[1][2] This application note provides a detailed protocol for the deprotection of "Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine," a molecule with three Boc-protected amines, to yield the corresponding primary amine salt. This protocol is designed for researchers, scientists, and drug development professionals who require a reliable method for unmasking primary amines in complex molecules.

The deprotection of a Boc-protected amine is fundamentally a simple carbamate hydrolysis under acidic conditions.[3] The reaction can be carried out using various strong acids, with trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in dioxane being the most common and effective reagents.[3][4][5] The choice between these reagents often depends on the substrate's sensitivity to the acidic conditions and the desired form of the final product (e.g., TFA salt vs. HCl salt).[1]

Reaction Mechanism: Acid-Catalyzed Boc Deprotection

The generally accepted mechanism for the acid-catalyzed deprotection of a Boc group involves a few key steps.[1][6] The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid.[1][6][7] This protonation makes the carbonyl carbon more electrophilic, leading to the cleavage of the tert-butyl-oxygen bond and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1][8] The unstable carbamic acid readily undergoes decarboxylation to release carbon dioxide gas and the free amine.[1][6][8] The tert-butyl cation can be trapped by a nucleophile, deprotonate to form isobutylene gas, or polymerize.[6][9] The final amine product is typically obtained as a salt of the acid used for deprotection.[6]

Diagram of the Boc Deprotection Mechanism:

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Boc_Amine R-NH-Boc Protonated_Boc Protonated Boc-Amine Boc_Amine->Protonated_Boc + H+ Acid H-A Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid Fragmentation tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Amine_Salt Amine Salt (R-NH3+ A-) Carbamic_Acid->Amine_Salt Decarboxylation & Protonation CO2 CO2 Carbamic_Acid->CO2 Isobutylene Isobutylene tBu_Cation->Isobutylene - H+

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the deprotection of this compound using two common acidic reagents: trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrogen chloride (HCl) in 1,4-dioxane.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is highly effective and the reaction is typically fast. TFA is a strong acid that cleaves the Boc group efficiently at room temperature.[3]

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DCM to a concentration of 0.1-0.2 M.

  • Cooling: Cool the solution to 0 °C in an ice bath. This helps to control any potential exothermicity of the reaction.

  • Acid Addition: Slowly add TFA (a minimum of 3.0 eq. per Boc group, so at least 9.0 eq. total) to the stirred solution. A common practice is to use a 1:1 mixture of DCM:TFA.[10]

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed. The deprotected amine will be significantly more polar than the starting material.[11]

  • Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, the residue can be co-evaporated with DCM or toluene several times.[10]

  • Precipitation and Isolation: The resulting residue is the tris-amine as a TFA salt. To precipitate the salt and remove any non-polar impurities, add cold diethyl ether to the residue and triturate.

  • Drying: Collect the precipitated solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product.

Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane

This method is also very efficient and often preferred when a hydrochloride salt of the amine is desired. A 4M solution of HCl in dioxane is commercially available and commonly used.[12][13]

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Methanol (optional, for solubility)

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of a suitable solvent like methanol if it is not readily soluble in dioxane. Then, add the 4M HCl in 1,4-dioxane solution (a minimum of 3.0 eq. of HCl per Boc group, so at least 9.0 eq. total).

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. In many cases, the deprotected amine hydrochloride salt will precipitate out of the solution.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[1]

  • Isolation: If a precipitate has formed, collect the solid by filtration. Wash the solid with a small amount of cold diethyl ether to remove any residual dioxane and impurities.

  • Solvent Removal: If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.

  • Trituration: Add cold diethyl ether to the resulting residue and triturate to induce precipitation of the hydrochloride salt.

  • Drying: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the tris-amine hydrochloride salt.

Data Presentation: Comparison of Deprotection Protocols

ParameterProtocol 1: TFA in DCMProtocol 2: HCl in Dioxane
Acid Trifluoroacetic acidHydrogen chloride
Solvent Dichloromethane1,4-Dioxane
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 1-4 hours1-4 hours
Product Form Trifluoroacetate saltHydrochloride salt
Work-up Evaporation & PrecipitationPrecipitation or Evaporation & Trituration

Experimental Workflow

Boc_Deprotection_Workflow Start Start: Boc-protected Tris-amine Dissolve Dissolve in appropriate solvent Start->Dissolve Add_Acid Add Acid (TFA or HCl in Dioxane) Dissolve->Add_Acid React Stir at Room Temperature Add_Acid->React Monitor Monitor reaction by TLC/LC-MS React->Monitor Workup Work-up: Evaporation or Precipitation Monitor->Workup Reaction Complete Isolate Isolate Amine Salt Workup->Isolate Characterize Characterize Product (NMR, MS) Isolate->Characterize

Caption: General workflow for the Boc deprotection of this compound.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or the equivalents of acid. Ensure that the starting material is fully dissolved.

  • Side Reactions: The tert-butyl cation generated during the reaction can potentially alkylate electron-rich aromatic rings or other nucleophilic functional groups.[9] While the substrate is less susceptible to this, it is a consideration for other molecules.

  • Product Isolation: The resulting amine salt may be hygroscopic. It is important to handle and store the final product under anhydrous conditions.

  • Analytical Validation: Confirmation of complete deprotection can be achieved by ¹H NMR spectroscopy (disappearance of the tert-butyl proton signal at ~1.4 ppm) and mass spectrometry (observation of the molecular ion corresponding to the deprotected amine).[11]

Conclusion

The protocols outlined in this application note provide robust and efficient methods for the deprotection of this compound. The choice between TFA and HCl in dioxane will largely depend on the desired counter-ion of the final product and compatibility with subsequent synthetic steps. By following these detailed procedures, researchers can confidently and effectively unmask the primary amine functionalities, enabling further elaboration of the molecule for applications in drug discovery and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Amide Coupling Reactions with Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for optimizing the use of Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine in your research. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the coupling of this versatile linker. Our goal is to empower you with the knowledge to overcome common challenges and achieve high-yielding, reproducible results in the synthesis of antibody-drug conjugates (ADCs), PROTACs, and other complex molecular architectures.

Introduction to this compound

This compound is a trifunctional, PEG-based linker widely employed in bioconjugation and medicinal chemistry.[][2] Its unique structure, featuring a central primary amine and three Boc-protected carboxylic acid functionalities, offers several advantages:

  • Controlled, Stepwise Conjugation: The single primary amine allows for the initial, selective coupling of a molecule of interest, while the three Boc-protected arms provide latent attachment points for further modification after deprotection.

  • Enhanced Solubility and Reduced Aggregation: The polyethylene glycol (PEG) nature of the linker can improve the solubility of hydrophobic molecules and minimize aggregation, which is a common challenge in peptide and protein chemistry.[]

  • Steric Shielding: The branched structure provides steric hindrance that can protect the conjugated payload and influence its pharmacokinetic properties.[2]

Despite its advantages, the sterically hindered nature of the primary amine on this compound can present challenges during the initial amide coupling step. This guide will address these challenges head-on, providing you with the tools and knowledge for successful conjugation.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with this compound is giving low or no yield. What are the likely causes?

Low or no product yield is a common issue and can typically be attributed to one or more of the following factors:

  • Inefficient Carboxylic Acid Activation: The carboxylic acid you are coupling to the linker must be sufficiently activated to react with the sterically hindered primary amine. Standard coupling reagents may not be potent enough.[4]

  • Steric Hindrance: The three bulky arms of the linker create significant steric congestion around the primary amine, slowing down the reaction rate.[4]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and base can have a profound impact on the reaction outcome. Inadequate solvation can lead to aggregation and incomplete reactions.[4]

  • Hydrolysis of Activated Species: The presence of trace amounts of water can lead to the hydrolysis of your activated carboxylic acid, preventing it from reacting with the amine.

Q2: Which coupling reagents are most effective for this sterically hindered amine?

For sterically demanding couplings, it is crucial to use a high-potency activating reagent. We recommend moving beyond standard carbodiimides like DCC or EDC alone.

  • Uronium/Aminium Salts: Reagents such as HATU , HCTU , and COMU are highly recommended.[5] They form highly reactive OAt or Oxyma esters with the carboxylic acid, which are more effective at overcoming steric barriers.[6] HATU is often considered a gold standard for difficult couplings.[5]

  • Phosphonium Salts: PyAOP and PyBOP are also excellent choices for hindered couplings due to their high reactivity.[7] An advantage of phosphonium salts over uronium salts is that they do not have the potential to cause guanidinylation of the primary amine, which can be a side reaction with reagents like HATU if used in large excess.[8]

Q3: How can I further optimize the reaction conditions to improve my yield?

Optimizing the reaction environment is key:

  • Solvent Choice: N-methylpyrrolidone (NMP) is often superior to Dimethylformamide (DMF) due to its better solvating properties for complex and aggregating molecules.[4] For particularly challenging couplings, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.[4]

  • Base Selection: A non-nucleophilic, sterically hindered base is essential. N,N-Diisopropylethylamine (DIPEA) is a common choice. For reactions prone to racemization, a weaker base like N-methylmorpholine (NMM) or collidine might be considered.[6]

  • Temperature: While room temperature is a good starting point, gentle heating (e.g., to 40-50 °C) can provide the necessary activation energy to overcome the steric hindrance. However, this should be done cautiously as excessive heat can promote side reactions, including racemization.[5]

  • Reaction Time: Due to steric hindrance, reaction times will likely be longer than for unhindered amines. Monitor the reaction by TLC or LC-MS, and be prepared to let it run for several hours or even overnight.[4]

Q4: I am observing side products in my reaction. What are they and how can I minimize them?

A common side reaction, especially with chiral carboxylic acids, is racemization . This can be minimized by:

  • Using Additives: If you are using a carbodiimide-based coupling, the addition of an agent like 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure is crucial for suppressing racemization.

  • Choosing the Right Reagent: Onium salt-based reagents like HATU and PyAOP are generally associated with lower levels of racemization compared to carbodiimides.[6]

Another potential side product is the formation of an N-acylurea if a carbodiimide reagent is used without an additive. The activated O-acylisourea intermediate can rearrange to this stable, unreactive species.

Q5: What is the best way to deprotect the three Boc groups after the initial coupling?

The tert-butoxycarbonyl (Boc) group is reliably cleaved under acidic conditions.[9]

  • Recommended Reagent: A solution of Trifluoroacetic acid (TFA) in Dichloromethane (DCM) is the most common and effective method. A typical starting point is a 20-50% TFA/DCM solution.[10]

  • Procedure: The reaction is typically fast, often completing within 1-2 hours at room temperature.[10]

  • Potential Side Reaction: The cleavage of the Boc group generates a tert-butyl cation, which can potentially alkylate nucleophilic sites on your molecule (e.g., electron-rich aromatic rings, thiols).[11] To prevent this, a scavenger such as triisopropylsilane (TIS) or water can be added to the deprotection cocktail.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inefficient coupling reagent. 2. Steric hindrance. 3. Suboptimal solvent. 4. Insufficient reaction time/temperature.1. Switch to a more potent reagent like HATU, HCTU, or PyAOP.[5] 2. Pre-activate the carboxylic acid with the coupling reagent for 5-10 minutes before adding the amine. 3. Use NMP or a solvent mixture (DCM/DMF/NMP).[4] 4. Increase reaction time (e.g., overnight) and/or gently heat the reaction to 40-50 °C.[4][5]
Presence of Starting Materials 1. Incomplete reaction. 2. Stoichiometry imbalance.1. See solutions for "Low or No Product Formation". 2. Use a slight excess (1.1-1.2 equivalents) of the activated carboxylic acid relative to the linker.
Multiple Unidentified Spots on TLC/LC-MS 1. Racemization of the carboxylic acid. 2. Side reactions from the coupling reagent. 3. Degradation of starting materials or product.1. If using a carbodiimide, ensure an additive like HOAt or Oxyma Pure is present. Consider switching to a phosphonium-based reagent. 2. Avoid large excesses of uronium reagents like HATU to minimize guanidinylation. 3. Avoid excessive heating. Ensure all reagents and solvents are anhydrous and of high purity.
Incomplete Boc Deprotection 1. Insufficient acid strength or concentration. 2. Short reaction time.1. Increase the concentration of TFA in DCM. Alternatively, 4M HCl in dioxane is a very effective deprotection solution.[12] 2. Extend the deprotection time and monitor by TLC or LC-MS until no Boc-protected material remains.
Product Loss During Purification 1. Product is highly water-soluble. 2. Difficulty separating product from byproducts.1. After aqueous work-up, back-extract the aqueous layer multiple times with an organic solvent. If the product is very polar, consider reverse-phase chromatography. 2. For purification, ion-exchange or size-exclusion chromatography can be effective for these PEGylated molecules.[13][14]

Experimental Protocols

Protocol 1: Recommended Coupling Procedure using HATU

This protocol provides a robust starting point for the coupling of a generic carboxylic acid to this compound.

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N-methylpyrrolidone (NMP)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve the carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous NMP.

  • Add DIPEA (2.5 eq) to the solution and stir at room temperature for 5-10 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous NMP.

  • Add the solution of the linker to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Expect reaction times of 4-24 hours.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., Ethyl Acetate or DCM).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Boc Deprotection

Materials:

  • Boc-protected conjugate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional scavenger)

Procedure:

  • Dissolve the Boc-protected conjugate in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of 20-50% TFA in DCM. If your molecule contains sensitive functional groups, consider adding TIS (5% v/v) as a scavenger.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the deprotection by TLC or LC-MS until all Boc groups are removed (typically 1-3 hours).

  • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • The resulting trifluoroacetate salt can be used directly or neutralized with a mild base and purified.

Visualization of Key Workflows

Amide Coupling Workflow

G cluster_activation Pre-activation cluster_coupling Coupling Reaction cluster_workup Work-up & Purification Carboxylic Acid Carboxylic Acid Activated Ester Activated Ester Carboxylic Acid->Activated Ester + HATU, DIPEA in NMP HATU HATU DIPEA DIPEA Coupled Product Coupled Product Activated Ester->Coupled Product + Linker (4-24h, RT) Linker This compound Workup Aqueous Work-up & Extraction Coupled Product->Workup Purification Column Chromatography Workup->Purification Final Product Final Product Purification->Final Product

Caption: Workflow for coupling a carboxylic acid to the linker.

Boc Deprotection Workflow

G Coupled Product Boc-Protected Conjugate Deprotection TFA / DCM (Optional: TIS scavenger) Coupled Product->Deprotection 1-3h, 0°C to RT Deprotected Salt Trifluoroacetate Salt Deprotection->Deprotected Salt Evaporation Final Deprotected Product Final Deprotected Conjugate Deprotected Salt->Final Deprotected Product Neutralization / Purification

Caption: General workflow for the acidic deprotection of Boc groups.

References

Preventing aggregation of ADCs synthesized with "Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine"

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Bioconjugation Division

Welcome to the technical support center for Antibody-Drug Conjugate (ADC) development. This guide provides in-depth troubleshooting and practical solutions for researchers encountering aggregation issues when synthesizing ADCs using the "Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine" (T-Boc-TEM-amine) linker. Our goal is to provide you with the scientific rationale behind these challenges and empower you to optimize your experimental workflow for producing stable and effective ADCs.

Understanding the Challenge: The Hydrophobic Paradox of a Hydrophilic Linker

The T-Boc-TEM-amine linker is designed with a polyethylene glycol (PEG)-based core, which is intended to enhance the solubility and stability of the final ADC.[][2] However, researchers often observe significant aggregation during the synthesis process. This apparent contradiction stems from the three tert-butoxycarbonyl (Boc) protecting groups .

The Boc groups are sterically bulky and highly hydrophobic.[3] When multiple T-Boc-TEM-amine linkers are conjugated to an antibody, these hydrophobic groups create transient, aggregation-prone patches on the antibody's surface.[4][5] These patches can interact with similar regions on other ADC molecules, leading to the formation of soluble and insoluble aggregates, a primary challenge in ADC manufacturing.[6][7] This aggregation propensity is often directly proportional to the Drug-to-Antibody Ratio (DAR), as a higher DAR introduces more hydrophobic moieties to the antibody surface.[8][9]

The core challenge, therefore, is to manage the temporary hydrophobicity of the Boc-protected ADC intermediate before the final deprotection step yields the desired, more hydrophilic conjugate.

Figure 1: Mechanism of aggregation driven by hydrophobic Boc groups on the ADC intermediate.

Troubleshooting Guide: From Conjugation to Formulation

This section addresses specific problems in a question-and-answer format to guide you through resolving aggregation issues at different stages of your workflow.

Issue 1: Immediate and significant precipitation or visible aggregation is observed upon addition of the payload-linker.

This is a common and critical issue indicating that the reaction conditions are strongly favoring intermolecular hydrophobic interactions over the conjugation reaction itself.

Potential CauseTroubleshooting StepDetailed Recommendation
High Concentration of Organic Co-solvent Minimize the concentration of organic co-solvents (e.g., DMSO, DMF) used to dissolve the linker-payload.The final concentration of the organic co-solvent in the reaction mixture should ideally be below 5% (v/v). High concentrations can disrupt the antibody's hydration shell and promote unfolding and aggregation.[4][6]
Suboptimal Buffer Conditions Screen different buffer systems to find the optimal pH and ionic strength for your specific antibody.Avoid a pH near the antibody's isoelectric point (pI), where its solubility is minimal.[4] A common starting point is a buffer with a pH between 6.5 and 8.0 and a salt concentration (e.g., NaCl) of 50-150 mM to maintain colloidal stability.
High Target DAR Reduce the molar excess of the linker-payload added to the reaction.A higher DAR directly increases the surface hydrophobicity of the ADC intermediate, making it more prone to aggregation.[9][10] Titrate the linker-payload ratio to achieve the desired DAR while minimizing aggregation. A DAR of 2-4 is often a good starting point.[11]
Reaction Temperature Perform the conjugation reaction at a lower temperature.While warmer temperatures can increase reaction rates, they can also accelerate aggregation.[5] Try running the conjugation at 4°C or room temperature (20-25°C) instead of elevated temperatures (e.g., 37°C).

Issue 2: The ADC appears soluble after conjugation, but aggregation increases significantly during purification and/or storage.

This delayed aggregation suggests that while the initial conjugation was successful, the resulting ADC intermediate is unstable under the purification, formulation, or storage conditions.

Potential CauseTroubleshooting StepDetailed Recommendation
Incomplete Boc Deprotection Verify the complete removal of the hydrophobic Boc groups after the deprotection step.Use analytical techniques like Reversed-Phase HPLC (RP-HPLC) or LC-MS to confirm the absence of Boc-protected species.[8] Incomplete deprotection will leave residual hydrophobicity, leading to slow aggregation over time.
Inappropriate Formulation Buffer Screen various formulation buffers and excipients to enhance long-term stability.The final formulation is critical. Test buffers at different pH values (typically 5.0-7.0) and consider adding stabilizers. Non-ionic surfactants like Polysorbate 20 or Polysorbate 80 are effective at preventing protein surface adsorption and aggregation.[6] Specialized ADC stabilizing buffers are also commercially available.[12]
Harsh Storage Conditions Store the ADC at the recommended temperature and avoid physical stress.For liquid formulations, store at 2-8°C. For long-term storage, consider lyophilization or storage at -80°C in a cryoprotectant-containing buffer.[12] Crucially, avoid repeated freeze-thaw cycles , as these are a major cause of aggregation.[10] Aliquoting the ADC into single-use vials is highly recommended.
Light Exposure Protect the ADC from light, especially if the payload is photosensitive.Store vials in the dark or use amber-colored vials to prevent photodegradation, which can lead to structural changes and aggregation.[6]
Frequently Asked Questions (FAQs)

Q1: What is the primary reason ADCs made with T-Boc-TEM-amine aggregate during synthesis? A1: The primary cause is the transient, high hydrophobicity imparted by the three tert-butoxycarbonyl (Boc) protecting groups on each linker molecule.[3] Before these groups are cleaved, they create hydrophobic patches on the antibody surface that drive intermolecular aggregation.[4][6]

Q2: How does the Drug-to-Antibody Ratio (DAR) quantitatively affect ADC aggregation? A2: There is a direct and strong correlation: a higher DAR leads to a greater propensity for aggregation due to increased surface hydrophobicity.[9][10] While a universal quantitative value is difficult to establish, it is common to see a significant increase in high molecular weight (HMW) species when moving from a DAR of 4 to 8, especially with hydrophobic payloads.[11]

Q3: Besides the linker, what role does the cytotoxic payload play in aggregation? A3: The payload is a major contributor. Many potent cytotoxic drugs are inherently hydrophobic.[7][13] The overall aggregation risk of an ADC is a cumulative function of the hydrophobicity of the linker intermediate (with Boc groups), the payload itself, and the final DAR.[3]

Q4: What is solid-phase conjugation, and how can it help prevent aggregation? A4: Solid-phase conjugation is a technique where the antibody is immobilized on a solid support, such as a resin, during the reaction.[4] This physically separates the antibody molecules, preventing the newly formed, hydrophobic ADCs from interacting and aggregating.[6] After conjugation and washing steps are complete, the purified and deprotected ADC is released from the support into a stabilizing buffer.[4] This method is highly effective at preventing aggregation at its source.[6]

Q5: Which analytical techniques are essential for monitoring ADC aggregation? A5: A combination of orthogonal techniques is recommended for a comprehensive assessment.[14]

  • Size Exclusion Chromatography (SEC): This is the industry standard for quantifying high molecular weight (HMW) species (aggregates) and low molecular weight (LMW) species (fragments).[6][15]

  • Dynamic Light Scattering (DLS): A sensitive technique for detecting the presence of aggregates and determining the size distribution of particles in solution.

  • Analytical Ultracentrifugation (AUC): A powerful method for characterizing and quantifying different molecular species, especially sensitive for detecting ADC aggregates.[6]

Data Summary: Impact of DAR and Co-Solvent on Aggregation

The following table summarizes representative data illustrating the combined effect of increasing DAR and the concentration of an organic co-solvent (DMSO) on the percentage of high molecular weight (HMW) aggregates, as measured by SEC-HPLC.

Target DAR% DMSO in Reaction (v/v)% HMW Aggregates (Post-Purification)Visual Observation
22%1.5%Clear Solution
210%4.8%Clear Solution
42%3.2%Clear Solution
410%15.7%Slight Haze
82%12.5%Slight Haze
810%>40%Visible Precipitate

This data is illustrative and will vary based on the specific antibody, payload, and precise reaction conditions.

Key Experimental Protocols

Protocol 1: Standard Analysis of ADC Aggregation by SEC-HPLC

This protocol provides a standard method for quantifying HMW species.

  • Instrumentation: An HPLC or UHPLC system equipped with a UV detector.

  • Column: A size-exclusion column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å, Waters ACQUITY UPLC BEH200 SEC 1.7 µm).[16]

  • Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8.

  • Flow Rate: Typically 0.5 mL/min for HPLC or 0.3 mL/min for UHPLC.[16]

  • Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase. Filter the sample through a 0.22 µm filter before injection.[16]

  • Injection Volume: 10-20 µL.

  • Detection: Monitor the absorbance at 280 nm.

  • Data Analysis: Integrate the peak areas. The main peak represents the monomeric ADC. Peaks eluting earlier are HMW aggregates. Calculate the % HMW by dividing the HMW peak area(s) by the total peak area.

Protocol 2: Assessment of ADC Hydrophobicity and DAR by HIC-HPLC

This protocol helps determine the average DAR and provides a qualitative measure of hydrophobicity. An increase in unresolved, broad peaks can indicate aggregation.

  • Instrumentation: An HPLC or UHPLC system with a UV detector.

  • Column: A hydrophobic interaction column (e.g., Tosoh TSKgel Butyl-NPR).

  • Mobile Phase A: 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.

  • Mobile Phase B: 20 mM Sodium Phosphate, pH 7.0.

  • Gradient: Run a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.

  • Flow Rate: Typically 0.8-1.0 mL/min.

  • Sample Preparation: Dilute the ADC sample to 1-2 mg/mL in Mobile Phase A.

  • Detection: Monitor absorbance at 280 nm.

  • Data Analysis: Peaks eluting later in the gradient correspond to more hydrophobic species with a higher DAR. The weighted average DAR can be calculated from the peak areas of the different drug-loaded species.[15]

Optimized ADC Synthesis Workflow

The following diagram outlines a recommended workflow designed to minimize aggregation when using T-Boc-TEM-amine linkers.

ADC_Workflow start Start: Purified Antibody conjugation Step 1: Conjugation (Antibody + Boc-Linker-Payload) start->conjugation troubleshoot1 Troubleshooting Point: - Minimize Organic Solvent - Optimize pH & Ionic Strength - Control Temperature - Consider Solid-Phase Method conjugation->troubleshoot1 deprotection Step 2: Boc Deprotection (e.g., with TFA) conjugation->deprotection Critical Transition: ADC is highly hydrophobic here purification Step 3: Purification (e.g., TFF, SEC) deprotection->purification analysis Step 4: Analytical Characterization purification->analysis troubleshoot2 Troubleshooting Point: - Verify Complete Deprotection (RP-HPLC) - Screen Formulation Buffers - Add Stabilizers (e.g., PS80) purification->troubleshoot2 storage Step 5: Formulation & Storage (2-8°C or -80°C, Aliquoted) analysis->storage If specs are met end End: Stable ADC storage->end

Figure 2: Recommended workflow highlighting critical points for preventing aggregation.

References

Improving the stability of PROTACs containing "Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the stability of Proteolysis Targeting Chimeras (PROTACs) that incorporate the Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine linker scaffold. This branched, flexible linker is valuable for exploring optimal vector and distance in ternary complex formation but presents unique stability challenges that must be addressed for successful preclinical and clinical development.

This document is structured to provide not just solutions, but a foundational understanding of the underlying chemical and metabolic liabilities of this linker, empowering you to make informed decisions in your experimental design.

Section 1: Understanding the Core Instability Issues

This section addresses the fundamental chemical properties of the Tris-Boc-Ether linker that contribute to its degradation.

FAQ 1.1: I am observing unexpected degradation of my PROTAC during purification or storage. What is the most likely cause?

The primary chemical liability of the this compound linker is the acid-lability of the tert-butoxycarbonyl (Boc) protecting groups . The tert-butyl carbamate moiety is highly susceptible to cleavage under even mildly acidic conditions.

Causality: The mechanism involves protonation of the carbonyl oxygen or the nitrogen, followed by a unimolecular decomposition to release the free amine (or in this case, the deprotected carboxylic acid precursor after initial synthesis steps), gaseous isobutylene, and carbon dioxide. This reaction can be catalyzed by:

  • Acidic Buffers or Solvents: Use of buffers with a pH below 6.5, or residual acid from chromatographic purification steps (e.g., trifluoroacetic acid - TFA) is a common culprit.

  • Lewis Acids: Contaminants or reagents that can act as Lewis acids can also promote cleavage.

  • Improper Storage: Long-term storage in protic solvents (like methanol or ethanol) that may have become slightly acidic over time can lead to slow degradation.

This degradation fundamentally alters the physicochemical properties of your PROTAC, increasing its polarity and introducing a negative charge, which can abolish its cell permeability and biological activity.

Diagram 1: Primary Degradation Pathways of the Tris-Boc-Ether Linker```dot

G PROTAC PROTAC with Intact Tris-Boc-Ether Linker Acid_Product Deprotected PROTAC (Tri-acid Species) PROTAC->Acid_Product Acid-Catalyzed Hydrolysis (H⁺) Oxid_Product Cleaved PROTAC (Aldehyde/Acid Fragments) PROTAC->Oxid_Product Metabolic Oxidation (e.g., CYP450)

Caption: A systematic workflow for evaluating PROTAC stability.

Technical Support Center: Navigating the Purification of Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine-Based Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine-based conjugates. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to help you overcome the unique purification challenges associated with these complex molecules. As a branched, PEGylated, and Boc-protected linker, this compound offers significant advantages in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), but its distinct structure also presents specific hurdles in achieving high purity.[1][][3] This resource is structured to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your purification workflows.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of conjugates synthesized with the this compound linker.

Q1: What are the primary challenges in purifying conjugates containing the this compound linker?

A1: The primary challenges stem from the hybrid nature of the resulting conjugates. The polyethylene glycol (PEG) component increases hydrophilicity and can lead to broad peaks in chromatography, while the often hydrophobic nature of the conjugated payload or protein can lead to aggregation.[1][4] The three tert-butoxycarbonyl (Boc) protecting groups also add to the molecular weight and can influence solubility. Key challenges include:

  • Removal of Unconjugated Linker and Byproducts: Ensuring complete removal of excess linker and any side-products from the conjugation reaction.

  • Separation of Drug-to-Antibody Ratio (DAR) Species (for ADCs): Achieving a homogenous product with a specific DAR is often critical for efficacy and safety.[5]

  • Aggregate Removal: The increased hydrophobicity from the payload can lead to the formation of soluble and insoluble aggregates, which must be removed.[6]

  • Handling Amphiphilic Properties: The combination of a hydrophilic linker and a hydrophobic payload can result in amphiphilic molecules that are challenging to handle and purify.

Q2: Which chromatographic techniques are most suitable for purifying these conjugates?

A2: A multi-modal chromatographic approach is often necessary for successful purification. The most common and effective techniques include:

  • Size Exclusion Chromatography (SEC): Primarily used for removing high molecular weight aggregates and unconjugated linker/payload.[7]

  • Hydrophobic Interaction Chromatography (HIC): A powerful technique for separating ADC species with different DARs based on their surface hydrophobicity.[]

  • Ion Exchange Chromatography (IEX): Can be used to separate charge variants of the conjugate, which can be influenced by the conjugation process.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Typically used for the final polishing of smaller conjugates like PROTACs to achieve high purity.[1]

Q3: How does the branched, Boc-protected nature of the linker influence the purification strategy?

A3: The unique structure of this linker has several implications for purification:

  • Increased Hydrodynamic Size: The branched PEG structure can increase the apparent size of the conjugate, which may affect its behavior in SEC.[9]

  • Potential for Incomplete Deprotection: If the Boc groups are to be removed post-conjugation, incomplete deprotection can lead to a heterogeneous mixture that is difficult to separate.

  • Masking Effects: The flexible PEG arms can sometimes mask the properties of the conjugated molecule, potentially complicating separation by techniques like HIC or IEX.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the purification of your this compound-based conjugates.

Problem 1: Low Yield of Purified Conjugate
Possible Cause Recommended Solution
Precipitation during purification: The amphiphilic nature of the conjugate can lead to precipitation when changing buffer conditions. It's crucial to perform solubility tests before scaling up purification. Consider adding organic modifiers (e.g., isopropanol, acetonitrile) to your buffers in small amounts to improve solubility, especially in HIC and IEX.
Non-specific binding to chromatography resins: The conjugate may be adsorbing to the chromatography matrix. Try adding a non-ionic surfactant (e.g., Polysorbate 20) at a low concentration (0.01-0.05%) to your buffers to reduce non-specific binding. Also, consider screening different resin chemistries.
Aggregation during concentration steps: Concentrating the purified conjugate can induce aggregation. Use tangential flow filtration (TFF) for concentration and diafiltration for buffer exchange, as it is a gentler method than centrifugation-based concentrators. Perform concentration at a controlled temperature (e.g., 4°C) and consider the addition of stabilizing excipients.
Problem 2: Poor Resolution of DAR Species in HIC (for ADCs)
Possible Cause Recommended Solution
Inappropriate salt concentration or gradient: The separation of DAR species in HIC is highly dependent on the salt concentration. Optimize the starting and ending salt concentrations (e.g., ammonium sulfate) and the gradient slope. A shallower gradient will generally provide better resolution.
Broad peaks due to linker flexibility: The flexible PEG arms can lead to conformational heterogeneity, resulting in broad peaks. Try performing the chromatography at a lower temperature (e.g., 18°C instead of room temperature) to reduce conformational flexibility.
Suboptimal pH: The pH of the mobile phase can influence the conformation of the antibody and the exposure of hydrophobic patches. Screen a range of pH values (e.g., 6.5-7.5) to find the optimal condition for separation.
Problem 3: Presence of High Molecular Weight Aggregates in the Final Product
Possible Cause Recommended Solution
Inefficient SEC purification: Ensure that your SEC column has the appropriate molecular weight range for your conjugate and that you are not overloading the column. Optimize the flow rate to improve resolution.
On-column aggregation: The interaction with the chromatography resin itself can sometimes induce aggregation. Screen different SEC column chemistries and consider using a mobile phase with additives that reduce protein-protein interactions, such as arginine.
Instability of the purified conjugate: The purified conjugate may be inherently unstable in the final formulation buffer. Perform formulation screening to identify a buffer system that minimizes aggregation over time. This may involve adjusting the pH, ionic strength, and adding stabilizing excipients.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key purification and characterization experiments.

Protocol 1: Purification of a Monoclonal Antibody-Drug Conjugate (ADC)

This protocol outlines a typical two-step chromatography process for the purification of an ADC synthesized using the this compound linker.

Step 1: Aggregate and Unconjugated Linker/Payload Removal by Size Exclusion Chromatography (SEC)

  • Column: A high-resolution SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl).

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4.

  • Flow Rate: As recommended by the column manufacturer (typically 0.5-1.0 mL/min).

  • Sample Preparation: Filter the crude conjugation reaction mixture through a 0.22 µm filter.

  • Injection and Fraction Collection: Inject the filtered sample onto the equilibrated SEC column. Collect fractions corresponding to the monomeric ADC peak, which will elute before the smaller, unconjugated species.

Step 2: Separation of DAR Species by Hydrophobic Interaction Chromatography (HIC)

  • Column: A HIC column with appropriate hydrophobicity (e.g., Phenyl or Butyl).

  • Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0.

  • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30-60 minutes.

  • Sample Preparation: Pool the monomeric ADC fractions from the SEC step and add ammonium sulfate to a final concentration of 1.5 M.

  • Injection and Fraction Collection: Inject the sample onto the equilibrated HIC column. Collect fractions across the elution profile and analyze for DAR and purity.

Protocol 2: Purification of a PROTAC

This protocol describes a typical two-step purification process for a PROTAC synthesized with the this compound linker.

Step 1: Initial Cleanup by Flash Chromatography

  • Stationary Phase: Silica gel.

  • Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0-10% methanol).

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of dichloromethane and load onto the column.

  • Fraction Collection: Collect fractions and analyze by thin-layer chromatography (TLC) or LC-MS to identify fractions containing the desired PROTAC.

Step 2: Final Purification by Reversed-Phase Preparative HPLC (RP-HPLC)

  • Column: A preparative C18 column.

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.

  • Gradient: A gradient tailored to the hydrophobicity of the PROTAC (e.g., 10-90% B over 30 minutes).

  • Sample Preparation: Pool and evaporate the fractions from flash chromatography. Dissolve the residue in a minimal amount of the initial mobile phase.

  • Injection and Fraction Collection: Inject the sample and collect the peak corresponding to the pure PROTAC. Lyophilize the collected fractions to obtain the final product.

Visualization of Workflows

The following diagrams illustrate the logical workflows for the purification of ADCs and PROTACs.

ADC_Purification_Workflow cluster_0 Crude Conjugation Mixture cluster_1 Step 1: Size Exclusion Chromatography (SEC) cluster_2 Step 2: Hydrophobic Interaction Chromatography (HIC) Crude Crude ADC Mixture (ADC, Aggregates, Free Linker/Payload) SEC SEC Column Crude->SEC Monomer Monomeric ADC Fractions SEC->Monomer Collect Monomer Impurities Aggregates & Unconjugated Species SEC->Impurities Discard HIC HIC Column Monomer->HIC Purified_DAR Purified ADC (Homogeneous DAR) HIC->Purified_DAR Collect Desired DAR Other_DAR Other DAR Species HIC->Other_DAR Discard/Analyze PROTAC_Purification_Workflow cluster_0 Crude Reaction Mixture cluster_1 Step 1: Flash Chromatography cluster_2 Step 2: Preparative RP-HPLC Crude Crude PROTAC Mixture Flash Silica Gel Column Crude->Flash Semi_Pure Semi-Purified PROTAC Flash->Semi_Pure HPLC C18 Column Semi_Pure->HPLC Pure_PROTAC Highly Pure PROTAC HPLC->Pure_PROTAC

References

Side reactions of "Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine" and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Navigating Synthesis and Minimizing Side Reactions

Welcome to the technical support resource for Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile linker in the synthesis of Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and other complex molecular architectures. As Senior Application Scientists, we have compiled this information to help you anticipate and troubleshoot potential side reactions, ensuring the integrity and success of your experiments.

This compound is a PEG-based, cleavable linker valued for its ability to connect molecules of interest.[1][2][3][4] Its three tert-butoxycarbonyl (Boc) protected arms offer multiple attachment points after deprotection, and its structure can enhance the solubility and stability of the final conjugate.[][] However, like any multifunctional chemical reagent, its use requires a nuanced understanding of its reactivity to avoid undesirable side reactions.

This guide is structured in a question-and-answer format to directly address the challenges you may encounter during your work.

Frequently Asked Questions & Troubleshooting

Boc Deprotection: Incomplete Cleavage and Side Reactions

Q: I'm observing incomplete removal of the Boc protecting groups during the deprotection step. What could be the cause, and how can I ensure complete deprotection?

A: Incomplete deprotection is a common issue that can stem from several factors. The standard method for Boc deprotection is acidolysis, typically with trifluoroacetic acid (TFA).[7]

  • Insufficient Reagent or Reaction Time: The reaction may not have reached completion. It is advisable to monitor the reaction's progress using analytical techniques like HPLC or ¹H NMR spectroscopy. The disappearance of the tert-butyl proton signal (a singlet around 1.4 ppm) in the ¹H NMR spectrum is a reliable indicator of complete cleavage.[7] If the reaction has stalled, you can consider increasing the reaction time or using a higher concentration of TFA.[7]

  • Steric Hindrance: The complex, branched structure of the molecule can create steric hindrance, impeding the access of the acid to the ester linkages.[7] Ensuring adequate mixing and a sufficient excess of acid can help overcome this.

  • Reagent Quality: The efficacy of TFA can be diminished by degradation. Always use fresh, high-quality TFA for deprotection reactions.[7]

Q: After Boc deprotection with TFA, I've identified unexpected modifications to other parts of my molecule, particularly on sensitive amino acid residues. What is happening and how can I prevent this?

A: A significant challenge during the acidic cleavage of tert-butyl esters is the formation of a stable tert-butyl cation.[7] This reactive intermediate is an electrophile and can lead to the unwanted alkylation of electron-rich functional groups, such as those found in tryptophan and methionine residues.[7]

To mitigate this side reaction, the use of "scavengers" is crucial. Scavengers are nucleophilic species that are added to the reaction mixture to trap the tert-butyl cations before they can react with your molecule of interest.

ScavengerRecommended ConcentrationTarget Residue(s)Reference
Triisopropylsilane (TIS)2-5% (v/v)Tryptophan, Methionine[8]
Thioanisole2-5% (v/v)Tryptophan[8]
Water2-5% (v/v)General[8]

Protocol for Boc Deprotection with Scavengers:

  • Dissolve the this compound-containing compound in a suitable solvent, such as dichloromethane (DCM).

  • Add the chosen scavenger(s) to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add trifluoroacetic acid (TFA), typically in a 1:1 ratio with the solvent.

  • Allow the reaction to stir at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, remove the TFA and solvent under reduced pressure.

  • Co-evaporate with toluene or another suitable solvent to ensure complete removal of residual acid.

  • Proceed with purification, typically via reversed-phase HPLC.

Stability and Handling

Q: I'm concerned about the stability of the linker during storage and in different solvent conditions. What are the best practices?

A: this compound is generally stable under neutral and basic conditions. However, the ester linkages are susceptible to hydrolysis under acidic conditions, which is the basis for the Boc deprotection.[] The ether linkages are generally more stable but can be cleaved under very harsh acidic conditions.[9]

Storage Recommendations:

  • Short-term: Store at -20°C.[10][][]

  • Long-term: For extended periods, storage at -80°C is recommended, especially when in solution.[10][3]

  • Protection from Moisture and Light: Keep the compound in a dry environment and protected from light to prevent potential degradation.[10][][]

Solvent Compatibility:

The compound is soluble in a range of organic solvents, including DMSO, DMF, and chlorinated solvents like DCM.[] When preparing solutions for storage, ensure the solvent is anhydrous to prevent hydrolysis of the ester groups over time.

Potential Impurities and Their Avoidance

Q: What are the common impurities I might find in my stock of this compound, and how can I detect them?

A: As with many synthesized chemical reagents, impurities can arise from the manufacturing process or degradation during storage. For PEG-containing linkers, potential impurities can include:

  • PEGs of varying lengths: The ethoxy chains may not be perfectly uniform in length.

  • Diol impurities: Molecules with a hydroxyl group instead of the desired amine.

  • Residual synthesis reagents: Starting materials or byproducts from the synthesis of the linker.

  • Hydrolysis products: If exposed to acidic conditions or moisture, one or more of the tert-butyl esters may be hydrolyzed to the corresponding carboxylic acid.

Analytical Methods for Quality Control:

To ensure the purity of your linker and to identify potential byproducts in your reactions, a combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): Coupled with a mass spectrometer (LC-MS), this is a powerful tool for separating and identifying the main compound from any impurities.[11] A reversed-phase C18 column is often suitable for this purpose.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the molecule and help identify and quantify impurities.

  • Gas Chromatography (GC): For volatile impurities that may be present from the PEG synthesis, such as ethylene glycol or 1,4-dioxane, GC with flame ionization detection (GC-FID) is a standard method.[12][13]

Visualizing the Workflow: Deprotection and Potential Side Reactions

To provide a clearer understanding of the key deprotection step and the potential for side reactions, the following workflow diagram has been created.

Workflow: Boc Deprotection of this compound cluster_start Starting Material cluster_deprotection Deprotection Step cluster_outcome Reaction Outcomes cluster_solution Troubleshooting & Prevention Start This compound Derivative Deprotection Acidolysis with TFA in DCM Start->Deprotection Success Fully Deprotected Linker (Tri-carboxylic Acid Amine) Deprotection->Success Ideal Pathway Incomplete Incomplete Deprotection (Mono- or Di-acid) Deprotection->Incomplete Potential Issue SideReaction Alkylation of Sensitive Residues (e.g., Tryptophan) Deprotection->SideReaction Potential Issue Optimize Optimize Reaction Time/TFA Concentration Incomplete->Optimize Solution AddScavenger Add Scavengers (e.g., TIS, Thioanisole) SideReaction->AddScavenger Solution

References

Technical Support Center: Enhancing the Solubility of Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tris[[2-(tert-butoxycarbonyl)ethoxy)methyl]methylamine and its conjugates. This guide provides in-depth troubleshooting advice and frequently asked questions to address solubility challenges encountered during your experiments. As Senior Application Scientists, we have curated this information to be both technically accurate and practically applicable in a laboratory setting.

Understanding the Solubility of Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine Conjugates

This compound is a versatile linker, often utilized in the synthesis of Antibody-Drug Conjugates (ADCs) and PROTACs.[][][3][4][5] Its structure, featuring three tert-butoxycarbonyl (Boc)-protected ethoxy groups, is designed to enhance solubility and provide steric shielding.[] While this linker is engineered to improve the overall solubility of the resulting conjugate, challenges can still arise, particularly when conjugated to hydrophobic payloads or large biomolecules. The final solubility of the conjugate is a complex interplay between the properties of the linker, the conjugated molecule (e.g., antibody, small molecule drug), and the surrounding solution conditions.

This guide will walk you through common solubility issues and provide systematic approaches to overcome them.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound conjugate precipitating out of aqueous solution?

A1: Precipitation of your conjugate can be attributed to several factors:

  • Hydrophobicity of the Payload: If the molecule you have conjugated to the linker is highly hydrophobic, it can significantly decrease the overall solubility of the conjugate in aqueous buffers.

  • High Drug-to-Antibody Ratio (DAR): In the case of ADCs, a high DAR can lead to increased hydrophobicity and a higher propensity for aggregation and precipitation.[]

  • Buffer Conditions: The pH, ionic strength, and composition of your buffer can greatly influence the solubility of the conjugate. If the buffer pH is close to the isoelectric point (pI) of the protein component, it can lead to aggregation and precipitation.[6]

  • Concentration: The conjugate may be precipitating simply because its concentration exceeds its solubility limit in the given buffer.

  • Temperature: Temperature can affect solubility, with some proteins being more prone to aggregation at higher or lower temperatures.[7][8]

Q2: What is the expected solubility of this compound itself?

A2: The unconjugated linker is reported to be soluble in DMSO at 10 mM.[][] Its appearance is described as a colorless oil or liquid.[][4] However, its solubility in aqueous buffers is not extensively documented and is expected to be limited due to the hydrophobic tert-butoxycarbonyl (Boc) groups. The purpose of the linker is to be conjugated, and the properties of the final conjugate will be more relevant to your experimental work.

Q3: Can the Boc protecting groups on the linker affect the solubility of the conjugate?

A3: Yes, the tert-butoxycarbonyl (Boc) groups are hydrophobic and contribute to the nonpolar character of the linker. While the overall design of the linker aims to improve solubility, a high density of these groups, especially when combined with a hydrophobic payload, can negatively impact aqueous solubility.

Q4: How does the PEG component of the linker contribute to solubility?

A4: this compound is described as a PEG ADC linker.[][4][5] Polyethylene glycol (PEG) chains are known to be hydrophilic and can increase the hydrodynamic radius of the conjugate, which can help to prevent aggregation and improve solubility in aqueous solutions.

Troubleshooting Guide: Improving Conjugate Solubility

This section provides a systematic approach to troubleshooting and resolving solubility issues with your this compound conjugates.

Issue 1: Visible Precipitation or Cloudiness in the Solution

This is a clear indication that your conjugate has exceeded its solubility limit under the current conditions.

Initial Assessment Workflow

A Precipitation Observed B Review Formulation: - Buffer pH & Ionic Strength - Conjugate Concentration - Temperature A->B C Is buffer pH near protein pI? B->C D Adjust pH away from pI C->D Yes E Is concentration too high? C->E No I Still Precipitating? D->I F Dilute sample E->F Yes G Is temperature optimal? E->G No F->I H Test different temperatures (e.g., 4°C, RT) G->H No G->I Yes H->I J Proceed to Formulation Optimization I->J Yes

Caption: Initial assessment workflow for visible precipitation.

Step-by-Step Solutions
  • Optimize Buffer Conditions:

    • pH Adjustment: The solubility of proteins is minimal at their isoelectric point (pI). Adjust the pH of your buffer to be at least 1-2 units away from the pI of your protein conjugate.[6] In general, a more basic pH can help prevent precipitation of proteins.[6]

    • Ionic Strength: Modify the salt concentration (e.g., NaCl) in your buffer. Typically, salt concentrations between 50 mM and 150 mM are a good starting point. Very low or very high salt concentrations can sometimes lead to precipitation.

  • Incorporate Solubilizing Excipients:

    • Co-solvents: The addition of organic co-solvents can enhance the solubility of hydrophobic compounds.[9]

    • Sugars and Polyols: Sugars like sucrose and trehalose, and polyols like glycerol and sorbitol, are known to stabilize proteins and prevent aggregation.[6][10]

    • Amino Acids: Certain amino acids, such as arginine and glycine, can act as solubilizing agents and aggregation suppressors.

    • Surfactants: Non-ionic surfactants like Polysorbate 20 (Tween 20) or Polysorbate 80 (Tween 80) can be used at low concentrations (e.g., 0.01-0.1%) to prevent aggregation and improve solubility.[9]

    Table 1: Common Solubilizing Excipients

ExcipientTypical Starting ConcentrationMechanism of Action
Glycerol5-20% (v/v)Increases solvent viscosity, stabilizes protein structure.[6][10]
Sucrose5-10% (w/v)Preferential exclusion, stabilizes native protein conformation.
L-Arginine50-100 mMSuppresses protein aggregation.
Polysorbate 200.01-0.05% (v/v)Reduces surface tension, prevents adsorption and aggregation.[9]
Experimental Protocol 1: Screening for Optimal Buffer Conditions
  • Prepare a stock solution of your conjugate in a buffer where it is at least initially soluble (you may need to use a small amount of an organic co-solvent like DMSO to get it into solution first, then dilute into the screening buffers).

  • Prepare a series of buffers with varying pH values (e.g., pH 6.0, 7.4, 8.5) and salt concentrations (e.g., 50 mM, 150 mM, 300 mM NaCl).

  • Perform small-scale dilutions of your conjugate stock into each buffer condition.

  • Incubate the samples under your desired experimental conditions (e.g., 4°C, room temperature, 37°C) for a set period.

  • Visually inspect for precipitation and measure turbidity using a spectrophotometer at 600 nm to quantify the extent of aggregation.

Issue 2: No Visible Precipitation, but Loss of Activity or Formation of Soluble Aggregates

Even without visible precipitation, soluble aggregates can form, leading to reduced therapeutic efficacy and potential immunogenicity.

Detection and Characterization Workflow

A Suspected Soluble Aggregates B Analytical Techniques A->B C Size Exclusion Chromatography (SEC) B->C D Dynamic Light Scattering (DLS) B->D E Native PAGE B->E F Analyze Results C->F D->F E->F G Presence of high molecular weight species? F->G H Confirm presence of aggregates G->H Yes I Proceed to Purification Optimization H->I

Caption: Workflow for detecting soluble aggregates.

Step-by-Step Solutions
  • Analytical Characterization:

    • Size Exclusion Chromatography (SEC): This is a powerful technique to separate monomers from dimers and larger aggregates.

    • Dynamic Light Scattering (DLS): DLS can be used to determine the size distribution of particles in your solution and detect the presence of aggregates.[10]

  • Purification Strategy Optimization:

    • If aggregates are detected, refine your purification protocol. SEC is an excellent method for removing aggregates post-conjugation.

    • Consider using techniques like hydrophobic interaction chromatography (HIC) to separate species based on hydrophobicity, which can be useful for heterogeneous ADC preparations.

Experimental Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection
  • Sample Preparation:

    • Filter your conjugate solution through a low-protein-binding 0.1 or 0.22 µm filter to remove dust and large particulates.[10]

    • Prepare the sample at a concentration suitable for your DLS instrument, typically in the range of 0.1-1.0 mg/mL.[10]

    • Use the same buffer for your sample and as a blank measurement.[10]

  • Instrument Setup:

    • Allow the DLS instrument to equilibrate to the desired temperature.

  • Data Acquisition:

    • Acquire data according to the manufacturer's instructions.

  • Data Analysis:

    • Analyze the size distribution profile. The presence of peaks at larger hydrodynamic radii indicates the formation of soluble aggregates.

Concluding Remarks

Improving the solubility of this compound conjugates often requires a multi-faceted approach. By systematically evaluating and optimizing buffer conditions, considering the use of appropriate excipients, and employing robust analytical techniques to monitor for aggregation, researchers can overcome many of the solubility challenges associated with these complex biomolecules. This guide provides a starting point for your troubleshooting efforts. Remember that the optimal conditions will be specific to your particular conjugate and its intended application.

References

Addressing steric hindrance in "Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine" applications

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Overcoming Steric Hindrance

Welcome to the technical support center for Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile tripodal linker in their synthetic campaigns. As a Senior Application Scientist, I understand that working with sterically demanding molecules requires a nuanced approach. This document synthesizes field-proven insights and troubleshooting strategies to help you navigate the primary challenge associated with this molecule: steric hindrance .

This compound is a PEG-based linker used in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][][3] Its unique tripodal structure, featuring three arms capped with bulky tert-butyloxycarbonyl (Boc) protecting groups, provides a scaffold for complex molecular architectures.[4][5] However, this very structure is the source of its primary synthetic challenge. The three bulky Boc groups can create a sterically crowded environment, hindering reactions and often leading to incomplete conversions, particularly during the critical Boc deprotection step.[6][7]

This guide provides a structured, question-and-answer-based approach to troubleshoot these specific issues, explaining the causality behind experimental choices to ensure your success.

Section 1: Product Specifications & Handling

Before beginning any experiment, it is crucial to understand the physicochemical properties of the reagent.

PropertyValueReference
CAS Number 175724-30-8[8]
Molecular Formula C₂₅H₄₇NO₉[8][9]
Molecular Weight 505.64 g/mol [8][9]
Appearance Colorless Oil or Solid[][8]
Purity Typically ≥96-98%[8][9]
Storage Store at -20°C, keep dry and protected from light.[]
Solubility Soluble in DMSO (10 mM), DCM, and other common organic solvents.[]
Section 2: Troubleshooting the Critical Boc Deprotection Step

The complete and clean removal of all three Boc groups is the most common hurdle users face. The steric bulk of the three arms can shield the carbamate functional groups from the acid catalyst, leading to incomplete reactions.[6][7]

Q1: My Boc deprotection is sluggish or incomplete, leaving partially protected intermediates. What is the primary cause and how do I fix it?

Answer: This is the classic manifestation of steric hindrance with this molecule. The three bulky tert-butyl groups can fold over the core, sterically shielding the carbamate groups from the acid. Standard deprotection conditions (e.g., 20-25% TFA in DCM at room temperature) are often insufficient for complete conversion.[6]

Here is a systematic approach to overcome this issue:

1. Increase Acid Concentration & Reaction Time: The rate of Boc cleavage is highly dependent on acid concentration.[7] For a sterically hindered substrate like this, a higher concentration of Trifluoroacetic Acid (TFA) is often necessary.

  • Initial Approach: Increase TFA concentration to 50% in Dichloromethane (DCM).

  • Extended Time: Monitor the reaction by TLC or LC-MS every hour. Reactions may require 2-4 hours or even longer, compared to the typical 30-60 minutes for simpler substrates.[6]

2. Elevate the Temperature: For particularly stubborn deprotections, gentle heating can provide the necessary activation energy.

  • Caution: This approach increases the risk of side reactions (see Q2).

  • Recommendation: After an initial stir at room temperature for 1 hour, gently warm the reaction to 30-40°C and continue to monitor closely.

3. Switch to a Stronger Acid System: If TFA/DCM fails, a stronger acid may be required. 4M HCl in dioxane is a common and effective alternative.[10]

  • Benefit: Often provides cleaner and faster deprotection than TFA for challenging substrates.

  • Procedure: Dissolve the substrate in a minimal amount of DCM (if needed for solubility) before adding the 4M HCl/dioxane solution.

4. Consider Alternative, Non-Acidic Methods (for sensitive substrates): If your downstream molecule contains other acid-sensitive functional groups, traditional methods may be unsuitable. While less common for this specific linker, methods like thermal deprotection or using reagents like oxalyl chloride in methanol can be explored.[11][12] These are advanced techniques and should be thoroughly researched for compatibility with the ether linkages in the molecule's backbone.

G cluster_0 Troubleshooting Incomplete Deprotection start Incomplete Deprotection Observed (TLC/LC-MS) step1 Increase TFA to 50% in DCM Extend time to 2-4h start->step1 check1 Reaction Complete? step1->check1 step2 Gently warm to 30-40°C Monitor closely check1->step2 No success Success: Proceed to Workup check1->success Yes check2 Reaction Complete? step2->check2 step3 Switch to 4M HCl in Dioxane at 0°C to RT check2->step3 No check2->success Yes check3 Reaction Complete? step3->check3 check3->success Yes fail Consult Advanced Methods (e.g., Thermal, Lewis Acid) check3->fail No

Caption: Workflow for addressing incomplete Boc deprotection.
Q2: I'm observing unexpected byproducts in my mass spec analysis after deprotection. What are they and how can I prevent them?

Answer: With aggressive deprotection conditions (high acid concentration, heat), two main side reactions are possible:

1. Tert-butylation: The primary side reaction during any acidic Boc deprotection is the formation of the reactive tert-butyl cation (tBu⁺).[7] This electrophile can alkylate nucleophilic functional groups on your target molecule.

  • Mitigation: The addition of "scavengers" to the deprotection cocktail is essential. These molecules are designed to trap the tert-butyl cation before it can cause damage.

    • Recommended Scavenger: Add Triisopropylsilane (TIS) (2-5% v/v) to your TFA/DCM solution. TIS is highly effective at reducing the tert-butyl cation.

2. Ether Bond Cleavage: The backbone of the linker contains ether bonds (-CH₂-O-CH₂-). While generally stable, these bonds can be cleaved under harsh acidic conditions, especially with prolonged heating.[13][14][15] This would lead to fragmentation of the linker arms.

  • Mitigation: This is a direct consequence of overly harsh conditions.

    • Avoid excessive heating. If heating is necessary, keep it mild (≤ 40°C).

    • Use the mildest acid conditions that are effective. Start with 25% TFA and work up, rather than starting with the harshest conditions.

    • Minimize reaction time. As soon as TLC/LC-MS shows consumption of starting material, proceed with the workup.

G cluster_1 Mechanism of Side Reactions Boc Boc-Protected Amine H_plus H⁺ (from TFA) Deprotected Deprotected Amine (Desired) Boc->Deprotected  Deprotection tBu_cation tert-Butyl Cation (tBu⁺) Boc->tBu_cation  Generates Side_Product1 Alkylated Byproduct tBu_cation->Side_Product1  Reacts with Nucleophiles Trapped Trapped Cation tBu_cation->Trapped  Quenched By Ether_Bond Ether Linkage in Backbone Side_Product2 Cleaved Ether Fragment Ether_Bond->Side_Product2  Cleavage under  Harsh Acid/Heat Scavenger Scavenger (e.g., TIS) Scavenger->Trapped

Caption: Key side reactions during acidic deprotection.
Section 3: Analytical & Post-Deprotection Handling

Q3: How can I reliably monitor the reaction and confirm complete deprotection of all three Boc groups?

Answer: Relying on a single analytical technique can be misleading. A combination of methods provides the most accurate assessment.

Analytical MethodPrinciple & ObservationAdvantagesDisadvantages
TLC The deprotected product (amine salt) is significantly more polar and will have a much lower Rf value than the starting material. Staining with ninhydrin can visualize the resulting primary amine.[16][17]Simple, rapid, and cost-effective for tracking the disappearance of starting material.[16]Not quantitative; intermediates may co-elute or be difficult to resolve.[16]
LC-MS Provides definitive mass data. Monitor for the disappearance of the starting material's mass peak and the appearance of the fully deprotected product's mass peak. Look for partially deprotected intermediates.Highly accurate for confirming molecular weights of all species in the reaction mixture.[16][17]Requires more specialized equipment. The TFA salt may affect ionization.[18]
¹H NMR Spectroscopy The most definitive method. Complete deprotection is confirmed by the complete disappearance of the large singlet peak corresponding to the tert-butyl protons of the Boc group, typically around 1.4 ppm.[7][16]Provides unambiguous structural confirmation and can quantify the extent of reaction.[16]Requires sample workup to remove TFA, which can cause peak broadening.[16]
Q4: After a successful deprotection, my final product seems unstable or difficult to handle. What are the best practices for workup and storage?

Answer: The product of an acidic deprotection is the trifluoroacetate or hydrochloride salt of the amine, not the free amine. These salts are often hygroscopic and can be challenging to handle.

  • Workup: After the reaction is complete, the solvent and excess acid are typically removed under reduced pressure (rotary evaporation).[17] To obtain the free amine, a basic workup is required.

    • Standard Protocol: Dissolve the residue in DCM or ethyl acetate and wash carefully with a saturated sodium bicarbonate (NaHCO₃) solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.[17]

    • Caution: The resulting triol-amine product may have some water solubility. If you suspect product loss to the aqueous layer, back-extract the aqueous washes with your organic solvent.

  • Storage: The free amine, with its three hydroxyl groups and a central tertiary amine, can be susceptible to oxidation over time.

    • Short-Term: Store as a solid or oil under an inert atmosphere (argon or nitrogen) at -20°C.

    • Long-Term: For maximum stability, it is often best to store the material as the TFA or HCl salt and only neutralize it immediately before the next synthetic step.

Section 4: Experimental Protocols
Optimized Protocol for Boc Deprotection of this compound

This protocol is a robust starting point designed to mitigate steric hindrance while minimizing side reactions.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected starting material (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Add Triisopropylsilane (TIS) (0.3 eq, ~5% v/v of the final TFA volume).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an equal volume of TFA to the DCM solution (to create a 50% TFA/DCM v/v mixture).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC (staining with ninhydrin) or LC-MS every 60 minutes. The reaction is complete when no starting material or partially deprotected intermediates are observed.

  • Once complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.

  • Optional (for free amine): Dissolve the residue in DCM and wash with saturated NaHCO₃ solution (x2), followed by brine (x1). Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the deprotected free amine.

  • Optional (for salt): Co-evaporate the residue with toluene (x3) to azeotropically remove residual TFA and use the resulting salt directly in the next step.

References

Technical Support Center: Refinement of Protocols for Nanoparticle Functionalization using PEG Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for nanoparticle PEGylation. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the functionalization of nanoparticles. Here, we move beyond simple step-by-step instructions to explore the causality behind experimental choices, empowering you to troubleshoot effectively and refine your protocols for optimal outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental purpose of PEGylating nanoparticles?

A1: PEGylation is the process of attaching polyethylene glycol (PEG) chains to the surface of nanoparticles. This surface modification is critical in nanomedicine for several reasons[1]:

  • Enhanced Stability: PEG chains provide a hydrophilic shield that prevents nanoparticle aggregation in biological media through steric repulsion.[2][3] This is crucial for maintaining a consistent particle size and preventing premature clearance.

  • Reduced Immunogenicity: The PEG layer masks the nanoparticle surface from the immune system, specifically reducing opsonization (the process of marking particles for phagocytosis) and subsequent uptake by the mononuclear phagocyte system (MPS).[1][4][5] This leads to what is often called "stealth" behavior.

  • Prolonged Circulation Time: By avoiding rapid clearance by the immune system, PEGylated nanoparticles can remain in systemic circulation for longer periods, increasing the probability of reaching their target site.[5][6][7]

  • Improved Solubility: PEGylation enhances the solubility of nanoparticles in aqueous buffers and serum.[6]

Q2: How do I choose the right PEG linker chemistry for my nanoparticle system?

A2: The choice of conjugation chemistry is dictated by the functional groups available on your nanoparticle surface and the terminal group of your PEG linker. The most common strategies include:

  • EDC/NHS Chemistry: This is a widely used method for conjugating amine-terminated PEG to nanoparticles bearing carboxyl groups.[8] It involves a two-step process where the carboxyl group is first activated with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) to form a semi-stable NHS-ester, which then reacts with a primary amine on the PEG linker to form a stable amide bond.[8]

  • Maleimide-Thiol Chemistry: This is a highly efficient and specific reaction between a maleimide-functionalized PEG and a thiol (sulfhydryl) group on the nanoparticle surface. This chemistry is favored for its high selectivity and reaction speed at physiological pH.[9]

  • Click Chemistry: Copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions offer exceptional specificity and efficiency. This requires one component to have an azide group and the other an alkyne.

Q3: What is the optimal pH for EDC/NHS coupling reactions?

A3: The EDC/NHS reaction has two distinct pH optima. For a two-step protocol, it is crucial to manage the pH for maximal efficiency:

  • Activation Step (Carboxyl to NHS-ester): This step is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0 .[10][11] MES buffer is commonly used for this purpose as it lacks primary amines and carboxylates that could interfere with the reaction.[11]

  • Coupling Step (NHS-ester to Amine): The reaction of the NHS-ester with a primary amine is most efficient at a pH of 7.0 to 8.5 .[11][12] PBS or HEPES buffers are suitable for this step.[8] Performing this step at a pH above 8.5 is generally not recommended due to the rapid hydrolysis of the NHS-ester, which has a half-life of only about 10 minutes at pH 8.6.[10]

Q4: How does the length of the PEG linker affect my nanoparticle's properties?

A4: The molecular weight (MW) and length of the PEG chain are critical design parameters that can significantly impact the final product:

  • In Vitro vs. In Vivo Performance: While in vitro studies may show only subtle differences in cellular uptake with varying PEG lengths, in vivo performance is markedly affected.[13][14]

  • Circulation Time: Longer PEG chains generally lead to longer circulation times due to a more effective shielding effect.[5][13] For instance, increasing PEG MW from 2 kDa to 20 kDa has been shown to significantly increase circulation half-life.[5]

  • Targeting: For targeted nanoparticles, the PEG linker acts as a spacer.[15][16] An optimal length is required to overcome steric hindrance and allow the targeting ligand to effectively bind its receptor.[2][13] However, excessively long or dense PEG chains can sometimes interfere with ligand recognition.[17] Studies have shown that for some applications, longer linkers (e.g., 5-10 kDa) enhance tumor accumulation.[13][14]

Troubleshooting Guide

This section addresses common problems encountered during nanoparticle PEGylation, providing explanations for their causes and actionable solutions.

Problem 1: Low PEGylation Efficiency or Yield
  • Possible Cause A: Reagent Instability.

    • Why it happens: EDC is notoriously moisture-sensitive and hydrolyzes rapidly in aqueous solutions. Similarly, NHS-esters can also hydrolyze, reverting the carboxyl group to its original state.[10][18]

    • Solution: Always use fresh, high-quality EDC and NHS. Prepare stock solutions immediately before use.[8] Consider purchasing single-use aliquots to avoid repeated exposure of the stock reagent to atmospheric moisture.

  • Possible Cause B: Suboptimal pH.

    • Why it happens: As detailed in the FAQs, the activation and coupling steps of EDC/NHS chemistry have different pH requirements. Using a single, compromised pH for a one-pot reaction can lead to reduced efficiency.[10]

    • Solution: Implement a two-step, two-buffer protocol. Perform the EDC/NHS activation in MES buffer at pH 5.0-6.0, then either perform a buffer exchange or raise the pH of the reaction mixture to 7.2-8.0 before adding your amine-PEG.[10][12]

  • Possible Cause C: Steric Hindrance.

    • Why it happens: The functional groups on the nanoparticle surface may be located in sterically crowded regions, making them inaccessible to the PEG linker.[2][18] This can be particularly problematic with high-density surface functionalization.[19]

    • Solution: Consider using a PEG linker with a longer spacer arm to extend past the sterically hindered regions.[18] For protein-based nanoparticles, performing the reaction under partially denaturing conditions (if the protein can be refolded) might expose otherwise buried residues.[18]

  • Possible Cause D: Interfering Buffer Components.

    • Why it happens: Buffers containing primary amines (e.g., Tris) or carboxylates (e.g., acetate, citrate) will compete with your intended reaction, significantly reducing yield.[11]

    • Solution: Use non-interfering buffers. MES is ideal for the activation step, and phosphate or HEPES buffers are suitable for the coupling step.[8][18]

Problem 2: Nanoparticle Aggregation During Functionalization
  • Possible Cause A: Change in Surface Charge.

    • Why it happens: During the activation of carboxylated nanoparticles with EDC/NHS, the negatively charged carboxyl groups are neutralized. This temporary loss of electrostatic repulsion can lead to particle aggregation, especially at high nanoparticle concentrations.[6][20]

    • Solution:

      • Work with more dilute nanoparticle suspensions to reduce the frequency of inter-particle collisions.[20]

      • Ensure the initial nanoparticle suspension is highly stable before starting the reaction.

      • Consider the dropwise addition of the PEG solution to the nanoparticles.[21]

  • Possible Cause B: "Bridging" Flocculation.

    • Why it happens: At very low PEG concentrations, a single long PEG chain can sometimes adsorb to two different nanoparticles simultaneously, causing them to aggregate.

    • Solution: Ensure you are using a sufficient molar excess of PEG. A typical starting point is a 10-100 fold molar excess of PEG over nanoparticles.[8]

Problem 3: Difficulty in Removing Excess, Unreacted PEG
  • Why it's a problem: Residual free PEG can interfere with downstream applications and complicate characterization, making it difficult to accurately assess the degree of PEGylation.[22]

  • Solutions: The choice of purification method depends on the size difference between your nanoparticles and the free PEG.

    • Centrifugal Filtration: Using ultrafiltration units with a specific molecular weight cut-off (MWCO) is a common and effective method. The MWCO should be large enough to allow free PEG to pass through but small enough to retain the nanoparticles.[23]

    • Dialysis: This is suitable for removing small molecules, but it can be slow and may not be efficient for removing larger PEG molecules.[11][23]

    • Size Exclusion Chromatography (SEC): This technique separates molecules based on size and is very effective for purifying PEGylated nanoparticles.[9]

    • Magnetic Decantation (for magnetic nanoparticles): If your core material is magnetic, you can repeatedly precipitate the particles with a magnet and resuspend them in fresh buffer to wash away excess PEG.[24]

Experimental Protocols & Data

Protocol 1: Two-Step EDC/NHS PEGylation of Carboxylated Nanoparticles

This protocol is a standard method for conjugating amine-terminated PEG (NH2-PEG) to nanoparticles with surface carboxyl groups.[8][25]

Materials:

  • Carboxylated Nanoparticles (e.g., PLGA, Silica)

  • Amine-terminated PEG (NH2-PEG)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES buffer, pH 5.5-6.0[8]

  • Coupling Buffer: 0.1 M PBS or HEPES buffer, pH 7.2-7.5[8]

  • Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0[8]

  • Purification System (e.g., centrifugal filters, SEC)

Procedure:

  • Nanoparticle Preparation: Disperse carboxylated nanoparticles in Activation Buffer to a concentration of 1-10 mg/mL.[8]

  • Activation of Carboxyl Groups:

    • Prepare fresh stock solutions of EDC and NHS in the Activation Buffer.

    • Add EDC (10-50 fold molar excess over carboxyl groups) and NHS (1.2-1.5 fold molar excess over EDC) to the nanoparticle suspension.[8]

    • Incubate for 15-30 minutes at room temperature with gentle mixing.[11][20]

  • Removal of Excess EDC/NHS (Recommended):

    • Centrifuge the activated nanoparticles and discard the supernatant.

    • Resuspend the nanoparticle pellet in ice-cold Coupling Buffer. This step minimizes side reactions and hydrolysis.[8][20]

  • PEGylation Reaction:

    • Dissolve the NH2-PEG in the Coupling Buffer.

    • Add the NH2-PEG solution to the activated nanoparticle suspension (10-100 fold molar excess of PEG).[8]

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with continuous mixing.[8]

  • Quenching of Unreacted NHS-esters:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to deactivate any unreacted NHS-esters.[8][20]

    • Incubate for 15-30 minutes.[11]

  • Purification:

    • Purify the PEGylated nanoparticles from excess reagents using an appropriate method (e.g., centrifugal filtration, dialysis, or SEC).[11][23][24]

  • Storage: Store the purified nanoparticles in a suitable buffer at 4°C.[8]

Workflow for Two-Step EDC/NHS PEGylation

G cluster_activation Activation Step (pH 5.5-6.0) cluster_purification Intermediate Purification cluster_coupling Coupling Step (pH 7.2-7.5) cluster_final Quench & Purify NP_COOH Carboxylated Nanoparticle EDC_NHS Add EDC + NHS (Freshly Prepared) NP_COOH->EDC_NHS In MES Buffer Activated_NP NHS-Ester Activated Nanoparticle EDC_NHS->Activated_NP 15-30 min @ RT Buffer_Exchange Centrifuge & Resuspend in Coupling Buffer Activated_NP->Buffer_Exchange Add_PEG Add NH2-PEG Buffer_Exchange->Add_PEG PEG_NP PEGylated Nanoparticle Add_PEG->PEG_NP 2-4h @ RT or Overnight @ 4°C Quench Add Quenching Buffer (Tris/Glycine) PEG_NP->Quench Purify Purify via SEC/ Centrifugal Filtration Quench->Purify Final_Product Purified PEG-NP (Store @ 4°C) Purify->Final_Product

Caption: Two-step EDC/NHS coupling workflow.

Troubleshooting Decision Tree

G Start Low PEGylation Yield? Check_Reagents Are EDC/NHS reagents fresh? Start->Check_Reagents Yes Check_pH Is a two-step pH protocol being used? Check_Reagents->Check_pH Yes Sol_Reagents Use fresh/single-use reagents. Check_Reagents->Sol_Reagents No Check_Buffer Are buffers free of -NH2 and -COOH? Check_pH->Check_Buffer Yes Sol_pH Implement two-step pH: Activation (pH 5.5-6.0) Coupling (pH 7.2-7.5) Check_pH->Sol_pH No Check_Sterics Consider Steric Hindrance Check_Buffer->Check_Sterics Yes Sol_Buffer Use MES for activation, PBS/HEPES for coupling. Check_Buffer->Sol_Buffer No Sol_Sterics Use longer PEG spacer arm. Check_Sterics->Sol_Sterics

Caption: Troubleshooting low PEGylation yield.

Table 1: Characterization Techniques for PEGylated Nanoparticles

A thorough characterization is essential to confirm successful PEGylation and to understand the properties of the final nanoparticle formulation.[8]

Parameter Technique Principle & Expected Outcome Reference(s)
Successful Conjugation SDS-PAGEPEGylation increases the apparent molecular weight, causing a band shift to a higher position on the gel compared to the unmodified nanoparticle/protein.[18]
FTIR SpectroscopyAppearance of characteristic PEG peaks (e.g., C-O-C ether stretch) and amide bond peaks in the spectrum of the final product.[3]
Hydrodynamic Size & Aggregation Dynamic Light Scattering (DLS)An increase in hydrodynamic diameter is expected post-PEGylation. A narrow size distribution (low Polydispersity Index, PDI) indicates a stable, non-aggregated sample.[6][26]
Surface Charge Zeta Potential MeasurementSuccessful PEGylation typically shields the surface charge of the core nanoparticle, resulting in a zeta potential closer to neutral (~0 mV).[5][6][26]
PEG Grafting Density Thermogravimetric Analysis (TGA)Measures the weight loss of the sample as it is heated. The weight loss corresponding to the degradation of the grafted PEG layer (typically 300-450 °C) can be used to quantify the amount of PEG.[8][24]
Quantitative NMR (qNMR)By integrating the distinct peak from the PEG ethylene glycol units, the amount of PEG on the nanoparticles can be quantified relative to a known standard.[26][27]
HPLC with CAD/ELSDThe PEG can be cleaved from the nanoparticle surface and quantified using HPLC with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).[27][27]
Long-Term Stability DLS / Zeta Potential over timeSamples are stored under relevant conditions (e.g., in PBS or serum-containing media at 4°C or 37°C) and measured periodically. Stable formulations will show minimal change in size, PDI, and zeta potential.[3][4][28]

References

Validation & Comparative

A Senior Application Scientist's Guide: Comparing Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine with Other PEG Linkers for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of bioconjugates like Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs). The linker is not merely a spacer; it is a key determinant of a conjugate's solubility, stability, pharmacokinetics (PK), and overall therapeutic efficacy.[1][2] This guide provides an in-depth, data-driven comparison of Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine, a unique branched linker, against conventional linear and other branched polyethylene glycol (PEG) linkers.

Section 1: The Architectural Imperative: Branched vs. Linear PEG Linkers

The fundamental distinction between PEG linkers lies in their molecular architecture. Linear PEGs are single, unbranched chains of ethylene glycol units, whereas branched PEGs feature multiple PEG arms radiating from a central core.[1][3] This structural difference has profound implications for the resulting bioconjugate.

This compound is a prime example of a branched linker, featuring a central amine core from which three protected ethoxy arms extend.[] This trifunctional design offers a distinct advantage for creating complex or multi-payload conjugates.[]

G cluster_0 Linear PEG Linker cluster_1 Generic Branched PEG Linker cluster_2 This compound a Functional Group A b PEG Chain (-CH₂CH₂O-)n a->b Simple, predictable structure Minimal steric hindrance c Functional Group B b->c Simple, predictable structure Minimal steric hindrance core1 Central Core arm1 PEG Arm 1 core1->arm1 Larger hydrodynamic volume arm2 PEG Arm 2 core1->arm2 Larger hydrodynamic volume core2 Central Amine (Post-conjugation) payload1 Payload 1 core2->payload1 Potential for high, defined drug loading payload2 Payload 2 core2->payload2 Potential for high, defined drug loading payload3 Payload 3 core2->payload3 Potential for high, defined drug loading

Caption: Structural comparison of linear, generic branched, and Tris[[2-(...)]]methylamine linkers.

Branched architectures, like that of this compound, create a larger three-dimensional structure compared to a linear PEG of similar molecular weight.[1][3] This increased hydrodynamic volume is a key factor in reducing renal clearance, thereby extending the conjugate's circulation time in the bloodstream.[5][6] Furthermore, the dense hydrophilic shield provided by a branched structure can offer a superior "stealth" effect, better protecting the conjugate from enzymatic degradation and recognition by the immune system.[1][3]

Section 2: A Deep Dive into this compound

This molecule is a sophisticated linker precursor designed for precision and versatility in bioconjugation.[]

  • Multifunctional Core: Its structure features a central amine with three arms, each terminating in a tert-butoxycarbonyl (Boc)-protected ethoxy group.[] This design allows for the potential attachment of multiple payload molecules, which is critical for achieving a higher drug-to-antibody ratio (DAR) in ADCs while maintaining a degree of structural definition.[]

  • Controlled Synthesis: The Boc protecting groups are instrumental in the synthetic workflow. They are stable under many reaction conditions but can be selectively removed under acidic conditions, allowing for controlled, stepwise attachment of diverse payloads or other molecular entities.[]

  • Enhanced Properties: The PEG-like nature of the arms enhances the solubility and stability of the final conjugate, which is particularly beneficial when working with hydrophobic cytotoxic payloads that are prone to aggregation.[][8] The structure provides steric protection that can prevent premature cleavage and reduce interference with antibody-antigen binding.[]

  • Versatility: While extensively used in ADC development, this linker is also applied in the synthesis of PROTACs, where it can connect the target protein ligand and the E3 ligase ligand.[][9][10]

Section 3: Comparative Performance Analysis

The choice between a linear architecture and a branched one like this compound involves a series of trade-offs. The optimal choice depends heavily on the specific payload, the biological target, and the desired therapeutic profile.

Table 1: Architectural Impact on Physicochemical and Bioconjugate Properties
FeatureLinear PEG LinkersBranched PEG Linkers (e.g., Tris[[2-(...)]]methylamine-derived)Rationale & Causality
Architecture Single, unbranched chain.[1][3]Multiple arms extending from a central core.[1][3]The core structure dictates the molecule's three-dimensional shape and interactions.
Hydrodynamic Volume Smaller for a given molecular weight.[1]Larger for a given molecular weight.[3][5]A branched structure occupies more space in solution, which is a primary driver of its pharmacokinetic behavior.
"Stealth" Effect Provides a good hydrophilic shield.[1]Offers a superior, more dense shielding effect.[1][3]The three-dimensional arrangement of PEG arms more effectively masks the conjugate from immune cells and proteases.
Drug Loading Potential Typically lower (one linker per drug).[1]Potentially higher and more defined (one linker for multiple drugs).[1][]The multiple attachment points on a single linker core enable higher, controlled drug loading.
Synthesis Complexity Generally simpler and more predictable synthesis.[5]More complex multi-step synthesis.[5]Branched linkers require precise control of protecting groups and coupling reactions.
Steric Hindrance Minimal, preserving binding affinity.[3]Increased, which may sometimes impact target binding or enzymatic cleavage.[1][5]The bulkier structure can physically impede the interaction between the antibody and its antigen.
Table 2: Expected Impact of Linker Architecture on Pharmacokinetics (PK)
MetricConjugate with Linear PEG LinkerConjugate with Branched PEG LinkerRationale & Causality
In Vivo Half-Life (t½) Generally shorter.[3]Often significantly longer.[5]Driven primarily by clearance rate; slower clearance leads to longer circulation.
Renal Clearance Higher.[12]Lower.[6]The larger hydrodynamic size of branched PEG conjugates prevents efficient filtration by the kidneys.
Overall Exposure (AUC) Lower.Higher.[6]By remaining in circulation longer, the conjugate has a greater overall plasma concentration over time.
In Vitro Potency (IC50) May be higher.[12]May be lower.[12][13]Increased steric hindrance from a bulky branched linker can sometimes reduce binding affinity or payload release efficiency in cell-based assays.[12]

Section 4: Experimental Protocols for Linker Evaluation

To make an informed decision, objective experimental data is paramount. The following protocols provide a framework for comparing the performance of bioconjugates constructed with different linker architectures.

Protocol 1: Comparative Assessment of ADC Stability in Plasma

This protocol is designed to evaluate the stability of the linker by measuring the amount of intact ADC after incubation in a physiologically relevant medium.[1][8] The causality we are testing is whether the linker is stable enough to prevent premature payload release in circulation, which would lead to off-target toxicity.

Methodology:

  • Incubation: Spike ADCs constructed with linear and branched linkers into human or mouse plasma at a concentration of 100 µg/mL.[8]

  • Time Course: Incubate the samples at 37°C. Collect aliquots at multiple time points (e.g., 0, 24, 48, 96, and 168 hours).[8]

  • Analysis: Quantify the amount of intact ADC in each aliquot. Common methods include:

    • Hydrophobic Interaction Chromatography (HIC): Separates ADC species based on hydrophobicity, allowing for the quantification of different drug-to-antibody ratio (DAR) species.

    • ELISA: A sandwich ELISA can be used to capture the antibody and a secondary antibody can detect the payload, thereby quantifying the amount of fully conjugated ADC.[8]

  • Data Analysis: Plot the percentage of intact ADC or the average DAR against time to determine the stability profile and calculate the half-life of the conjugate in plasma.[8]

Caption: Experimental workflow for assessing ADC stability in plasma.

Protocol 2: In Vitro Cytotoxicity Assay (IC50 Determination)

This experiment determines if the linker's structure impacts the biological activity of the final conjugate. The key question is whether the increased bulk of a branched linker introduces steric hindrance that impairs the ADC's ability to bind its target, be internalized, or release its payload, thereby reducing its potency.[12][13]

Methodology:

  • Cell Culture: Plate target-expressing cancer cells at an appropriate density in 96-well plates and allow them to adhere overnight.

  • Serial Dilution: Prepare serial dilutions of the ADCs (with both linear and branched linkers) in cell culture medium.

  • Treatment: Remove the old medium from the cells and add the ADC dilutions. Include an untreated control and a control with a non-targeting ADC.

  • Incubation: Incubate the cells for a period relevant to the payload's mechanism of action (e.g., 72-96 hours).

  • Viability Assay: Measure cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo® assay.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

G start Start: Plate Target Cells dilution Prepare Serial Dilutions of ADCs start->dilution treatment Treat Cells with ADCs dilution->treatment incubation Incubate for 72-96 Hours treatment->incubation viability Measure Cell Viability (e.g., MTT Assay) incubation->viability analysis Plot Dose-Response Curve viability->analysis end End: Calculate IC50 Value analysis->end

Caption: Workflow for determining the in vitro cytotoxicity (IC50) of ADCs.

Conclusion

The selection of a PEG linker is a strategic decision with significant consequences for the therapeutic potential of a bioconjugate. There is no universally "best" linker; the choice is a nuanced balance of competing factors.

  • This compound and other branched linkers represent a sophisticated approach for enhancing pharmacokinetic properties and enabling higher, more defined drug loading.[3][] Their larger hydrodynamic volume and superior shielding effect often translate to longer in vivo half-lives and greater overall drug exposure.[5][6] This makes them particularly suitable for payloads that benefit from prolonged circulation or for overcoming the solubility challenges of hydrophobic drugs.[14]

  • Linear PEG linkers , in contrast, offer simplicity, predictability, and minimal steric hindrance.[5][15] They are an excellent choice when preserving the maximum binding affinity of the targeting moiety is the highest priority or when a more straightforward synthetic route is desired.[1]

Ultimately, the optimal linker architecture must be determined empirically. The protocols outlined in this guide provide a robust framework for generating the comparative data needed to select the ideal linker—be it the complex, multifunctional this compound or a simpler linear alternative—to maximize the therapeutic index of your next-generation bioconjugate.

References

Navigating the PROTAC Linker Landscape: A Comparative Guide to Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine and Traditional Alkyl Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker as the Locus of PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have emerged as a paradigm-shifting therapeutic modality, commandeering the cell's intrinsic ubiquitin-proteasome system to achieve targeted protein degradation.[1] These heterobifunctional molecules are an elegant triad of a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that tethers the two. While the choice of warhead and E3 ligase ligand dictates the "what" and "how" of the degradation process, the linker is the often-underestimated architect of a PROTAC's overall success.[2] It is not merely a passive spacer but an active participant that profoundly influences the efficacy, selectivity, and pharmacokinetic properties of the final molecule.[3]

Historically, simple alkyl and polyethylene glycol (PEG) chains have been the workhorses of PROTAC design, prized for their synthetic tractability.[4] However, the field is increasingly appreciating the linker as a key optimization parameter, leading to the exploration of more complex and functionalized linker architectures.[4] This guide provides a comparative analysis of traditional alkyl linkers and a more advanced, branched linker, "Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine," exploring how linker choice can elevate a PROTAC from a simple conjugate to a highly efficient protein degrader.

The Archetype: Alkyl Linkers in PROTACs

Alkyl linkers, composed of saturated or unsaturated hydrocarbon chains, represent the foundational approach to PROTAC design. Their primary advantage lies in their synthetic simplicity and metabolic stability.[3][5] However, their hydrophobic nature can be a double-edged sword, potentially enhancing cell permeability but also increasing the risk of poor aqueous solubility and non-specific binding.[5]

The length of the alkyl chain is a critical parameter that requires careful optimization. A linker that is too short may lead to steric clashes, preventing the formation of a stable ternary complex between the POI and the E3 ligase. Conversely, an excessively long linker may not effectively bring the two proteins into proximity for efficient ubiquitination.[6]

A Leap Forward: Branched and Functionalized Linkers

To address the limitations of simple linear linkers, researchers have turned to more sophisticated designs. "this compound" is a commercially available trivalent linker building block that exemplifies this evolution.[7][8][] Its structure, featuring a central nitrogen atom with three ethoxy arms terminating in tert-butoxycarbonyl (Boc) protected carboxylic acid groups, offers several potential advantages.[8]

The ether functionalities inherent in this linker can enhance hydrophilicity, potentially improving the solubility of the resulting PROTAC.[5] Furthermore, the branched, trivalent nature of this linker opens the door to novel PROTAC architectures, such as trivalent PROTACs, which can engage multiple targets or multiple sites on a single target, potentially leading to enhanced avidity and cooperativity in ternary complex formation.[10][11][12]

Comparative Analysis: Performance and Physicochemical Properties

FeatureAlkyl LinkersThis compound (Representing Branched/Ether Linkers)
Composition Saturated or unsaturated hydrocarbon chains.[5]Branched structure with ether chains and a central nitrogen atom.[8]
Hydrophilicity Generally hydrophobic.[5]More hydrophilic due to ether oxygens.[5]
Solubility May limit the aqueous solubility of the PROTAC.[5]Can improve the aqueous solubility of the PROTAC.[5]
Cell Permeability Can improve cell permeability due to hydrophobicity, but may also lead to non-specific binding.[5]Can be enhanced by improved solubility and the potential for intramolecular hydrogen bonding to shield polar groups.[5]
Metabolic Stability Generally possess good chemical and metabolic stability.[5]Ether linkages may be more susceptible to metabolism compared to alkyl chains.[5]
Synthetic Accessibility Readily accessible and synthetically straightforward.[5]More complex synthesis is required to create the branched structure and for subsequent conjugation.[10]
Conformational Flexibility High degree of flexibility.The branched structure may introduce some conformational constraints while the ether chains provide flexibility.
Potential for Multivalency Limited to linear, bivalent constructs.Trivalent nature allows for the creation of multivalent PROTACs (e.g., trivalent PROTACs).[10][11]

Data from a comparative study of a bivalent (MZ1) vs. a trivalent (SIM1) BET-targeting PROTAC: [10][11]

PROTACTarget ProteinDC50 (nM) in HEK293 Cells (4-hour treatment)
SIM1 (Trivalent) BRD20.7
BRD32.5
BRD49.5
MZ1 (Bivalent) BRD2920
BRD3140
BRD425

This data illustrates the potential for enhanced degradation potency with a branched, multivalent PROTAC design compared to a traditional bivalent PROTAC with a linear linker.

Experimental Protocols

Representative Synthesis of a Trivalent PROTAC using a Branched Linker

The synthesis of a PROTAC using a trivalent linker like "this compound" involves a multi-step process. The following is a representative workflow.

G cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: First Amide Coupling cluster_2 Step 3: Second Amide Coupling A This compound C Trivalent Linker with Free Carboxylic Acids A->C Deprotection B Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) D Trivalent Linker C->D G Mono-conjugated Intermediate D->G Coupling E Amine-functionalized Warhead (POI Ligand) F HATU, DIPEA in DMF H Mono-conjugated Intermediate G->H K Final Trivalent PROTAC H->K Coupling I Amine-functionalized E3 Ligase Ligand J HATU, DIPEA in DMF

Caption: Representative synthetic workflow for a trivalent PROTAC.

Detailed Steps:

  • Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting groups on "this compound" are removed using a strong acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane (DCM) to yield the trivalent linker with three free carboxylic acid groups.[13]

  • First Amide Coupling: The resulting trivalent carboxylic acid is activated with a coupling reagent like HATU in the presence of a base such as DIPEA in a solvent like DMF. This is followed by the addition of an amine-functionalized warhead (POI ligand) to form a mono-conjugated intermediate. The stoichiometry can be controlled to favor mono-substitution.

  • Second Amide Coupling: The remaining free carboxylic acid groups on the mono-conjugated intermediate are then activated again with HATU and DIPEA, followed by the addition of an amine-functionalized E3 ligase ligand to form the final trivalent PROTAC. Purification is typically performed using preparative HPLC.[13]

Western Blot Analysis of PROTAC-Mediated Protein Degradation

Western blotting is a fundamental technique to quantify the degradation of a target protein following PROTAC treatment.[6][14][15]

G A Cell Culture & PROTAC Treatment B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation (Target Protein & Loading Control) E->F G Secondary Antibody Incubation F->G H Signal Detection G->H I Densitometry & Data Analysis H->I

Caption: Workflow for Western blot analysis of protein degradation.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).[14]

  • Sample Preparation: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Centrifuge the lysates to pellet cell debris and collect the supernatant. Quantify the total protein concentration in each lysate using a BCA assay to ensure equal protein loading.[14]

  • Electrophoresis and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[6]

  • Immunodetection:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.[6]

  • Data Analysis:

    • Strip the membrane and re-probe with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) to normalize for protein loading.

    • Quantify the band intensities using densitometry software. The percentage of protein degradation is calculated relative to the vehicle-treated control. The DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values can be determined by fitting the data to a dose-response curve.[1]

Conclusion: The Future of PROTAC Design is in the Linker

The choice of linker is a critical determinant of a PROTAC's success. While simple alkyl linkers have been instrumental in the initial development of PROTACs, the field is moving towards more sophisticated linker designs to overcome challenges such as poor solubility and to unlock new therapeutic possibilities. Branched, trivalent linkers, exemplified by building blocks like "this compound," offer intriguing advantages. The case study of the trivalent PROTAC SIM1 highlights the potential for such designs to significantly enhance degradation potency.[10][11][12] As our understanding of the intricate interplay between the linker and the ternary complex deepens, the rational design of linkers will undoubtedly be a key driver in the development of the next generation of highly effective and specific protein-degrading therapeutics.

References

A Comparative Guide to Validating ADC Efficacy with the Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine Linker

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker as the Linchpin of ADC Success

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads.[1] The success of this therapeutic modality hinges on the intelligent design of its three core components: the antibody, the payload, and the chemical linker that joins them.[2] The linker is arguably the most critical design element, as it must perform a delicate balancing act: it must be exceptionally stable in systemic circulation to prevent premature payload release and off-target toxicity, yet be exquisitely sensitive to the unique microenvironment of the target cancer cell to release its cytotoxic cargo efficiently.[3][][]

This guide provides an in-depth technical comparison and validation framework for a specific, promising linker: Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine . We will explore its proposed mechanism of action, compare it against established linker technologies, and provide detailed, field-proven protocols for rigorously validating its efficacy from the benchtop to preclinical models.

Section 1: A Molecular Profile of the this compound Linker

The this compound linker is a cleavable, polyethylene glycol (PEG)-based construct designed for use in ADC synthesis.[6][][] Its structure is notable for three branched arms, each terminating in a tert-butoxycarbonyl (Boc) protected ester. This architecture offers several hypothesized advantages, including enhanced aqueous solubility and the potential for precise control over drug release kinetics.[2][]

cluster_ADC ADC Structure mAb Monoclonal Antibody (mAb) Linker This compound Linker mAb->Linker Conjugation Site (e.g., Cysteine) Payload Cytotoxic Payload Linker->Payload Attachment Point

Caption: General structure of an ADC utilizing the Tris[[...]] linker.

Proposed Mechanism of Action: pH-Dependent Hydrolysis

The key to this linker's function lies in the acid-labile nature of its terminal ester groups. While stable at the physiological pH of blood (≈7.4), the linker is designed to cleave upon internalization into the acidic compartments of a cancer cell, such as the endosome (pH 5.0–6.5) and lysosome (pH 4.5–5.0).[9][]

The proposed cleavage mechanism is a multi-step process initiated by the low pH environment:

  • Protonation: In the acidic milieu of the lysosome, the carbonyl oxygen of the tert-butoxycarbonyl ester is protonated.

  • Hydrolysis: This protonation facilitates the hydrolytic cleavage of the ester bonds.

  • Payload Release: The cleavage of the terminal groups leads to the destabilization of the linker's connection to the payload, resulting in the release of the active cytotoxic drug inside the target cell.

This pH-sensitivity is a hallmark of a major class of cleavable linkers, designed to leverage the fundamental biological differences between the extracellular environment and intracellular vesicles.[11]

cluster_workflow Proposed Linker Cleavage Mechanism ADC_circ ADC in Circulation (pH 7.4) Linker is Stable Internalization Internalization into Target Cancer Cell ADC_circ->Internalization ADC_lyso ADC in Lysosome (pH 4.5 - 5.0) Internalization->ADC_lyso Protonation Acid-Catalyzed Protonation of Esters ADC_lyso->Protonation Low pH Hydrolysis Hydrolysis of Tert-butoxycarbonyl Groups Protonation->Hydrolysis Release Payload Release Hydrolysis->Release

Caption: Proposed acid-catalyzed cleavage pathway in the lysosome.

Section 2: The Landscape of ADC Linkers: A Comparative Overview

To appreciate the potential of the Tris[[...]] linker, it is essential to compare it with other established linker technologies. Linkers are broadly classified as cleavable or non-cleavable, each with distinct mechanisms and therapeutic implications.[2][3]

  • Cleavable Linkers: These are designed to release the payload upon encountering specific triggers in the tumor environment.[3][11]

    • pH-Sensitive (Acid-Labile): Includes hydrazones and carbonates, which hydrolyze in acidic lysosomes.[3][9][12] They are the most direct comparators to the Tris[[...]] linker. While effective, some first-generation hydrazone linkers showed instability in circulation, leading to off-target effects.[3][]

    • Protease-Sensitive: Often contain a peptide sequence (e.g., valine-citrulline) that is cleaved by lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.[3]

    • Glutathione-Sensitive (Redox): Utilize a disulfide bond that is reduced by the high intracellular concentration of glutathione in cancer cells compared to the bloodstream.[3][12]

  • Non-Cleavable Linkers: These form a stable bond (e.g., thioether) and release the payload only after the complete proteolytic degradation of the antibody backbone within the lysosome.[3][12] This results in the payload being released with the linker and a residual amino acid attached. Their primary advantage is exceptional plasma stability.[14]

Comparative Data Summary
Linker TypeCleavage MechanismTriggerStability (pH 7.4)Bystander Effect PotentialExample ADC (Linker)
Tris[[...]] (Proposed) Acid HydrolysisLow pH (Lysosome)High (Predicted)High (if payload is membrane-permeable)Research Stage
Hydrazone Acid HydrolysisLow pH (Lysosome)Moderate to HighHighMylotarg® (Gemtuzumab ozogamicin)
Valine-Citrulline Proteolytic CleavageCathepsin BHighHighAdcetris® (Brentuximab vedotin)
Disulfide ReductionGlutathioneModerate to HighHighResearch Stage
Thioether (SMCC) Antibody DegradationLysosomal ProteasesVery HighLow to NoneKadcyla® (T-DM1)

Section 3: Experimental Blueprint for Validating ADC Efficacy

Rigorous validation is paramount to determining the true therapeutic potential of an ADC. The following protocols provide a comprehensive, self-validating workflow to assess the performance of an ADC constructed with the Tris[[...]] linker, from initial characterization to in vivo efficacy.

cluster_workflow Comprehensive ADC Validation Workflow cluster_char cluster_vitro cluster_vivo Char Step 1: Physicochemical Characterization Vitro Step 2: In Vitro Validation Char->Vitro DAR 1.1: DAR & Aggregation (HIC, SEC, MS) Vivo Step 3: In Vivo Efficacy Vitro->Vivo Plasma 2.1: Plasma Stability Xeno 3.1: Xenograft Model Efficacy Study Lyso 2.2: Lysosomal Cleavage Cyto 2.3: Cytotoxicity Assay

Caption: A three-step workflow for the validation of ADC efficacy.

Step 1: Physicochemical Characterization of the ADC

Rationale: Before assessing biological activity, it is critical to confirm the quality and consistency of the ADC conjugate. The drug-to-antibody ratio (DAR) and the level of aggregation are critical quality attributes that significantly impact efficacy and safety.[15][16][17]

Protocol 1.1: Determination of DAR and Aggregation

  • Objective: To quantify the average number of payload molecules per antibody (DAR) and the percentage of high-molecular-weight species (aggregates).

  • Methodology - DAR Analysis (LC-MS): a. Prepare the ADC sample at a concentration of 1 mg/mL in PBS. b. For analysis of reduced heavy and light chains, add a reducing agent (e.g., DTT) and incubate. c. Inject the sample into a high-resolution mass spectrometer (e.g., Q-TOF) coupled with an HPLC system. d. Deconvolute the resulting mass spectra to determine the mass of the different drug-loaded species. e. Calculate the weighted average DAR based on the relative abundance of each species.

  • Methodology - Aggregation Analysis (SEC): [18] a. Prepare the ADC sample at 1 mg/mL in a suitable mobile phase (e.g., phosphate buffer with NaCl). b. Inject the sample onto a size-exclusion chromatography (SEC) column. c. Monitor the elution profile using UV detection at 280 nm. d. Quantify the area of the monomer peak relative to the high molecular weight species (aggregates) and fragments to determine the percentage of purity.[18]

  • Self-Validation Check: The DAR value should be within the target range for the conjugation method used, and aggregation levels should typically be below 5% to proceed with efficacy studies.

Step 2: In Vitro Validation: Stability and Cytotoxicity

Rationale: This phase assesses the core hypothesis of the linker's design: is it stable in circulation and effectively cleaved inside the target cell to induce potent and specific cell killing?

Protocol 2.1: Plasma Stability Assay

  • Objective: To evaluate the stability of the linker and the retention of the payload on the ADC in a physiologically relevant matrix.[18]

  • Methodology: a. Thaw frozen mouse or human plasma at 37°C. b. Spike the ADC into the plasma to a final concentration of 100 µg/mL. Prepare a parallel control sample of ADC in PBS. c. Incubate both samples at 37°C for up to 7 days. d. At specified time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots and immediately freeze them at -80°C to halt any reaction.[18] e. Analyze the samples to determine the average DAR at each time point using LC-MS as described in Protocol 1.1.

  • Data Interpretation: A minimal decrease in the average DAR over time in plasma indicates high linker stability. This is crucial for minimizing off-target toxicity.[]

Protocol 2.2: In Vitro Cytotoxicity Assay

  • Objective: To determine the potency (IC50) of the ADC on antigen-expressing cancer cells and its specificity compared to antigen-negative cells.[19][20]

  • Methodology: a. Cell Lines: Select at least two cell lines: one with high expression of the target antigen (e.g., HER2-positive SK-BR-3) and one with no or low expression (e.g., HER2-negative MDA-MB-231). b. Plating: Seed cells in 96-well plates and allow them to adhere overnight. c. Treatment: Treat the cells with a serial dilution of the ADC, the unconjugated antibody, and the free payload. Include untreated cells as a control. d. Incubation: Incubate the plates for 72-120 hours. e. Viability Assessment: Measure cell viability using a standard method (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Data Interpretation: The ADC should show high potency (low IC50 value) against the antigen-positive cell line and significantly lower potency against the antigen-negative line. This demonstrates target-specific cell killing. Comparing the ADC's IC50 to the free drug's IC50 provides insight into the efficiency of intracellular delivery and release.

Step 3: In Vivo Validation: Preclinical Efficacy

Rationale: An in vivo tumor model is the ultimate preclinical test of an ADC's therapeutic potential, integrating pharmacokinetics, tumor penetration, linker cleavage, and payload activity in a complex biological system.[19][21]

Protocol 3.1: Xenograft Tumor Model Efficacy Study

  • Objective: To assess the anti-tumor activity of the ADC in a mouse model bearing human tumor xenografts.

  • Methodology: a. Model Establishment: Implant antigen-positive human tumor cells (e.g., NCI-N87) subcutaneously into immunocompromised mice (e.g., NOD-SCID or NSG). b. Cohort Formation: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment cohorts (e.g., n=8-10 per group). c. Treatment Groups:

    • Vehicle Control (e.g., PBS)
    • Unconjugated Antibody
    • ADC at various dose levels (e.g., 1, 3, 10 mg/kg)
    • Positive Control ADC (if available, e.g., an ADC with a clinically validated linker) d. Dosing: Administer treatments intravenously (IV) according to a defined schedule (e.g., once weekly for 3 weeks). e. Monitoring: Measure tumor volumes with calipers 2-3 times per week and monitor mouse body weight as a general indicator of toxicity. f. Endpoint: The study concludes when tumors in the vehicle group reach a predetermined size, or at a set time point. Efficacy is measured by Tumor Growth Inhibition (TGI).

  • Data Interpretation: A statistically significant, dose-dependent reduction in tumor volume in the ADC-treated groups compared to the control groups demonstrates in vivo efficacy. The ideal ADC will induce tumor regression with minimal impact on body weight.

Conclusion

The this compound linker presents a compelling chemical architecture for the next generation of ADCs. Its branched, PEG-like structure and pH-sensitive release mechanism are designed to enhance solubility and provide a wide therapeutic window by ensuring stability in circulation and promoting targeted payload release. However, theoretical advantages must be substantiated by rigorous empirical data.

The comprehensive validation workflow detailed in this guide—spanning physicochemical characterization, in vitro stability and cytotoxicity, and in vivo efficacy—provides a robust framework for objectively evaluating its performance. By systematically comparing its stability and efficacy against established linker technologies, researchers can definitively determine if this novel linker can overcome existing challenges and contribute to the development of safer and more effective antibody-drug conjugates.

References

A Comparative Analysis of Cleavable vs. Non-Cleavable ADC Linkers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The landscape of targeted cancer therapy has been revolutionized by the advent of Antibody-Drug Conjugates (ADCs), which unite the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The lynchpin of this tripartite assembly is the linker, a critical component that dictates the stability, efficacy, and safety profile of the ADC. The choice between a cleavable and a non-cleavable linker strategy is a pivotal decision in ADC design, with profound implications for the mechanism of drug release and the overall therapeutic window. This technical guide provides a comprehensive comparison of cleavable and non-cleavable linkers, detailing their mechanisms of action, a summary of approved ADCs, comparative performance data, and the experimental protocols essential for their evaluation.

Core Principles: A Tale of Two Release Strategies

The fundamental distinction between cleavable and non-cleavable linkers lies in their payload release mechanism.[1] Cleavable linkers are engineered to be labile under specific physiological conditions prevalent within the tumor microenvironment or inside cancer cells, acting as molecular switches that trigger drug release upon encountering specific stimuli.[1][2] In contrast, non-cleavable linkers form a stable covalent bond between the antibody and the payload, and drug liberation is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome.[1][2][3]

Cleavable Linkers: Environmentally-Triggered Payload Release

Cleavable linkers are designed to maintain stability in the systemic circulation and selectively release the cytotoxic payload at the tumor site.[4] This controlled release is achieved by incorporating chemical bonds that are susceptible to cleavage by factors present in the tumor microenvironment or within the cancer cell.[5] There are three main categories of cleavable linkers:

  • Protease-Sensitive Linkers: These linkers incorporate a short peptide sequence that is a substrate for proteases, such as cathepsin B, which are highly expressed in the lysosomes of tumor cells.[5] The most widely used example is the valine-citrulline (VC) dipeptide.[5]

  • pH-Sensitive Linkers: These linkers utilize the lower pH of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) compared to the bloodstream (pH ~7.4).[5] Hydrazone linkers are a classic example, which are stable at neutral pH but hydrolyze in an acidic environment.[5]

  • Glutathione-Sensitive Linkers: These linkers contain a disulfide bond that can be reduced by the high intracellular concentration of glutathione, a reducing agent found in significantly higher levels inside cells compared to the plasma.[5]

A key advantage of many cleavable linkers is their ability to induce a "bystander effect."[5] Upon release, if the payload is membrane-permeable, it can diffuse out of the target cancer cell and kill adjacent, antigen-negative tumor cells, which is particularly beneficial in treating heterogeneous tumors.[5]

Non-Cleavable Linkers: Lysosomal Degradation-Dependent Release

Non-cleavable linkers provide a more stable connection between the antibody and the payload, relying on the complete proteolytic degradation of the antibody in the lysosome to release the drug.[3] This process results in the payload being released with the linker and the amino acid residue to which it was attached still bound. The most common non-cleavable linker is succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), which forms a stable thioether bond.[3]

The primary advantage of non-cleavable linkers is their enhanced plasma stability, which generally leads to a lower risk of off-target toxicity and a wider therapeutic window.[3][6] However, their efficacy is strictly dependent on the internalization of the ADC and the subsequent degradation of the antibody within the lysosome.[3] This can be a limitation for targets that do not internalize efficiently. Furthermore, because the released payload remains attached to a linker and an amino acid, it is often less membrane-permeable, resulting in a significantly reduced or absent bystander effect.[4]

Diagram of Linker Mechanisms of Action

ADC_Linker_Mechanisms Comparative Mechanisms of ADC Linker Action cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway ADC_cleavable ADC with Cleavable Linker Internalization_c Internalization into Target Cell ADC_cleavable->Internalization_c 1. Binding & Endosome_Lysosome_c Endosome/Lysosome (Low pH, High Proteases) Internalization_c->Endosome_Lysosome_c 2. Trafficking Cleavage Linker Cleavage Endosome_Lysosome_c->Cleavage 3. Triggering Environment Free_Payload Released Free Payload Cleavage->Free_Payload 4. Payload Release Cytotoxicity_c Target Cell Killing Free_Payload->Cytotoxicity_c 5a. Intracellular Action Bystander_Effect Bystander Killing of Neighboring Cells Free_Payload->Bystander_Effect 5b. Diffusion Out of Cell ADC_non_cleavable ADC with Non-Cleavable Linker Internalization_nc Internalization into Target Cell ADC_non_cleavable->Internalization_nc 1. Binding & Lysosome_nc Lysosome Internalization_nc->Lysosome_nc 2. Trafficking Degradation Antibody Degradation Lysosome_nc->Degradation 3. Proteolytic Digestion Payload_Metabolite Released Payload- Linker-Amino Acid Degradation->Payload_Metabolite 4. Metabolite Release Cytotoxicity_nc Target Cell Killing Payload_Metabolite->Cytotoxicity_nc 5. Intracellular Action No_Bystander Minimal/No Bystander Effect Payload_Metabolite->No_Bystander

Caption: Mechanisms of action for cleavable and non-cleavable ADC linkers.

Comparative Overview of Approved ADCs

The choice of linker technology is a critical design element in clinically approved ADCs. The following table provides a summary of several FDA-approved ADCs, highlighting their linker type and payload.

ADC Name (Brand Name) Target Antigen Linker Type Payload Approval Year
Brentuximab vedotin (Adcetris®)CD30Cleavable (protease-sensitive, val-cit)MMAE2011
Ado-trastuzumab emtansine (Kadcyla®)HER2Non-cleavable (thioether, SMCC)DM12013
Inotuzumab ozogamicin (Besponsa®)CD22Cleavable (acid-labile, hydrazone)Calicheamicin2017
Polatuzumab vedotin-piiq (Polivy®)CD79bCleavable (protease-sensitive, val-cit)MMAE2019
Enfortumab vedotin-ejfv (Padcev™)Nectin-4Cleavable (protease-sensitive, val-cit)MMAE2019
Fam-trastuzumab deruxtecan-nxki (Enhertu®)HER2Cleavable (protease-sensitive, tetrapeptide)DXd (a topoisomerase I inhibitor)2019
Sacituzumab govitecan-hziy (Trodelvy®)TROP-2Cleavable (pH-sensitive)SN-382020
Belantamab mafodotin-blmf (Blenrep®)BCMANon-cleavableMMAF2020
Loncastuximab tesirine-lpyl (Zynlonta™)CD19Cleavable (protease-sensitive, val-ala)SG3199 (a PBD dimer)2021
Tisotumab vedotin-tftv (Tivdak™)Tissue FactorCleavable (protease-sensitive, val-cit)MMAE2021
Mirvetuximab soravtansine (Elahere™)FRαCleavable (disulfide)DM42022

This table is not exhaustive and is intended for illustrative purposes. Approval dates and other details should be verified with official regulatory agency sources.[1][7][][9]

Data Presentation: Head-to-Head Comparison

Direct comparative studies of cleavable and non-cleavable linkers using the same antibody and payload are invaluable for understanding their relative performance. A prominent example is the comparison between ado-trastuzumab emtansine (T-DM1), which has a non-cleavable linker, and fam-trastuzumab deruxtecan (T-DXd), which has a cleavable linker. Both target the HER2 receptor.

Table 1: In Vitro Cytotoxicity and Bystander Effect

ADC Linker Type Payload HER2+ Cells IC50 (nM) Bystander Killing of HER2- Cells in Co-culture Reference
T-DM1 (Kadcyla®)Non-cleavableDM1PotentNo significant effect[10]
T-DXd (Enhertu®)CleavableDXdPotentSignificant cytotoxicity[10][11]

Table 2: In Vivo Efficacy in a Multiresistant HER2-Positive Breast Cancer Lung Metastasis Model

Treatment Linker Type Payload Reduction in Number of Lung Metastases vs. Control Reference
T-DM1Non-cleavableDM1Significant[12]
T-DXdCleavableDXdSignificantly greater than T-DM1[12]

These data highlight that while both ADCs are effective against HER2-positive cells, the cleavable linker in T-DXd allows for a potent bystander effect, which is absent with the non-cleavable linker of T-DM1.[10][11] This difference in mechanism may contribute to the observed superior in vivo efficacy of T-DXd in certain models.[12]

Experimental Protocols

The rigorous evaluation of ADC candidates requires a suite of well-defined experimental protocols. The following sections provide detailed methodologies for key assays used to characterize cleavable and non-cleavable ADC linkers.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.

Methodology:

  • ADC Incubation:

    • Dilute the test ADC to a final concentration of 100 µg/mL in plasma from relevant species (e.g., human, mouse, rat, cynomolgus monkey).

    • Prepare a control sample by diluting the ADC in a suitable buffer (e.g., PBS).

    • Incubate all samples at 37°C.

    • Collect aliquots at multiple time points (e.g., 0, 1, 6, 24, 48, 72, and 144 hours).

    • Immediately store the collected aliquots at -80°C to stop any further degradation.[11]

  • Sample Preparation for LC-MS Analysis of Drug-to-Antibody Ratio (DAR):

    • Thaw the plasma samples.

    • Isolate the ADC from the plasma matrix using immunoaffinity capture with Protein A/G magnetic beads or an anti-human Fc antibody immobilized on a resin.[13]

    • Wash the beads with PBS to remove non-specifically bound proteins.[13]

    • Elute the captured ADC using a low pH elution buffer (e.g., 0.1% formic acid).[11]

  • LC-MS Analysis:

    • Perform reverse-phase high-performance liquid chromatography (RP-HPLC) on the purified ADC sample.

    • Use a column suitable for intact protein analysis (e.g., a C4 or C8 column).[11]

    • Employ a water/acetonitrile gradient with 0.1% formic acid.[11]

    • Analyze the eluate using a high-resolution mass spectrometer (e.g., Q-TOF).

    • Deconvolute the resulting mass spectra to determine the relative abundance of each drug-loaded species (DAR0, DAR1, DAR2, etc.).[14]

  • Data Analysis:

    • Calculate the average DAR at each time point using the following formula: Average DAR = Σ(n * Intensity of DARn) / Σ(Intensity of DARn) where 'n' is the number of drugs conjugated and 'Intensity' is the peak intensity of the corresponding species in the mass spectrum.

    • Plot the average DAR against time to determine the stability profile of the ADC. A significant decrease in the average DAR over time indicates linker instability.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic potency (IC50) of an ADC on a target cancer cell line.

Methodology:

  • Cell Seeding:

    • Seed the target antigen-positive cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.[15]

  • ADC Treatment:

    • Prepare serial dilutions of the ADC in cell culture medium.

    • Remove the old medium from the wells and add the ADC dilutions. Include untreated cells as a control.

    • Incubate the plate for 72-120 hours.[3]

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours at 37°C.[3][15]

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[16]

    • Read the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percentage of cell viability against the logarithm of the ADC concentration.

    • Determine the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%, using a non-linear regression analysis.

Protocol 3: In Vitro Bystander Effect Assay (Co-culture Assay)

Objective: To assess the ability of the payload released from a cleavable linker ADC to kill neighboring antigen-negative cells.

Methodology:

  • Cell Preparation:

    • Select an antigen-positive target cell line and an antigen-negative bystander cell line that is sensitive to the payload.

    • For ease of distinguishing the two cell populations, the bystander cell line can be engineered to express a fluorescent protein (e.g., GFP).[15]

  • Co-culture Seeding:

    • Seed the antigen-positive and antigen-negative cells together in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1).

    • Include monocultures of both cell lines as controls.

  • ADC Treatment:

    • Treat the co-cultures and monocultures with serial dilutions of the ADC.

    • Incubate the plate for 72-120 hours.

  • Viability Assessment:

    • If using a fluorescently labeled bystander cell line, the viability of each cell population can be determined by flow cytometry or high-content imaging.

    • Alternatively, if the total cell viability is measured (e.g., using CellTiter-Glo), the specific killing of the bystander cells can be inferred by comparing the viability in the co-cultures to the monocultures.

  • Data Analysis:

    • Calculate the percentage of viability for the bystander cell population in the co-culture at each ADC concentration.

    • A significant decrease in the viability of the bystander cells in the presence of the target cells and the ADC indicates a bystander effect.

    • The potency of the bystander effect can be quantified by determining the IC50 value for the bystander cells in the co-culture.

Experimental Workflow Diagram

ADC_Evaluation_Workflow General Experimental Workflow for ADC Characterization start ADC Candidate plasma_stability Plasma Stability Assay (LC-MS for DAR) start->plasma_stability cytotoxicity In Vitro Cytotoxicity (MTT/XTT Assay) start->cytotoxicity bystander Bystander Effect Assay (Co-culture) start->bystander in_vivo In Vivo Efficacy Studies (Xenograft Models) plasma_stability->in_vivo cytotoxicity->in_vivo bystander->in_vivo end Lead Candidate Selection in_vivo->end

References

Performance evaluation of "Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine" in different buffer systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Performance of Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine in Diverse Buffer Systems

Abstract

This compound is a trivalent, cleavable linker increasingly utilized in the synthesis of complex bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[][2][][4] Its unique architecture, featuring three arms, provides a scaffold for achieving higher drug-to-antibody ratios (DAR) or for constructing multi-component therapeutic agents.[][5] However, the stability and performance of this linker are critically dependent on the surrounding chemical environment, particularly the buffer system employed. This guide provides a comprehensive performance evaluation of this compound in various common buffer systems, supported by experimental data and detailed protocols to aid researchers in optimizing their bioconjugation strategies.

Introduction: The Architectural and Functional Significance of the Linker

This compound, hereafter referred to as TBTEMA, is a sophisticated chemical tool designed for advanced bioconjugation.[][2][] Its structure is characterized by a central primary amine from which three identical arms radiate. Each arm contains two key functionalities: an ester linkage and a terminal tert-butoxycarbonyl (Boc) protecting group.

The primary amine serves as the initial point of attachment or can be deprotected for subsequent reactions. The three arms allow for the potential attachment of multiple payload molecules, which is crucial for modulating the potency and pharmacokinetic properties of ADCs and PROTACs.[][5] The ester linkages within the arms are designed to be cleavable, often by intracellular esterases, facilitating controlled payload release within the target cell.[6][7] The Boc groups protect the terminal functional groups (which would be revealed after ester hydrolysis and subsequent steps, typically carboxylic acids) during synthesis and conjugation, and are removed under specific acidic conditions.[8][9]

Given these structural features, the choice of buffer is not a trivial procedural step but a critical experimental parameter that dictates the linker's integrity, solubility, and reactivity. An inappropriate buffer can lead to premature cleavage of the ester bonds or unintended deprotection of the Boc groups, compromising the entire conjugation workflow and the therapeutic efficacy of the final product.[10]

Mechanistic Insights: Buffer-Induced Lability of TBTEMA

The stability of TBTEMA is governed by two primary chemical vulnerabilities: the acid-labile Boc groups and the ester linkages, which are susceptible to pH-dependent hydrolysis.

  • Boc Group Stability : The tert-butoxycarbonyl group is a well-established protecting group for amines, known for its stability in basic and mildly acidic conditions but rapid cleavage under strong acidic conditions (e.g., using trifluoroacetic acid).[8][9][11] Within the typical pH range of biological buffers (pH 4-9), the Boc groups on TBTEMA are generally stable. However, prolonged incubation in buffers at the lower end of this range (pH ≤ 5) can initiate slow deprotection.

  • Ester Linkage Stability : Ester hydrolysis is a critical reaction that can be catalyzed by both acid and base.[12][13][14]

    • Acid-Catalyzed Hydrolysis : At low pH, protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This process is reversible.[13][14]

    • Base-Catalyzed Hydrolysis (Saponification) : At high pH, hydroxide ions directly attack the electrophilic carbonyl carbon. This reaction is irreversible and generally faster than acid-catalyzed hydrolysis.[12][13][14]

  • Nucleophilic Buffer Components : Certain buffer species, such as Tris (tris(hydroxymethyl)aminomethane), contain primary amines that are nucleophilic.[15] These nucleophiles can potentially attack the ester linkages, leading to transesterification or other unwanted side reactions, especially at higher pH where the amine is more deprotonated and thus more nucleophilic.

G cluster_TBTEMA TBTEMA Structure cluster_arm1 Arm 1 cluster_arm2 Arm 2 cluster_arm3 Arm 3 cluster_interactions Potential Buffer Interactions TBTEMA Central Methylamine (R-N) Ester1 Ester Linkage (-COO-) TBTEMA->Ester1 Ester2 Ester Linkage (-COO-) TBTEMA->Ester2 Ester3 Ester Linkage (-COO-) TBTEMA->Ester3 Boc1 Boc Group (-O-C(CH₃)₃) Ester1->Boc1 Boc2 Boc Group (-O-C(CH₃)₃) Ester2->Boc2 Boc3 Boc Group (-O-C(CH₃)₃) Ester3->Boc3 Acid Acidic pH (H⁺) Acid->Ester1 Hydrolysis Acid->Boc1 Cleavage Acid->Ester2 Hydrolysis Acid->Boc2 Cleavage Acid->Ester3 Hydrolysis Acid->Boc3 Cleavage Base Basic pH (OH⁻) Base->Ester1 Hydrolysis (Saponification) Base->Ester2 Hydrolysis (Saponification) Base->Ester3 Hydrolysis (Saponification) Nucleophile Nucleophilic Buffer Species Nucleophile->Ester1 Transamidation/ Transesterification Nucleophile->Ester2 Transamidation/ Transesterification Nucleophile->Ester3 Transamidation/ Transesterification G cluster_prep 1. Sample Preparation cluster_incubate 2. Incubation cluster_sample 3. Time-Point Sampling cluster_analysis 4. Analysis A Prepare 100 µM TBTEMA in each test buffer B Aliquot into time-point vials A->B C Quench T=0 sample (Acetonitrile + Internal Std) B->C D Incubate remaining vials at 37°C B->D F Analyze all samples by LC-MS C->F E At each time point, remove and quench one vial D->E T=1h, 4h, 8h... E->F G Integrate parent peak area & normalize to internal standard F->G H Plot ln(Area) vs. Time and calculate half-life (t½) G->H G cluster_storage cluster_conjugation cluster_assay Start What is your primary application? Storage Long-term Storage Start->Storage Storage Conjugation Bioconjugation Reaction Start->Conjugation Reaction Assay Cell-based or Enzymatic Assay Start->Assay Assay PBS_Storage Use PBS (pH 7.4) at -20°C or -80°C Storage->PBS_Storage Conjugation_pH Is pH < 7 required? Conjugation->Conjugation_pH Assay_Phosphate Does phosphate interfere? Assay->Assay_Phosphate PBS_Conj Use PBS (pH 7.4) Conjugation_pH->PBS_Conj No MES_Conj Use MES (pH 6.0) for short duration Conjugation_pH->MES_Conj Yes PBS_Assay Use PBS (pH 7.4) Assay_Phosphate->PBS_Assay No HEPES_Assay Use HEPES (pH 7.5) Assay_Phosphate->HEPES_Assay Yes

References

In-vitro and in-vivo stability comparison of different PROTAC linkers

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to In-Vitro and In-Vivo Stability of PROTAC Linkers

Introduction: The Linker as the Linchpin of PROTAC Success

Proteolysis-Targeting Chimeras (PROTACs) have revolutionized therapeutic development by shifting the paradigm from protein inhibition to targeted protein degradation.[1] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system (UPS) to eliminate proteins of interest (POIs).[2] A PROTAC molecule consists of three components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[3]

While the ligands provide specificity, the linker is far from a passive spacer. It is a critical determinant of a PROTAC's therapeutic success, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC efficacy.[1] Furthermore, the linker's physicochemical properties—its length, rigidity, and composition—directly impact the molecule's stability, solubility, cell permeability, and overall pharmacokinetic (PK) and pharmacodynamic (PD) profiles.[4] An unstable linker can be cleaved prematurely in a biological system, generating metabolites that may compete with the intact PROTAC, thereby limiting its degradation efficiency and leading to a frustrating "in-vitro to in-vivo disconnect".[5]

This guide provides a comparative analysis of the in-vitro and in-vivo stability of common PROTAC linker archetypes, supported by experimental data and detailed methodologies, to empower researchers in the rational design of next-generation protein degraders.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Release & Recycling Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation Ub Ubiquitin Ub->Ternary_Complex

PROTAC Mechanism of Action.

Comparative Analysis of Common Linker Types

The choice of linker chemistry is a pivotal decision in PROTAC design. The three most common classes—alkyl chains, polyethylene glycol (PEG) chains, and rigid linkers—each present a unique profile of advantages and liabilities concerning stability.

Alkyl Linkers: The Foundation of Stability

Alkyl linkers, composed of saturated or unsaturated hydrocarbon chains, are valued for their synthetic simplicity and inherent chemical stability.[3]

  • In-Vitro Stability: Alkyl chains are generally considered to possess good metabolic stability.[6] They are less susceptible to the oxidative cleavage that can affect other linker types. However, they are not inert. The primary metabolic liabilities are typically hydroxylation reactions catalyzed by Cytochrome P450 (CYP) enzymes, often occurring at terminal or sub-terminal positions.[] The introduction of the linker can create new "soft spots" for metabolism that are not present in the individual ligands.[8] Shorter, more sterically hindered alkyl linkers often exhibit greater stability, potentially by restricting access to the catalytic sites of metabolic enzymes.[9]

  • In-Vivo Stability & Pharmacokinetics: The hydrophobicity of alkyl linkers can enhance cell permeability, which is crucial for reaching intracellular targets.[] However, this same property can limit aqueous solubility, posing challenges for formulation and potentially leading to non-specific binding.[6] From a stability perspective, their robust nature can translate to a longer in-vivo half-life compared to more metabolically labile linkers. However, as linker length increases, metabolic stability often decreases due to a greater number of potential sites for enzymatic attack.[]

Polyethylene Glycol (PEG) Linkers: The Solubility Enhancers

PEG linkers, composed of repeating ethylene glycol units, are widely used to improve the solubility and overall physicochemical properties of PROTACs, which are often large and lipophilic.[11]

  • In-Vitro Stability: The primary stability concern for PEG linkers is their susceptibility to oxidative metabolism.[12] The ether linkages can be targets for CYP-mediated O-dealkylation, which can lead to cleavage of the linker and inactivation of the PROTAC.[13] While this is a known liability, PEG linkers can sometimes offer better stability than predicted, and their metabolic fate is highly context-dependent.[9][14]

  • In-Vivo Stability & Pharmacokinetics: The hydrophilicity imparted by PEG linkers is a double-edged sword. It significantly improves aqueous solubility, which is beneficial for administration and bioavailability.[13] Paradoxically, PEG linkers can also enhance cell permeability by inducing folded "chameleon-like" conformations that shield the molecule's polar surface area.[13] However, this metabolic liability can lead to rapid clearance and a short in-vivo half-life.[13] For this reason, PEG linkers are often used in early-stage discovery, with a trend toward replacing them with more stable motifs during lead optimization.

Rigid Linkers: Engineering Stability and Potency

To overcome the liabilities of flexible linkers, researchers increasingly incorporate rigid structural motifs such as piperidine, piperazine, or triazole rings.[11] These elements offer a powerful strategy to enhance metabolic stability and pre-organize the PROTAC into a bioactive conformation.

  • In-Vitro Stability: The inclusion of cyclic moieties like piperazine and triazole has been shown to result in higher metabolic stability.[9][14] These rings are less susceptible to enzymatic degradation compared to linear chains. For example, linking a piperazine ring via an amide bond can prevent N-dealkylation reactions, a common metabolic pathway.[15] The inherent stability of the triazole ring makes it an ideal component for reducing oxidative degradation in vivo.[11]

  • In-Vivo Stability & Pharmacokinetics: The improved metabolic stability of rigid linkers often translates directly to better in-vivo performance, including longer half-lives and improved oral bioavailability.[16] A prime example is the clinical candidate ARV-110 (Bavdegalutamide) , an androgen receptor (AR) degrader. Its design evolved from a flexible linker to a more rigid structure incorporating piperidine and piperazine, which significantly improved its metabolic stability and potency, allowing for oral administration.[16][17] These rigid structures not only enhance stability but can also improve solubility (e.g., via protonation of a basic piperazine nitrogen) and lock the PROTAC into a conformation that favors stable ternary complex formation.[18]

Linker_Properties cluster_linker Linker Properties cluster_pk Pharmacokinetic Outcomes Hydrophilicity Hydrophilicity (e.g., PEG) Solubility Aqueous Solubility Hydrophilicity->Solubility + Permeability Cell Permeability Hydrophilicity->Permeability -/+ Stability Metabolic Stability Hydrophilicity->Stability - Lipophilicity Lipophilicity (e.g., Alkyl) Lipophilicity->Solubility - Lipophilicity->Permeability + Lipophilicity->Stability + Rigidity Rigidity (e.g., Rings) Rigidity->Stability + Ternary_Complex Ternary Complex Formation Rigidity->Ternary_Complex + (Pre-organization) Stability_Workflow Start PROTAC Test Compound Incubate_Micro Incubate with Liver Microsomes + NADPH (37°C) Start->Incubate_Micro Incubate_Plasma Incubate with Plasma (37°C) Start->Incubate_Plasma Time_Points Sample at Time Points (e.g., 0, 5, 15, 30, 45 min) Incubate_Micro->Time_Points Incubate_Plasma->Time_Points Quench Quench Reaction (e.g., Acetonitrile + IS) Time_Points->Quench Process Protein Precipitation & Centrifugation Quench->Process Analyze Analyze Supernatant by LC-MS/MS Process->Analyze Data Calculate % Remaining vs. Time Analyze->Data HalfLife Determine Half-Life (t½) & Intrinsic Clearance (Clint) Data->HalfLife

References

A Comparative Guide to Trivalent and Multivalent Linkers for Advanced Bioconjugation: Alternatives to Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Introduction: The Critical Role of Linkers in Targeted Therapeutics

In the landscape of precision medicine, bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift from systemic treatments to targeted interventions. The fundamental design of these therapies involves a targeting moiety (like an antibody), a potent molecular payload (a cytotoxin or a ligase recruiter), and a chemical linker that joins them. The linker is far from a passive spacer; it is a critical component that dictates the stability, solubility, pharmacokinetics, and ultimate efficacy of the conjugate.[][2]

A key strategy to enhance therapeutic potency is to increase the number of payload molecules per targeting agent, a metric known as the Drug-to-Antibody Ratio (DAR) in ADCs.[3] This has led to the development of multivalent linkers designed to carry multiple payloads from a single conjugation point. A notable example of such a scaffold is Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine .[] This trivalent linker, with its three protected carboxylic acid arms, provides a straightforward platform for creating conjugates with a DAR of 3 or higher.

However, the field of bioconjugation is rapidly evolving. The limitations of early designs—such as steric hindrance, challenges in synthesis, and suboptimal in vivo stability—have spurred the development of sophisticated alternatives.[5][6] This guide provides an in-depth comparison of these next-generation multivalent linker strategies, moving beyond the foundational this compound scaffold to explore dendritic polymers, DNA-based scaffolds, and other branched architectures. We will provide supporting experimental data, detailed protocols, and field-proven insights to guide researchers in selecting the optimal linker strategy for their next-generation bioconjugates.

The Benchmark: Understanding this compound

Structure and Properties this compound is a multifunctional linker built on a central amine core.[] Its key features include:

  • Trivalent Scaffold: Three arms extend from the core, each terminating in a tert-butoxycarbonyl (Boc)-protected carboxylic acid. This structure is designed to conjugate up to three payload molecules.[][]

  • PEG-like Spacers: The ethoxy groups within the arms act as short polyethylene glycol (PEG) spacers, which can help enhance the solubility of the final conjugate.[][8]

  • Protected Functional Groups: The Boc groups provide chemical stability during synthesis and can be selectively removed under acidic conditions to reveal the carboxylic acids for payload attachment.[]

Mechanism of Use The typical workflow involves a two-stage process. First, the primary amine of the linker is conjugated to the antibody or another biomolecule. Following this, the Boc protecting groups are removed, and the now-active carboxylic acid groups are coupled to the payload, which typically has a reactive amine, via amide bond formation.

G cluster_0 Stage 1: Linker Attachment cluster_1 Stage 2: Payload Loading Linker This compound (Boc-protected) Antibody Antibody (e.g., modified Lysine) Linker->Antibody Conjugation (Primary Amine) Deprotection Boc Deprotection (Acidic Conditions) Activated_Linker Linker-Ab Conjugate (3x -COOH arms) Deprotection->Activated_Linker Payload 3x Payload Molecules (Amine-functionalized) Activated_Linker->Payload Amide Coupling Final_ADC Final ADC (DAR ≥ 3) Payload->Final_ADC

References

A Senior Application Scientist's Guide to Mass Spectrometry Analysis for the Validation of "Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine" Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise characterization of novel bioconjugates is paramount. The linker connecting a payload to a biological moiety is a critical determinant of the conjugate's efficacy, stability, and pharmacokinetic profile. "Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine" (T-Boc-TEM-amine) has emerged as a versatile, cleavable PEG linker in the synthesis of advanced therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs)[][2][3]. Its branched structure and Boc-protected amine offer unique possibilities for creating complex, multi-payload conjugates with enhanced solubility[][2]. However, this structural complexity also presents distinct challenges and considerations for analytical validation, particularly by mass spectrometry (MS).

This guide provides an in-depth comparison of mass spectrometry-based validation strategies for T-Boc-TEM-amine conjugates, contrasting them with more traditional linker chemistries. We will delve into the causality behind experimental choices, from sample preparation to data interpretation, empowering you to develop robust, self-validating analytical workflows.

The Analytical Imperative: Why Linker Structure Dictates MS Strategy

The choice of mass spectrometry technique and the interpretation of the resulting data are intrinsically linked to the physicochemical properties of the analyte. In the context of T-Boc-TEM-amine conjugates, three structural features are of primary importance:

  • Multiple Boc-Protecting Groups: The tert-butoxycarbonyl (Boc) group is notoriously labile under certain mass spectrometry conditions. It is prone to fragmentation and can undergo a McLafferty-like rearrangement, leading to a characteristic neutral loss of 56 Da (isobutylene) or 100 Da (the entire Boc group)[4][5]. This can complicate spectral interpretation, as in-source fragmentation can be mistaken for sample heterogeneity.

  • Branched Ether Backbone: The polyether structure enhances solubility but also introduces specific fragmentation pathways. Cleavage of C-O bonds within the ether backbone is a common fragmentation route for PEGylated molecules[6]. Understanding these pathways is crucial for structural elucidation via tandem MS (MS/MS).

  • The Central Quaternary Carbon and Primary Amine: The core structure of the linker influences its rigidity and how it presents the payload to the biological target. From an analytical standpoint, the primary amine, once deprotected and conjugated, becomes a site of interest for MS/MS fragmentation.

A Comparative Overview of Linker Chemistries for MS Analysis

The analytical challenges and outputs for T-Boc-TEM-amine conjugates are best understood in comparison to other commonly used linkers.

FeatureThis compoundMaleimide-Based Linkers (e.g., SMCC)Non-Cleavable Thioether Linkers (e.g., from Thiol-Maleimide reaction)
Structure Branched, PEGylated, with three Boc-protected arms and a central amine.Heterobifunctional with a maleimide group for thiol conjugation and an NHS ester for amine conjugation.Forms a stable thioether bond between a thiol and a maleimide.
Cleavability The ester linkages are susceptible to cleavage under acidic or enzymatic conditions.Generally considered non-cleavable in terms of the core linker structure.Non-cleavable, highly stable thioether bond.
MS Ionization Good ionization efficiency due to PEG character, but potential for Boc group loss in the ESI source.Good ionization efficiency.Good ionization efficiency.
Intact Mass Analysis May show heterogeneity due to incomplete conjugation to the three arms. In-source fragmentation can lead to multiple peaks corresponding to losses of Boc groups, complicating data interpretation.Heterogeneity is primarily from the number of conjugated linkers (Drug-to-Antibody Ratio, DAR).Similar to maleimide-based linkers, heterogeneity is mainly from the DAR.
MS/MS Fragmentation Complex fragmentation pattern. Expect neutral losses of Boc groups (56 Da, 100 Da), fragmentation along the PEG chains, and cleavage of the ester bonds.Fragmentation will occur on the peptide/protein backbone and the payload. The linker itself is relatively stable.The thioether bond is very stable, fragmentation occurs on the biomolecule and payload.
Key Analytical Challenge Differentiating between true sample heterogeneity and in-source fragmentation.Accurately quantifying DAR species.Confirming site of conjugation and quantifying DAR.

Experimental Design: A Step-by-Step Protocol for MS Validation of a T-Boc-TEM-amine-Peptide Conjugate

This section outlines a detailed workflow for the validation of a model conjugate, for example, T-Boc-TEM-amine conjugated to a synthetic peptide. The rationale behind each step is explained to ensure a self-validating protocol.

Experimental Workflow Diagram

G cluster_0 Sample Preparation cluster_1 Intact Mass Analysis cluster_2 Structural Confirmation cluster_3 Data Analysis prep Conjugate Synthesis & Purification desalt Buffer Exchange & Desalting (e.g., ZipTip C18) prep->desalt esi High-Resolution ESI-QTOF MS desalt->esi Primary Method maldi MALDI-TOF MS (as a softer alternative) desalt->maldi Complementary Method msms Tandem MS (MS/MS) Analysis (CID/HCD) esi->msms maldi->msms pepmap Peptide Mapping (for larger bioconjugates) msms->pepmap deconv Deconvolution of ESI spectra frag_analysis Fragmentation Pattern Analysis deconv->frag_analysis conclusion Validated Conjugate Structure frag_analysis->conclusion Final Validation

Caption: A comprehensive workflow for the mass spectrometric validation of T-Boc-TEM-amine conjugates.

Step 1: Sample Preparation - The Foundation of Quality Data
  • Purification of the Conjugate: Following synthesis, purify the conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC) to remove unreacted peptide, linker, and other impurities.

  • Desalting and Buffer Exchange: This is a critical step. Salts and detergents suppress ionization and interfere with MS analysis. Use a C18 ZipTip or a similar desalting column to prepare the sample in a volatile buffer (e.g., 50% acetonitrile/water with 0.1% formic acid).

    • Rationale: Formic acid aids in protonation for positive-ion mode ESI, but strong acids like trifluoroacetic acid (TFA) should be avoided as they can cause premature cleavage of the Boc groups[7].

Step 2: Intact Mass Analysis - Confirming the Conjugation
  • High-Resolution ESI-MS: Infuse the sample into a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) instrument.

    • Rationale: High resolution is essential to accurately determine the monoisotopic mass of the conjugate and to resolve different conjugated species (e.g., if not all three arms of the linker have reacted).

  • Data Acquisition Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI).

    • Source Conditions: Use gentle source conditions (e.g., lower capillary voltage and source temperature) to minimize in-source fragmentation of the labile Boc groups.

  • MALDI-TOF MS (Alternative/Complementary): For particularly labile conjugates, MALDI-TOF can be a softer ionization technique that may reduce in-source decay[7].

    • Matrix Selection: Choose a matrix that is compatible with the analyte. For peptides and small proteins, sinapinic acid or α-cyano-4-hydroxycinnamic acid (CHCA) are common choices.

Step 3: Tandem MS (MS/MS) - Structural Elucidation
  • Precursor Ion Selection: Isolate the protonated molecular ion of the intact conjugate in the first mass analyzer.

  • Fragmentation: Subject the isolated precursor ion to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

    • Rationale: This will induce fragmentation of the conjugate, providing structural information.

  • Data Interpretation: Analyze the resulting fragment ions. Look for:

    • Neutral loss of 56 Da and 100 Da: Indicative of the fragmentation of the Boc groups[4][5].

    • Characteristic peptide backbone fragments (b- and y-ions): To confirm the peptide sequence.

    • Fragments corresponding to the linker and payload: To confirm their presence and connectivity.

    • Cleavage along the ether backbone: This will produce a series of ions separated by the mass of the ethoxy unit (44 Da).

Visualizing the Linker Comparison

The choice of linker has a profound impact on the final conjugate's properties and its subsequent analysis.

Linker_Comparison cluster_props Key Properties for MS Analysis linker1 T-Boc-TEM-amine Branched PEG Structure Three Reactive Sites (Post-deprotection) Cleavable Ester Bonds prop1 Structural Complexity linker1->prop1 High prop2 Chemical Stability linker1->prop2 Moderate (Boc lability) prop3 Fragmentation Predictability linker1->prop3 Complex linker2 Maleimide-based (e.g., SMCC) Linear Structure Two distinct reactive ends Generally non-cleavable core linker2->prop1 Moderate linker2->prop2 High linker2->prop3 Predictable linker3 Thioether (from Maleimide) Stable C-S bond Non-cleavable Formed from a reactive precursor linker3->prop1 Low (post-conjugation) linker3->prop2 Very High linker3->prop3 Highly Predictable

Caption: A comparison of key structural features of different linkers that influence their mass spectrometric analysis.

Conclusion and Best Practices

The validation of T-Boc-TEM-amine conjugates by mass spectrometry requires a nuanced approach that accounts for the unique structural features of this linker. While its branched, multi-functional nature offers exciting possibilities for drug design, it necessitates careful optimization of analytical methods to ensure data of the highest integrity.

Key Takeaways for the Senior Application Scientist:

  • Embrace Orthogonal Methods: Relying on a single MS technique may not be sufficient. The combination of high-resolution ESI-MS for intact mass analysis and MALDI-TOF as a potentially softer ionization method provides a more complete picture.

  • Mind the Source: In-source fragmentation is a significant challenge for Boc-protected molecules. Optimize ESI source conditions to be as gentle as possible.

  • Tandem MS is Non-Negotiable: MS/MS is essential for confirming the structure of the conjugate and for differentiating between isomers and impurities.

  • Build a Fragmentation Library: For novel linkers like T-Boc-TEM-amine, it is invaluable to analyze the linker itself and its simple conjugates to understand its characteristic fragmentation patterns. This knowledge can then be applied to the analysis of more complex bioconjugates.

By understanding the interplay between the linker's structure and its behavior in the mass spectrometer, researchers can develop robust and reliable analytical methods to validate these promising next-generation therapeutics.

References

A Comparative Guide to HPLC Methods for Purity Assessment of Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Advanced Pharmaceutical Linkers

In the landscape of modern therapeutics, the precision of molecular tools is paramount. Molecules such as Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine are not merely chemical intermediates; they are sophisticated linkers integral to the architecture of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] The purity of these linkers is a critical quality attribute that directly influences the safety, efficacy, and stability of the final drug product. Even trace impurities can lead to the formation of undesirable side products, potentially altering the pharmacological profile or introducing toxicity.[5]

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound. We will delve into the rationale behind method selection, present detailed experimental protocols, and compare the performance of established techniques with viable alternatives, supported by illustrative experimental data. Our focus is on providing researchers, scientists, and drug development professionals with a robust framework for ensuring the quality of this pivotal pharmaceutical building block.

Understanding the Analyte: this compound

This compound is a trifunctional molecule featuring a central primary amine and three arms, each terminating in a tert-butoxycarbonyl (Boc)-protected carboxylic acid. This structure provides multiple attachment points for drug payloads or targeting moieties, while the PEG-like ethoxy spacers enhance solubility.[2] The presence of the Boc protecting groups is a key consideration for analytical method development, as they are thermally labile and sensitive to strong acids.[6][7]

From a chromatographic perspective, the molecule possesses a moderate degree of polarity, making it amenable to a range of HPLC techniques. The tert-butoxycarbonyl groups contain a carbonyl chromophore, which allows for detection by UV spectrophotometry, albeit with a relatively low molar absorptivity at lower wavelengths (around 210-230 nm).[8][9]

Comparative Analysis of HPLC Methods for Purity Assessment

The selection of an appropriate HPLC method is a balance between resolution, sensitivity, and robustness. For this compound, the primary goal is to separate the main component from potential process-related impurities (e.g., starting materials, by-products) and degradation products (e.g., deprotected species).

Method 1: Reversed-Phase HPLC (RP-HPLC) - The Industry Standard

RP-HPLC is the workhorse of the pharmaceutical industry for purity analysis due to its versatility and high resolving power for a wide range of compounds.[10][11]

Principle: Separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (typically C18-silica) and a polar mobile phase. More hydrophobic compounds are retained longer on the column.

Rationale for Selection: The alkyl chains and Boc groups of this compound provide sufficient hydrophobicity for retention on a C18 column. A gradient elution, starting with a high aqueous content and gradually increasing the organic solvent, allows for the separation of compounds with a range of polarities. The addition of an acid modifier, such as trifluoroacetic acid (TFA), to the mobile phase helps to ensure good peak shape for the amine-containing analyte by suppressing silanol interactions with the stationary phase.

Experimental Protocol: RP-HPLC with UV Detection

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 30
    20.0 95
    25.0 95
    25.1 30

    | 30.0 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a concentration of approximately 0.5 mg/mL.

Data Presentation: Performance of RP-HPLC Method

ParameterResult
Retention Time (Main Peak) 12.5 min
Purity (Area %) 99.5%
Resolution (Main Peak vs. Closest Impurity) > 2.0
Theoretical Plates > 10,000
Tailing Factor 1.1
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC) - An Alternative for Enhanced Polarity

For highly polar impurities that may not be well-retained by RP-HPLC, HILIC presents a valuable alternative.[3][5][12]

Principle: HILIC utilizes a polar stationary phase (e.g., bare silica, or bonded phases with diol or amide functionalities) and a mobile phase with a high concentration of organic solvent. A polar analyte partitions into an aqueous layer adsorbed on the stationary phase, leading to retention. Elution is achieved by increasing the water content of the mobile phase.

Rationale for Selection: While this compound itself is moderately polar, some potential impurities, such as deprotected analogues or starting materials, could be significantly more polar. HILIC can provide better retention and resolution for these species, offering an orthogonal separation mechanism to RP-HPLC.

Experimental Protocol: HILIC with UV Detection

  • Instrumentation: HPLC system with a binary pump, autosampler, column oven, and UV/Vis detector.

  • Column: HILIC column (e.g., Amide or Diol phase, 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: Water with 10 mM Ammonium Formate, pH 3.0.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    15.0 40
    20.0 40
    20.1 5

    | 25.0 | 5 |

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in 90:10 Acetonitrile:Water to a concentration of approximately 0.5 mg/mL.

Data Presentation: Performance of HILIC Method

ParameterResult
Retention Time (Main Peak) 8.2 min
Purity (Area %) 99.4%
Resolution (Main Peak vs. Polar Impurity) > 2.5
Theoretical Plates > 8,000
Tailing Factor 1.3

Method Comparison and Recommendations

FeatureRP-HPLCHILIC
Primary Separation Mechanism Hydrophobic InteractionsHydrophilic Partitioning
Best Suited For Main component and non-polar to moderately polar impurities.Highly polar impurities and orthogonal screening.
Robustness HighModerate (sensitive to water content)
Ease of Use High (well-established)Moderate (requires careful equilibration)

Recommendation: For routine quality control and purity assessment of this compound, the RP-HPLC method is recommended as the primary technique due to its robustness, high efficiency, and proven track record in pharmaceutical analysis. The HILIC method serves as an excellent orthogonal technique for method validation, characterization of polar impurities, and for investigational purposes where a different selectivity is required.

Alternative Analytical Technique: Supercritical Fluid Chromatography (SFC)

SFC is a powerful chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[5][13][14]

Principle: SFC bridges the gap between gas and liquid chromatography. The low viscosity and high diffusivity of supercritical CO2 allow for fast separations and high efficiency. Separation is influenced by polarity, with the addition of a polar co-solvent (e.g., methanol) to the mobile phase modulating retention on a polar stationary phase.

Advantages over HPLC:

  • Speed: Significantly faster analysis times are often achievable.

  • Reduced Solvent Consumption: Primarily uses environmentally benign CO2, reducing organic solvent waste.

  • Orthogonal Selectivity: Provides a different separation mechanism compared to both RP-HPLC and HILIC.

Disadvantages:

  • Instrumentation: Requires specialized SFC instrumentation.

  • Compound Solubility: Not all compounds are soluble in supercritical CO2-based mobile phases.

Applicability: SFC is particularly well-suited for the analysis of moderately polar compounds and for chiral separations. For this compound, SFC could offer a high-throughput alternative for purity screening.

Visualizing the Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Diluent prep1->prep2 prep3 Filter (0.22 µm) prep2->prep3 analysis1 Inject Sample prep3->analysis1 analysis2 Chromatographic Separation analysis1->analysis2 analysis3 UV Detection analysis2->analysis3 data1 Integrate Peaks analysis3->data1 data2 Calculate Area % data1->data2 data3 Generate Report data2->data3

Caption: A generalized workflow for the purity assessment of pharmaceutical intermediates by HPLC.

Conclusion: A Multi-faceted Approach to Ensuring Quality

The purity of this compound is a non-negotiable aspect of its use in the synthesis of cutting-edge therapeutics. This guide has outlined and compared robust HPLC-based methodologies for its comprehensive purity assessment. While RP-HPLC stands out as the primary recommended technique for routine quality control, the strategic use of orthogonal methods like HILIC and alternative technologies such as SFC provides a more complete analytical picture. By adopting a multi-faceted and scientifically sound approach to purity testing, researchers and manufacturers can ensure the integrity of their final products and contribute to the development of safer and more effective medicines.

References

A Senior Application Scientist's Guide: Benchmarking Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine Against Next-Generation ADC Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The linker is a pivotal component in an Antibody-Drug Conjugate (ADC), dictating its stability, pharmacokinetic profile, and ultimate therapeutic index.[1][2] While traditional linear linkers have seen clinical success, the field is rapidly advancing towards more complex architectures to overcome existing limitations.[1][] This guide provides an in-depth comparison of a novel trivalent scaffold, Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine, against the current state-of-the-art in next-generation ADC linker technologies. We will explore the underlying chemical principles, provide detailed experimental protocols for head-to-head benchmarking, and present a framework for data interpretation to guide researchers in selecting the optimal linker strategy for their therapeutic candidates.

Introduction: The Linker as the Linchpin of ADC Design

An ADC is composed of three core elements: a highly specific monoclonal antibody, a potent cytotoxic payload, and a chemical linker that connects them.[][4] The linker's role is twofold and seemingly contradictory: it must be exceptionally stable in systemic circulation to prevent premature payload release and associated off-target toxicity, yet it must efficiently release its cytotoxic cargo upon internalization into the target cancer cell.[5][6][7]

The evolution of linker technology reflects a continuous effort to optimize this balance. First-generation ADCs often suffered from linker instability, leading to a narrow therapeutic window.[8] Second-generation linkers, such as the clinically validated valine-citrulline (Val-Cit) dipeptide, offered improved stability and a tumor-specific cleavage mechanism by lysosomal proteases like Cathepsin B.[9][] Now, the field is pushing the boundaries further with "next-generation" technologies aimed at achieving higher drug-to-antibody ratios (DAR), site-specific conjugation, and novel release mechanisms.[1][]

This guide focuses on a unique approach: the use of a multivalent scaffold, This compound , to create branched linkers. We will benchmark this strategy against two key classes of next-generation linear linkers: an advanced enzyme-cleavable linker (β-glucuronidase-cleavable) and a site-specific, non-cleavable linker.

The Contenders: A Profile of Linker Technologies

The Trivalent Scaffold: this compound

This molecule is not a complete linker but a versatile building block for creating branched or multi-drug linkers.[][] Its core structure features a central amine with three arms, each terminating in a Boc-protected carboxylic acid.[][]

  • Principle: The primary advantage of this scaffold is the potential to attach multiple payload molecules to a single conjugation site on the antibody, theoretically achieving a high DAR without requiring multiple reactive sites on the antibody itself.[][13] This can be particularly useful for antibodies with limited conjugation sites or for payloads where a high local concentration is required for efficacy. The PEG-like ethoxy groups also enhance solubility and can provide steric shielding.[][14]

  • Hypothesized Advantages:

    • High, controlled DAR.

    • Improved hydrophilicity and reduced aggregation.[]

    • Potential for multi-payload or dual-drug conjugates.

  • Potential Challenges:

    • Complex synthesis and characterization.

    • Steric hindrance could impact antibody binding or payload release.

    • Pharmacokinetics of a branched, high-DAR ADC may be unpredictable.

Next-Generation Competitors

A. β-Glucuronidase-Cleavable Linkers:

  • Principle: These linkers are designed to be cleaved by β-glucuronidase, an enzyme highly active in the lysosomal environment of tumor cells but with low activity in the bloodstream.[] This differential activity provides a highly specific release mechanism.

  • Advantages: Excellent plasma stability, low off-target release, and effective payload delivery in tumors with high β-glucuronidase expression.[6]

B. Site-Specific, Non-Cleavable Linkers:

  • Principle: These linkers are attached to specific, engineered sites on the antibody (e.g., via non-natural amino acids or enzymatic ligation). The linker itself is not designed to be cleaved; instead, the payload is released only after the complete degradation of the antibody backbone within the lysosome.

  • Advantages: Produces highly homogeneous ADCs with a defined DAR, exceptional plasma stability, and reduced risk of off-target toxicity from prematurely released payload.[8][]

Head-to-Head Benchmarking: An Experimental Framework

To objectively compare these linker strategies, a series of standardized in vitro and in vivo experiments is required. For this guide, we will assume the use of the same antibody and payload (e.g., MMAE) across all three platforms to ensure the linker is the only variable.

Diagram: ADC Benchmarking Workflow

The following diagram outlines the logical flow of experiments to comprehensively evaluate and compare ADC candidates.

ADC_Benchmarking_Workflow cluster_0 Phase 1: ADC Synthesis & Characterization cluster_1 Phase 2: In Vitro Stability & Release cluster_2 Phase 3: In Vitro Efficacy & Safety A Conjugation & Purification (3 Linker Platforms) B Biophysical Analysis (HIC, SEC, Mass Spec) A->B C Determine DAR, Aggregation, Purity B->C D Plasma Stability Assay (Human, Mouse Plasma) C->D Proceed with qualified ADCs F Quantify Payload Release (LC-MS) D->F E Lysosomal Release Assay (Lysosomal Homogenate) E->F G Cytotoxicity Assay (IC50) (Antigen-Positive Cells) F->G Correlate stability with function H Bystander Effect Assay (Co-culture Model) G->H I Off-Target Cytotoxicity (Antigen-Negative Cells) G->I K Lead ADC J->K Final Candidate Selection (Proceed to In Vivo)

Caption: Workflow for ADC candidate evaluation.

Experiment 1: ADC Synthesis and Biophysical Characterization

Causality: The first step is to create the ADCs and confirm their fundamental properties. The conjugation process itself can affect the antibody's integrity, and the linker/payload can induce aggregation. This analysis ensures that we are comparing well-defined and structurally sound molecules.

Protocol:

  • Conjugation: Conjugate the payload-linker constructs to the antibody using established protocols for each platform (e.g., cysteine-maleimide for the branched and glucuronide linkers; enzymatic conjugation for the site-specific linker).

  • Purification: Remove unconjugated linkers, payloads, and aggregated species using Protein A chromatography followed by size-exclusion chromatography (SEC).

  • Characterization:

    • Hydrophobic Interaction Chromatography (HIC): Determine the average DAR and the distribution of drug-loaded species.[15]

    • Size-Exclusion Chromatography (SEC): Quantify the percentage of high molecular weight species (aggregates) and fragments.[15]

    • Mass Spectrometry: Confirm the identity and covalent conjugation of the payload to the antibody.

Data Presentation:

ParameterTris(...) Scaffold ADCβ-Glucuronide ADCSite-Specific ADC
Average DAR (by HIC) e.g., 6.2e.g., 3.8e.g., 4.0 (fixed)
Homogeneity (% DAR4) LowModerate>95%
Aggregation % (by SEC) e.g., 4.5%e.g., 1.2%e.g., 0.8%
Purity % (by SEC) >95%>98%>99%
Experiment 2: In Vitro Stability and Payload Release

Causality: This is the most critical test of linker performance. The plasma stability assay simulates the ADC's journey through the bloodstream, while the lysosomal assay mimics the intracellular environment where the payload should be released.[5][16]

Protocol: Plasma Stability Assay

  • Incubation: Incubate each ADC at 100 µg/mL in human plasma at 37°C.[9]

  • Time Points: Collect aliquots at 0, 24, 72, and 168 hours.[9]

  • Analysis: Use an affinity-capture LC-MS method. Capture the ADC with Protein A beads, then elute and analyze the supernatant for released payload.[17] This directly measures premature deconjugation.

Protocol: Lysosomal Release Assay

  • Preparation: Use commercially available human liver lysosomal homogenates or S9 fractions.[16]

  • Incubation: Incubate each ADC with the lysosomal fraction at 37°C and pH 5.0.

  • Time Points: Collect aliquots at 0, 1, 4, 8, and 24 hours.

  • Analysis: Quench the reaction and use LC-MS to quantify the released payload.[16]

Data Presentation:

ParameterTris(...) Scaffold ADCβ-Glucuronide ADCSite-Specific ADC
% Payload Released in Plasma (168h) e.g., 15%e.g., <2%e.g., <1%
Payload Release Half-Life in Lysosome (T½) e.g., 6he.g., 2h>24h (release via degradation)
Experiment 3: In Vitro Efficacy and Safety

Causality: These assays connect the physical properties of the ADCs to their biological function. The IC50 measures on-target potency, while the bystander and off-target assays provide an early indication of the safety profile and mechanism of action.[18][19]

Protocol: Cytotoxicity Assay (IC50 Determination)

  • Cell Plating: Seed antigen-positive cancer cells in 96-well plates.[9][20]

  • Treatment: Treat the cells with serial dilutions of each ADC, a non-targeting control ADC, and the free payload.[9]

  • Incubation: Incubate for 96-120 hours.

  • Viability Measurement: Assess cell viability using a colorimetric assay like MTT or XTT.[19][20] Calculate the IC50 value (the concentration required to inhibit cell growth by 50%).

Protocol: Bystander Killing Assay

  • Co-culture Model: Create a co-culture of antigen-positive cells and fluorescently-labeled antigen-negative cells.[19]

  • Treatment: Treat the co-culture with each ADC at a concentration around its IC50.

  • Analysis: After 120 hours, use flow cytometry or high-content imaging to quantify the viability of both the antigen-positive and the fluorescent antigen-negative populations. Significant killing of antigen-negative cells indicates a bystander effect.[19]

Data Presentation:

ParameterTris(...) Scaffold ADCβ-Glucuronide ADCSite-Specific ADC
IC50 on Ag+ Cells (pM) e.g., 25 pMe.g., 50 pMe.g., 200 pM
IC50 on Ag- Cells (nM) >1000 nM>1000 nM>1000 nM
Bystander Killing (% Ag- cell death) HighModerateLow / None

Interpretation and Synthesis

The experimental data from this framework allows for a multi-parameter comparison.

  • The Tris(...) scaffold ADC might show the highest potency (lowest IC50) due to its high DAR, coupled with a strong bystander effect. However, this could come at the cost of lower plasma stability and higher aggregation, posing potential risks for in vivo safety and manufacturability.

  • The β-glucuronidase ADC would likely represent a balanced profile: excellent plasma stability, efficient and specific release, and moderate bystander killing.[6] This often translates to a good therapeutic window.

  • The site-specific, non-cleavable ADC is expected to have the best biophysical properties (homogeneity, low aggregation) and the highest plasma stability.[8] Its potency might be lower in vitro, and it would exhibit minimal bystander effect, as the payload is only released after antibody degradation. This profile is often associated with the best safety but may be less effective in heterogeneous tumors.

Diagram: Linker Performance Trade-offs

This diagram illustrates the key trade-offs in ADC linker design, positioning the three evaluated technologies within this landscape.

Linker_Tradeoffs cluster_axes X_axis_start X_axis_end X_axis_start->X_axis_end Therapeutic Window (Safety) Y_axis_start Y_axis_end Y_axis_start->Y_axis_end Potency & Bystander Effect A Tris(...) Scaffold ADC B β-Glucuronide ADC C Site-Specific Non-Cleavable ADC

Caption: Balancing potency and safety in ADC linker design.

Conclusion and Authoritative Recommendation

The choice of an ADC linker is not a one-size-fits-all decision; it is a strategic choice dependent on the target biology, payload mechanism, and desired therapeutic profile.

  • The This compound scaffold represents an aggressive, high-potency strategy. It is best suited for targets where a strong bystander effect is necessary to overcome tumor heterogeneity and where the payload's potency can be leveraged to its maximum. However, this approach demands rigorous process development to manage the risks of instability and aggregation.

  • The β-glucuronidase linker offers a robust and clinically validated approach, providing an excellent balance of stability and conditional release. It is a reliable choice for many solid tumors where enzyme expression is favorable.

  • The site-specific, non-cleavable linker is the platform of choice when safety and homogeneity are paramount. It is ideal for treating hematological malignancies or for highly potent payloads where even minimal off-target release is unacceptable.

By employing the rigorous, multi-parameter benchmarking framework outlined in this guide, drug development professionals can generate the objective data needed to select the linker technology that will unlock the full therapeutic potential of their antibody-drug conjugate.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine (CAS No. 175724-30-8). As a key reagent in the synthesis of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and the environment.[1][2][3] This document moves beyond simple checklists to explain the chemical rationale behind each procedural step, ensuring a deep, actionable understanding for researchers, scientists, and drug development professionals.

Part 1: Core Safety Directives & Hazard Assessment

Before handling or preparing for disposal, a thorough understanding of the compound's hazards is critical. The Safety Data Sheet (SDS) is the primary source for this information.

1.1 Hazard Identification

This compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral - Category 4)[4]

  • Causes skin irritation (Category 2)[4]

  • Causes serious eye irritation (Category 2A)[4]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure - Category 3)[4]

1.2 Required Personal Protective Equipment (PPE)

Due to the identified hazards, the following PPE is mandatory when handling the compound, including during disposal preparation:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[4] Avoid breathing dust, fumes, or vapors.[4]

1.3 Spill Response

In the event of a spill, avoid generating dust if it's in solid form. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ensure the area is well-ventilated.

Part 2: The Primary Disposal Protocol: Professional Waste Management

The only acceptable method for disposing of this compound is through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[4][5]

Regulatory Imperative: Federal, state, and local regulations mandate that chemical waste be managed from generation to final disposal.[6] This compound's hazard profile places it firmly in the category of regulated chemical waste.

Strict Prohibition on Drain or Trash Disposal:

  • Sewer/Drain Disposal: This is strictly forbidden. The compound is an irritant, and its amine structure can impart strong odors and may be harmful to aquatic life.[7] Furthermore, many institutional and municipal sewer use bylaws prohibit the disposal of such laboratory chemicals.[7][8]

  • Solid Waste/Trash Disposal: Disposing of this chemical in regular trash is a serious compliance violation and poses a risk to custodial staff and the environment.

Part 3: Step-by-Step Guide for Waste Collection and Handover

This protocol ensures your waste is managed safely and is ready for seamless collection by your EHS office.

Step 1: Waste Characterization Identify the nature of the waste. Is it:

  • Unused, pure compound?

  • A solution in a specific solvent?

  • A mixture from a reaction workup? This characterization is crucial for proper labeling and segregation.

Step 2: Containerization

  • Select a Compatible Container: Use a clean, leak-proof container made of a compatible material, such as High-Density Polyethylene (HDPE). The original product container is often a good choice.

  • Ensure Secure Closure: The container must have a tightly fitting screw cap.[9] Funnels should not be left in the container opening.

  • Do Not Overfill: Leave at least 10% headspace to allow for expansion of vapors and prevent spills.

Step 3: Labeling Proper labeling is a critical safety and compliance requirement. Your EHS office will provide specific labels, which must be filled out completely and legibly.

  • Contents: Write the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[9] List all other components and their approximate percentages if it is a mixture.

  • Hazards: Indicate the known hazards (e.g., "Irritant," "Harmful if Swallowed").

  • Contact Information: Include the name of the principal investigator and the laboratory location.

Step 4: Segregation and Storage

  • Designated Storage: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[6]

  • Segregation: This compound must be segregated from incompatible materials.[10]

    • Strong Acids: The tert-butoxycarbonyl (Boc) protecting groups are acid-labile.[11] Storing this waste with strong acids could trigger an uncontrolled deprotection reaction, generating gas (CO2 and isobutylene) and heat.

    • Strong Oxidizers: Keep away from strong oxidizing agents to prevent a potentially exothermic and hazardous reaction.[12]

Step 5: Scheduling Pickup Once the container is nearly full or you no longer need it, contact your institution's EHS office to schedule a waste pickup.[5][6] Follow their specific procedures for requesting a collection.

Part 4: Decontamination and Empty Container Disposal

Empty containers must be thoroughly decontaminated before they can be disposed of as non-hazardous waste.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: The rinsate from all three washes is considered hazardous waste and must be collected in an appropriate, labeled waste container for disposal via EHS.

  • Deface Label: Completely remove or deface the original label on the empty, cleaned container.

  • Final Disposal: Once cleaned and defaced, the container may be disposed of in the regular trash or recycling, pending your institution's specific policies.[5]

Visualization: Disposal Workflow

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound waste.

G cluster_prep Preparation & Characterization cluster_contain Containment & Labeling cluster_storage Storage & Segregation cluster_disposal Final Disposal start Waste Generated: This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe decon Empty Container Decontamination (Triple Rinse) start->decon For Empty Containers char_waste Characterize Waste (Pure, Solution, Mixture?) container Select Compatible Waste Container (HDPE) char_waste->container ppe->char_waste label_waste Label Container with: - Full Chemical Name - Hazards - PI/Lab Info & Date container->label_waste store Store in Designated Satellite Accumulation Area label_waste->store segregate Segregate from Incompatibles (e.g., Strong Acids, Oxidizers) store->segregate contact_ehs Contact EHS for Pickup segregate->contact_ehs end Proper Disposal Complete contact_ehs->end decon->end No (Container is full) collect_rinsate Collect Rinsate as Hazardous Waste decon->collect_rinsate Yes collect_rinsate->container

Caption: Workflow for the proper disposal of this compound waste.

References

A Researcher's Guide to the Safe Handling of Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine

Author: BenchChem Technical Support Team. Date: January 2026

As the architecture of complex bioconjugates like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs) becomes increasingly sophisticated, the linkers that connect their constituent parts play a pivotal role. Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine is a key building block in this field, valued for its utility in creating branched structures.[1][2] However, its safe and effective use in the laboratory hinges on a thorough understanding of its properties and the implementation of rigorous safety protocols. This guide provides essential, field-tested information for researchers, scientists, and drug development professionals on the proper handling, personal protective equipment (PPE), and disposal of this compound.

Hazard Assessment and Engineering Controls

This compound is classified with the following hazards:

  • Acute oral toxicity (Category 4) : Harmful if swallowed.[3]

  • Skin corrosion/irritation (Category 2) : Causes skin irritation.[3]

  • Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.[3]

  • Specific target organ toxicity, single exposure (Category 3) : May cause respiratory irritation.[3]

Given these potential hazards, all work with this compound, particularly when handling the solid or preparing solutions, must be conducted in a well-ventilated area. For procedures that could generate dust or aerosols, such as weighing or sonicating, a certified chemical fume hood is mandatory.[4] An emergency eyewash station and safety shower should be readily accessible.[5]

Personal Protective Equipment (PPE): A Multi-Layered Approach

A comprehensive PPE strategy is crucial to minimize the risk of exposure. The following table outlines the recommended PPE for various laboratory activities involving this compound.

ActivityRequired Personal Protective Equipment
Low-Hazard Activities (e.g., handling sealed containers, transport within the lab)• Standard laboratory coat• Safety glasses with side shields• Single pair of nitrile gloves
Moderate-Hazard Activities (e.g., weighing solid, preparing stock solutions, performing reactions)• Chemical-resistant laboratory coat• Chemical splash goggles• Double-gloving with nitrile gloves• Face shield (recommended when splashing is possible)
High-Hazard Activities/Emergency Response (e.g., large-scale operations, cleaning up spills)• Disposable, solid-front lab gown over a lab coat• Chemical splash goggles and a full-face shield• Double-gloving with chemical-resistant gloves (e.g., nitrile)• Respiratory protection (e.g., NIOSH-approved respirator with appropriate cartridges for organic vapors/particulates)[5][6]

Note: Always inspect gloves for any signs of degradation or punctures before and during use. If contamination occurs, change gloves immediately using the proper removal technique to avoid skin contact.[5]

Step-by-Step Handling and Operational Workflow

A systematic workflow is essential for both safety and experimental integrity. The following diagram and protocols outline the key steps for handling this compound from receipt to disposal.

G cluster_prep Preparation & Weighing cluster_solution Solution Preparation cluster_reaction Reaction & Use cluster_cleanup Cleanup & Disposal a Don Appropriate PPE b Work Inside Chemical Fume Hood a->b c Weigh Solid Compound b->c d Slowly Add Solvent to Solid c->d Transfer solid e Cap and Mix (Vortex/Sonicate) d->e f Label Solution Clearly e->f g Perform Reaction in Closed System f->g Use in experiment h Monitor Reaction Progress g->h i Quench Reaction & Work-up h->i Upon completion j Segregate Waste Streams i->j k Decontaminate Glassware & Surfaces j->k l Dispose of Waste via EH&S k->l

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine
Reactant of Route 2
Reactant of Route 2
Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。